9-Phenanthryl trifluoromethyl ketone
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoro-1-phenanthren-9-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3O/c17-16(18,19)15(20)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTFSYLJTVALDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472493 | |
| Record name | 9-PHENANTHRYL TRIFLUOROMETHYL KETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163082-41-5 | |
| Record name | 9-PHENANTHRYL TRIFLUOROMETHYL KETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of Phenanthryl Ketones
Whitepaper: A Researcher's Guide to the Synthesis of 9-Phenanthryl Trifluoromethyl Ketone
Abstract: This technical guide provides an in-depth analysis of the synthesis of 9-Phenanthryl trifluoromethyl ketone, a valuable building block in medicinal chemistry and materials science. The primary focus is on the Friedel-Crafts acylation of phenanthrene with trifluoroacetic anhydride, detailing the reaction mechanism, regioselectivity, and a validated experimental protocol. Furthermore, this guide explores common challenges, optimization strategies, and alternative synthetic approaches, equipping researchers with the necessary knowledge for successful and efficient synthesis.
Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), and its derivatives are core structural motifs in numerous pharmacologically active molecules. The introduction of a keto-functional group via acylation provides a versatile handle for further chemical transformations, making phenanthryl ketones crucial intermediates in drug development.[1] Specifically, the incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making 9-Phenanthryl trifluoromethyl ketone a highly sought-after precursor for novel therapeutics.
Primary Synthetic Route: Friedel-Crafts Acylation
The most direct and widely employed method for synthesizing 9-Phenanthryl trifluoromethyl ketone is the Friedel-Crafts acylation of phenanthrene.[2] This reaction involves the electrophilic aromatic substitution of phenanthrene with an acylating agent, typically trifluoroacetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[3]
Reaction Mechanism
The synthesis proceeds through the formation of a highly electrophilic trifluoroacylium ion, which then attacks the electron-rich phenanthrene ring.
-
Activation of the Acylating Agent: The Lewis acid (AlCl₃) coordinates to the trifluoroacetic anhydride, generating a potent electrophile, the trifluoroacylium ion (CF₃CO⁺).[2]
-
Electrophilic Attack: The π-system of the phenanthrene ring attacks the trifluoroacylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Aromaticity Restoration: A weak base, such as the AlCl₃-anhydride complex, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the phenanthrene ring and yielding the final ketone product.[3]
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Figure 1: Friedel-Crafts Acylation Mechanism. (Within 100 characters)
The Critical Role of Regioselectivity
The acylation of phenanthrene can potentially yield five different isomers (1-, 2-, 3-, 4-, and 9-acylphenanthrene).[1][4] Achieving high selectivity for the 9-position is crucial for synthetic efficiency. The distribution of these isomers is highly dependent on reaction conditions, with the 9-isomer often being the kinetically favored product.[4][5]
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Kinetic vs. Thermodynamic Control: Under milder conditions and shorter reaction times, substitution preferentially occurs at the most reactive 9-position, leading to the kinetic product.[4][5] Harsher conditions or longer reaction times can lead to rearrangement and the formation of more thermodynamically stable isomers, such as the 2- and 3-substituted products.[4][5]
-
Solvent Effects: The choice of solvent plays a significant role. For instance, in the acetylation of phenanthrene, ethylene dichloride favors the formation of the 9-isomer, whereas solvents like nitrobenzene tend to favor the 3-isomer.[4][6]
Validated Experimental Protocol
This protocol outlines a standard procedure for the laboratory-scale synthesis of 9-Phenanthryl trifluoromethyl ketone.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Phenanthrene | C₁₄H₁₀ | 178.23 | 5.00 g | 28.05 |
| Trifluoroacetic Anhydride | (CF₃CO)₂O | 210.03 | 9.80 mL | 70.13 |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 7.48 g | 56.10 |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | 100 mL | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~20 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~50 mL | - |
| Brine | NaCl (aq) | - | ~50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - |
Step-by-Step Procedure
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Figure 2: Experimental Workflow. (Within 100 characters)
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, suspend anhydrous aluminum chloride (AlCl₃) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere.
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Reagent Addition: Cool the suspension to 0°C using an ice bath. Slowly add trifluoroacetic anhydride dropwise to the stirred suspension over 15-20 minutes. Following this, add a solution of phenanthrene in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0-5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin-Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0°C and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[5]
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.[5]
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or recrystallization to yield the pure 9-Phenanthryl trifluoromethyl ketone.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| Appearance | White to off-white solid |
| Melting Point | 83-86 °C (for the analogous 9-Anthryl trifluoromethyl ketone)[7] |
| ¹H NMR | Aromatic protons in the range of δ 7.5-8.8 ppm. |
| ¹⁹F NMR | A singlet corresponding to the -CF₃ group around δ -70 to -80 ppm. |
| IR (KBr) | Strong C=O stretching frequency around 1690-1710 cm⁻¹. |
Challenges and Optimization Strategies
| Challenge | Explanation | Mitigation Strategy |
| Low Regioselectivity | Phenanthrene has multiple reactive sites, potentially leading to a mixture of isomers.[5] | Use milder reaction conditions (lower temperature, shorter reaction time) to favor the kinetically controlled 9-isomer.[5] The choice of solvent is also critical.[5] |
| Polysubstitution | The product ketone is less reactive than phenanthrene, but over-acylation can occur under harsh conditions. | Use a slight excess of phenanthrene relative to the acylating agent. Ensure controlled, slow addition of reagents. |
| Reversibility/Rearrangement | Friedel-Crafts acylation can be reversible, leading to deacylation or rearrangement to more stable isomers.[4] | Employ less forcing conditions (lower temperature, less catalyst) to minimize the risk of product rearrangement.[5] |
| Moisture Sensitivity | The Lewis acid catalyst (AlCl₃) is extremely sensitive to moisture, which will deactivate it. | Use flame-dried glassware and anhydrous solvents. Maintain a positive pressure of an inert gas (e.g., nitrogen) throughout the reaction. |
Alternative Synthetic Approaches
While Friedel-Crafts acylation is the most common route, other methods for synthesizing trifluoromethyl ketones exist and could potentially be adapted for this specific target. These include:
-
Nucleophilic Trifluoromethylation of Esters: Methods have been developed that use a nucleophilic trifluoromethyl source (e.g., generated from fluoroform) to react with esters, forming trifluoromethyl ketones.[8]
-
Palladium-Catalyzed Cross-Coupling: Reactions of aryl boronic acids with trifluoroacetamide derivatives in the presence of a palladium catalyst can yield aryl trifluoromethyl ketones.[9]
-
From Carboxylic Acids: Direct trifluoromethylation of carboxylic acids using activating agents like fluoroarenes or anhydrides provides another route to the target compounds.[9]
These alternative methods may offer advantages in terms of functional group tolerance or milder reaction conditions but often require more specialized reagents and catalysts.
Conclusion
The synthesis of 9-Phenanthryl trifluoromethyl ketone is most reliably achieved via the Friedel-Crafts acylation of phenanthrene. Success hinges on the careful control of reaction parameters—particularly temperature and solvent choice—to ensure high regioselectivity for the desired 9-isomer. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize the synthesis. The detailed protocol and optimization strategies provided in this guide serve as a comprehensive resource for chemists and drug development professionals aiming to utilize this valuable synthetic intermediate.
References
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ResearchGate. Reversible Friedel-Crafts Acylations of Phenanthrene: Rearrangements of Acetylphenanthrenes | Request PDF. [Link]
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Journal of the Chemical Society C: Organic. The friedel–crafts acetylation of phenanthrene. [Link]
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Wikipedia. Friedel–Crafts reaction. [Link]
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PrepChem.com. Synthesis of 9-phenanthrol. [Link]
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ChemSynthesis. 9-Anthryl trifluoromethyl ketone. [Link]
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Semantic Scholar. Regioselectivity in the Controversial Scholl Reaction of 1-Benzoylpyrene: Formation of a Five-Member Ring Is Not Unexpected.[Link]
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Beilstein Journals. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]
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Spectroscopic Profile of 9-Phenanthryl Trifluoromethyl Ketone: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 9-Phenanthryl trifluoromethyl ketone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on analogous compounds to offer a detailed spectral analysis, complete with methodologies and expert interpretations.
Introduction
9-Phenanthryl trifluoromethyl ketone (CAS No. 163082-41-5) is a fluorinated aromatic ketone with potential applications in medicinal chemistry and materials science. The introduction of the trifluoromethyl group can significantly alter the electronic properties, lipophilicity, and metabolic stability of the phenanthrene core, making its detailed structural elucidation crucial. This guide provides a predictive analysis of its Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the established spectral characteristics of closely related compounds.
Molecular Structure and Key Features
The structure of 9-Phenanthryl trifluoromethyl ketone features a polycyclic aromatic phenanthrene system linked to a trifluoromethyl ketone moiety. This combination of a large, planar aromatic surface and a highly electronegative trifluoromethyl group dictates its unique spectroscopic signature.
Caption: Workflow for ¹H NMR data acquisition and processing.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for all 16 carbon atoms. The carbonyl carbon and the carbon of the trifluoromethyl group will be particularly informative. The assignments are predicted based on known substituent effects on aromatic systems and data from related trifluoromethyl ketones. [1][2][3] Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) |
| C=O | 180 - 185 | q |
| CF₃ | 115 - 120 | q (¹JCF ≈ 290 Hz) |
| C9 | 135 - 140 | s |
| C4a, C4b | 130 - 135 | s |
| C8a, C10a | 128 - 132 | s |
| C4, C5 | 127 - 130 | d |
| C1, C8 | 125 - 128 | d |
| C10 | 124 - 127 | d |
| C3, C6 | 123 - 126 | d |
| C2, C7 | 122 - 125 | d |
Expert Interpretation: The carbonyl carbon will appear as a quartet due to coupling with the three fluorine atoms (²JCF). The trifluoromethyl carbon will also be a quartet with a large one-bond coupling constant (¹JCF). The aromatic carbons will show a complex pattern of signals, with quaternary carbons generally having lower intensities.
Experimental Protocol:
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Use the same sample prepared for ¹H NMR.
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Acquire a proton-decoupled ¹³C NMR spectrum.
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A longer acquisition time may be necessary to observe the quaternary carbons.
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Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. [4][5][6][7]The chemical shift is indicative of the electronic environment.
Predicted ¹⁹F NMR Data:
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -CF₃ | -70 to -75 | s |
Expert Interpretation: The chemical shift of the -CF₃ group in aryl trifluoromethyl ketones typically falls in this range, referenced to CFCl₃. [5]The absence of other fluorine-containing groups in the molecule leads to the prediction of a singlet.
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Use an appropriate external or internal reference standard (e.g., CFCl₃).
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl group and the C-F bonds, as well as absorptions from the aromatic system.
Predicted IR Absorptions:
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (ketone) | 1700 - 1720 | Strong |
| C-F (trifluoromethyl) | 1100 - 1300 | Strong, multiple bands |
| C=C (aromatic) | 1450 - 1600 | Medium to weak |
| C-H (aromatic) | 3000 - 3100 | Medium to weak |
Expert Interpretation: The carbonyl stretch is expected at a relatively high wavenumber due to the electron-withdrawing effect of the trifluoromethyl group. The C-F stretching vibrations will give rise to a series of strong, characteristic bands in the fingerprint region.
Experimental Protocol:
-
Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
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Record the spectrum over the range of 4000-400 cm⁻¹.
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Perform a background correction before acquiring the sample spectrum.
Caption: General workflow for IR spectroscopy.
Mass Spectrometry (MS)
The mass spectrum will provide information about the molecular weight and the fragmentation pattern of the molecule. Electron Ionization (EI) is a common technique for such compounds.
Predicted Mass Spectrometry Data:
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 274 | Molecular Ion |
| [M-CF₃]⁺ | 205 | Loss of trifluoromethyl radical |
| [M-COCF₃]⁺ | 177 | Loss of trifluoroacetyl radical |
| [C₁₄H₉]⁺ | 177 | Phenanthrenyl cation |
| [C₁₄H₉-C₂H₂]⁺ | 151 | Loss of acetylene from phenanthrenyl cation |
Expert Interpretation: The molecular ion peak at m/z 274 is expected to be prominent due to the stability of the aromatic system. The most significant fragmentation pathways will likely involve the cleavage of the bonds adjacent to the carbonyl group, leading to the loss of the trifluoromethyl radical or the entire trifluoroacetyl group. [8][9]The fragmentation of the phenanthrene core itself will likely involve the sequential loss of small neutral molecules like acetylene. [8] Experimental Protocol:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Use a standard electron ionization energy of 70 eV.
-
Record the mass spectrum over a suitable m/z range (e.g., 50-350 amu).
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 9-Phenanthryl trifluoromethyl ketone. The interpretations are grounded in the well-established principles of spectroscopic analysis and data from structurally similar molecules. This information serves as a valuable resource for researchers in the identification, characterization, and quality control of this compound and can guide the analysis of newly synthesized batches. The provided experimental protocols offer a standardized approach to obtaining high-quality spectral data.
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PubChem. 9-Acetylphenanthrene. National Center for Biotechnology Information. [Link]
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Camps, F., et al. (1996). New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships. Biochemical and Biophysical Research Communications, 226(1), 287-292. [Link]
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Banhatti, S., et al. (2021). Mass spectrum using phenanthrene precursor in the mass range m/z = 80-190. ResearchGate. [Link]
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Jardine, E. J., & Smith, A. M. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-12. [Link]
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Dunne, M., et al. (2018). Comparison of the fragmentations of phenanthrene and anthracene by low-energy electron impact. Journal of Physics: Conference Series, 1077, 012007. [Link]
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Mori, K., et al. (2020). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 16, 1-14. [Link]
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Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]
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R Discovery. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on13C–19F coupling constants. [Link]
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Miller, A. K., et al. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Bioorganic & Medicinal Chemistry, 24(20), 4871-4874. [Link]
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PubMed. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. [Link]
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Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
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Wang, F., et al. (2018). Transition-Metal-Free Electrophilic Trifluoromethylthiolation with Sodium Trifluoromethanesulfinate at Room Temperature. The Journal of Organic Chemistry, 83(21), 13498-13505. [Link]
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GSRS. 9-ACETYLPHENANTHRENE. [Link]
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ResearchGate. Spectral data of 1 a (¹³C NMR shifts in blue and ¹H in yellow, in ppm,... [Link]
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Su, C., et al. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 16(17), 4674-4678. [Link]
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ResearchGate. Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline. [Link]
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An In-depth Technical Guide to 9-Phenanthryl Trifluoromethyl Ketone: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 9-Phenanthryl trifluoromethyl ketone, a fluorinated aromatic ketone of significant interest in medicinal chemistry and organic synthesis. The document delves into the historical context of its discovery, detailed synthetic methodologies, physicochemical properties, and its applications, with a particular focus on its role as a potential enzyme inhibitor. This guide is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields, offering both foundational knowledge and practical insights into the utility of this compound.
Introduction: The Advent of Fluorine in Drug Discovery
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the metabolic stability, lipophilicity, binding affinity, and bioavailability of bioactive compounds. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of these properties. When appended to a carbonyl moiety, as in trifluoromethyl ketones, it imparts a strong electron-withdrawing effect, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This enhanced reactivity is the foundation of their utility as potent inhibitors of various enzyme classes, particularly proteases. 9-Phenanthryl trifluoromethyl ketone, also known as 2,2,2-trifluoro-1-(phenanthren-9-yl)ethanone, represents a fascinating scaffold within this class of compounds, combining the unique electronic properties of the trifluoromethyl ketone with the extended aromatic system of phenanthrene.
Discovery and Historical Context
While the broader class of trifluoromethyl ketones has been explored for several decades, the specific history of 9-Phenanthryl trifluoromethyl ketone is less extensively documented in readily available literature. Its existence is confirmed by its Chemical Abstracts Service (CAS) number: 163082-41-5. The synthesis and study of such compounds are often driven by the quest for novel enzyme inhibitors. The phenanthrene moiety provides a rigid, lipophilic scaffold that can be tailored to fit into the active sites of specific enzymes, while the trifluoromethyl ketone acts as a "warhead" that covalently or non-covalently interacts with key catalytic residues. The development of synthetic methods for introducing trifluoromethyl groups onto aromatic rings has been a critical enabler for the creation of molecules like 9-Phenanthryl trifluoromethyl ketone.
Synthesis and Mechanistic Insights
The synthesis of 9-Phenanthryl trifluoromethyl ketone can be approached through several general strategies for the preparation of trifluoromethyl ketones. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.
General Synthetic Strategies for Trifluoromethyl Ketones
Several established methods for the synthesis of trifluoromethyl ketones are applicable to the preparation of 9-Phenanthryl trifluoromethyl ketone. These include:
-
From Carboxylic Acids and Their Derivatives: The reaction of a phenanthrene-9-carboxylic acid derivative with a trifluoromethylating agent is a common approach.
-
From Organometallic Reagents: The reaction of a 9-phenanthryl organometallic species (e.g., Grignard or organolithium reagent) with a trifluoroacetylating agent.
-
Friedel-Crafts Acylation: Direct trifluoroacetylation of phenanthrene, although this can be challenging due to the potential for multiple substitution products and the deactivating effect of the trifluoroacetyl group.
Plausible Synthetic Route
A plausible and efficient laboratory-scale synthesis of 9-Phenanthryl trifluoromethyl ketone involves the reaction of a 9-phenanthryl Grignard reagent with a suitable trifluoroacetylating agent, such as ethyl trifluoroacetate.
Experimental Protocol: Synthesis of 9-Phenanthryl Trifluoromethyl Ketone via Grignard Reaction
-
Preparation of 9-Bromophenanthrene: Phenanthrene is brominated at the 9-position using a suitable brominating agent like N-bromosuccinimide (NBS) in a solvent such as carbon tetrachloride, typically with a radical initiator like benzoyl peroxide.
-
Formation of the Grignard Reagent: 9-Bromophenanthrene is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon) to form 9-phenanthrylmagnesium bromide.
-
Trifluoroacetylation: The freshly prepared Grignard reagent is then reacted with an excess of a trifluoroacetylating agent, such as ethyl trifluoroacetate, at low temperature (e.g., -78 °C to 0 °C).
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 9-Phenanthryl trifluoromethyl ketone.
Causality in Experimental Choices: The use of anhydrous conditions is critical for the successful formation of the Grignard reagent, which is highly reactive towards water. The low reaction temperature during the addition of the trifluoroacetylating agent helps to control the exothermicity of the reaction and minimize side reactions.
Caption: Synthetic workflow for 9-Phenanthryl trifluoromethyl ketone.
Physicochemical Properties and Spectroscopic Characterization
9-Phenanthryl trifluoromethyl ketone is a white solid with high chemical stability.[1] Its key physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 163082-41-5 | [2] |
| Molecular Formula | C₁₆H₉F₃O | [1] |
| Molecular Weight | 274.24 g/mol | [2] |
| Boiling Point | 386.671 °C at 760 mmHg | [1] |
| Density | 1.334 g/cm³ | [1] |
| Refractive Index | 1.622 | [1] |
Spectroscopic Data:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show complex multiplets in the aromatic region (typically δ 7.5-9.0 ppm) corresponding to the nine protons of the phenanthrene ring system. The specific chemical shifts and coupling constants would provide detailed information about the substitution pattern.
-
¹⁹F NMR: The fluorine NMR spectrum would exhibit a singlet for the -CF₃ group, with a characteristic chemical shift.
-
¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon (highly deshielded), the trifluoromethyl carbon (a quartet due to coupling with fluorine), and the fourteen carbons of the phenanthrene ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1700-1730 cm⁻¹, shifted to a higher frequency due to the electron-withdrawing effect of the trifluoromethyl group. Strong C-F stretching bands would also be present.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the trifluoromethyl group and fragmentation of the phenanthrene ring.
Applications in Drug Development and Research
The primary interest in 9-Phenanthryl trifluoromethyl ketone lies in its potential as a building block for the synthesis of enzyme inhibitors.[3] The trifluoromethyl ketone moiety is a well-established pharmacophore for the inhibition of serine and cysteine proteases.[3][4]
Mechanism of Enzyme Inhibition
Trifluoromethyl ketones act as transition-state analog inhibitors. The highly electrophilic carbonyl carbon is attacked by a nucleophilic residue (e.g., serine or cysteine) in the enzyme's active site, forming a stable, reversible hemiketal or hemithioketal adduct.[3] This adduct mimics the tetrahedral intermediate of the natural substrate hydrolysis, effectively blocking the enzyme's catalytic activity.[3] The phenanthrene scaffold can be further functionalized to enhance binding affinity and selectivity for the target enzyme.
Caption: General mechanism of enzyme inhibition by a trifluoromethyl ketone.
Potential Therapeutic Areas
Given their mechanism of action, derivatives of 9-Phenanthryl trifluoromethyl ketone could be investigated as potential therapeutic agents for diseases where proteases play a key pathological role, including:
-
Inflammatory Diseases: Targeting proteases involved in inflammatory cascades.
-
Viral Infections: Inhibiting viral proteases essential for viral replication.[4]
-
Cancer: Targeting proteases involved in tumor progression and metastasis.
-
Neurodegenerative Diseases: Investigating the role of proteases in neuronal cell death.
Conclusion and Future Perspectives
9-Phenanthryl trifluoromethyl ketone is a valuable molecule at the intersection of fluorine chemistry and medicinal research. Its synthesis, while requiring careful execution, is achievable through established organometallic routes. The compound's true potential lies in its utility as a scaffold for the design of potent and selective enzyme inhibitors. Future research will likely focus on the synthesis of a library of derivatives with modifications to the phenanthrene ring to explore structure-activity relationships against various protease targets. Further elucidation of its biological activity and the development of more efficient and scalable synthetic routes will undoubtedly solidify its place as a significant tool in the arsenal of drug discovery professionals.
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Molecular structure of 9-Phenanthryl trifluoromethyl ketone
An In-Depth Technical Guide to the Molecular Structure of 9-Phenanthryl Trifluoromethyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fusion of a polycyclic aromatic hydrocarbon with a potent electrophilic moiety creates a molecule of significant interest in both medicinal chemistry and materials science. This guide provides a comprehensive technical overview of 9-Phenanthryl trifluoromethyl ketone, a molecule embodying this principle. We delve into the strategic synthesis, detailed structural elucidation through advanced spectroscopic methods, and crystallographic analysis. The narrative emphasizes the causality behind experimental choices, focusing on the unique chemical properties imparted by the trifluoromethyl ketone group and the photophysical potential of the phenanthrene scaffold. This document serves as a foundational resource for professionals seeking to understand, synthesize, and apply this versatile compound.
Introduction: The Convergence of a Planar Scaffold and a Potent Warhead
9-Phenanthryl trifluoromethyl ketone (9-PTFK) is a fascinating molecular construct. It combines the rigid, planar, and photophysically active phenanthrene core with the highly electron-deficient trifluoromethyl ketone (TFMK) group. The phenanthrene moiety is a well-established pharmacophore and a building block for organic light-emitting diodes (OLEDs)[1]. The TFMK group, on the other hand, is a powerful tool in drug design. The strong electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon exceptionally electrophilic[2]. This unique reactivity makes TFMKs effective as transition-state analog inhibitors for various enzymes, particularly serine hydrolases, and enables their use as reversible covalent "warheads" in targeted drug development[3][4].
The strategic placement of the TFMK at the 9-position of the phenanthrene ring is non-trivial. This position is sterically hindered but also electronically distinct from other positions, influencing the molecule's conformation and reactivity. Understanding the synthesis, structure, and properties of 9-PTFK is therefore critical for harnessing its potential in designing novel kinase inhibitors, therapeutic agents, or advanced organic materials[3][5][6].
Synthesis and Purification: Navigating Regioselectivity
The synthesis of 9-PTFK is most effectively approached via an electrophilic aromatic substitution, specifically the Friedel-Crafts acylation. However, the acylation of phenanthrene is notoriously complex, often yielding a mixture of isomers (1-, 2-, 3-, 4-, and 9-acetylphenanthrenes)[7][8]. The product distribution is highly sensitive to the choice of solvent, catalyst, and temperature, reflecting a delicate interplay between kinetic and thermodynamic control[8][9].
Rationale for Synthetic Strategy
To selectively synthesize the 9-isomer, conditions favoring kinetic control are paramount. The 9- and 10-positions of phenanthrene are the most reactive towards electrophilic attack. Using a non-polar solvent like ethylene dichloride or carbon disulfide at low temperatures with a strong Lewis acid catalyst (e.g., AlCl₃) typically favors the formation of the 9-substituted product[7][9]. The acylating agent of choice is trifluoroacetic anhydride, (CF₃CO)₂O, which generates the highly reactive trifluoroacetylium electrophile.
The reaction mechanism involves the formation of an acylium ion, which then attacks the electron-rich phenanthrene ring. The choice of a less polar solvent minimizes the rearrangement of the initial sigma complex, which can lead to the formation of more thermodynamically stable isomers like the 3- and 2-substituted products[7][8].
Caption: Fig 1. Synthetic Workflow for 9-PTFK.
Experimental Protocol: Friedel-Crafts Acylation
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in anhydrous ethylene dichloride at 0 °C.
-
Acylium Ion Formation: Add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred suspension. Allow the mixture to stir for 15 minutes to pre-form the catalytic complex.
-
Electrophilic Attack: Dissolve phenanthrene (1.0 equivalent) in a minimal amount of anhydrous ethylene dichloride and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours. Shorter reaction times are crucial to minimize isomerization to thermodynamic products[9].
-
Quenching: Carefully pour the reaction mixture onto crushed ice with concentrated HCl to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: After filtering and concentrating the solvent in vacuo, purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the 9-phenanthryl trifluoromethyl ketone isomer[9].
Spectroscopic and Spectrometric Characterization
Structural elucidation of 9-PTFK relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation of the molecule's identity and purity.
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An In-depth Technical Guide to the Physical Properties of 9-Phenanthryl Trifluoromethyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Aryl Trifluoromethyl Ketones
The introduction of a trifluoromethyl (-CF3) group into a molecule can profoundly alter its physical, chemical, and biological properties.[1][2][3] In the realm of medicinal chemistry, the trifluoromethyl ketone (TFMK) moiety is a particularly compelling pharmacophore. The strong electron-withdrawing nature of the -CF3 group renders the adjacent carbonyl carbon highly electrophilic, making TFMKs potent reversible covalent inhibitors of serine and cysteine proteases.[1] 9-Phenanthryl trifluoromethyl ketone, with its extended aromatic system, represents a unique scaffold within this class, offering distinct steric and electronic properties for exploration in drug design and materials science. This guide provides a comprehensive analysis of its core physical properties, offering both established data and field-proven insights into its characterization.
Molecular and Chemical Identity
| Identifier | Value | Source |
| Chemical Name | 2,2,2-trifluoro-1-(9-phenanthrenyl)ethanone | [4] |
| Synonyms | 9-Phenanthryl trifluoromethyl ketone | [4] |
| CAS Number | 163082-41-5 | [4][5][6] |
| Molecular Formula | C₁₆H₉F₃O | [4] |
| Molecular Weight | 274.24 g/mol | [4] |
| PubChem ID | 11780724 | [4] |
Calculated Physicochemical Properties
Direct experimental data for many physical properties of 9-phenanthryl trifluoromethyl ketone are not extensively reported in publicly accessible literature. The following table summarizes key properties derived from computational models, which serve as valuable estimates for experimental design.
| Property | Calculated Value | Notes and Implications |
| Boiling Point | 386.67 °C at 760 mmHg | The high boiling point is expected due to the large, rigid aromatic structure and significant molecular weight, leading to strong intermolecular van der Waals forces. |
| Density | 1.334 g/cm³ | This density is typical for polycyclic aromatic compounds, reflecting efficient crystal packing. |
| Flash Point | 189.70 °C | The high flash point indicates low flammability under standard conditions, an important consideration for laboratory safety and handling. |
| Refractive Index | 1.622 | The high refractive index is characteristic of compounds with extensive π-conjugated systems, such as the phenanthrene core. |
| LogP | 4.738 | This high octanol-water partition coefficient suggests significant lipophilicity and low aqueous solubility, a critical factor in drug development for considerations of bioavailability and formulation. |
All data in this table are sourced from Guidechem and are computationally predicted.[4]
Synthesis and Structural Elucidation: A Methodological Overview
Conceptual Synthesis Workflow
The diagram below outlines a logical synthetic pathway, starting from a commercially available phenanthrene precursor.
Caption: Conceptual workflow for the synthesis of 9-Phenanthryl trifluoromethyl ketone.
Expert Insight: The choice of a strong, non-nucleophilic base like potassium hexamethyldisilazide (KHMDS) is critical in the final step to deprotonate fluoroform (HCF₃), generating the trifluoromethyl anion for nucleophilic attack on the ester.[7] The low temperature helps to maintain the stability of the reactive intermediates.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized compound. Below is an expert analysis of the expected spectroscopic signatures for 9-phenanthryl trifluoromethyl ketone based on its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region (typically δ 7.5-9.0 ppm) due to the nine protons on the phenanthrene ring. The protons in the "bay region" (positions 4 and 5) will likely show the most downfield shifts due to steric compression and anisotropic effects. The coupling patterns will be intricate, showing ortho, meta, and para couplings characteristic of polycyclic aromatic systems.
-
¹³C NMR: The carbon spectrum will display 16 distinct signals. The carbonyl carbon will be significantly deshielded, appearing around δ 180 ppm, with its signal split into a quartet by the three adjacent fluorine atoms (a large ¹JCF coupling). The trifluoromethyl carbon will appear as a quartet further upfield (around δ 115-120 ppm). The remaining 14 aromatic carbons will resonate in the typical δ 120-140 ppm range.
-
¹⁹F NMR: This is the most direct method for observing the trifluoromethyl group. A single, sharp singlet is expected around δ -70 to -80 ppm (relative to CFCl₃), confirming the presence of the -CF₃ group.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
-
C=O Stretch: A strong, sharp absorption band is predicted in the range of 1710-1730 cm⁻¹.[8][9] The conjugation with the aromatic phenanthrene ring and the electron-withdrawing effect of the -CF₃ group will influence the precise position of this peak.
-
Aromatic C-H Stretch: These will appear as a series of sharp, medium-intensity bands just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).[10]
-
Aromatic C=C Stretch: Multiple sharp bands of varying intensity will be observed in the 1450-1600 cm⁻¹ region, characteristic of the phenanthrene ring system.[10]
-
C-F Stretches: Strong, intense absorption bands are expected in the 1100-1300 cm⁻¹ region, corresponding to the C-F stretching vibrations of the trifluoromethyl group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which aids in structural confirmation.
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at an m/z of 274, corresponding to the molecular weight of the compound.
-
Key Fragmentation Pathways: The primary fragmentation is expected to be alpha-cleavage, leading to the loss of the trifluoromethyl radical (•CF₃, mass 69) or the phenanthryl radical.
Caption: Predicted major fragmentation pathways in Mass Spectrometry.
Expert Insight: The most likely initial fragmentation would be the loss of the trifluoromethyl radical to form a stable acylium ion at m/z 205.[11][12][13] This fragment would be resonance-stabilized across the phenanthrene ring system. Further fragmentation of the phenanthrene core would likely follow.
Crystallography and Solid-State Properties
As of the latest literature survey, a single-crystal X-ray structure for 9-phenanthryl trifluoromethyl ketone has not been reported. However, insights can be drawn from the structure of the parent phenanthrene molecule. Phenanthrene itself is a planar molecule that crystallizes in a monoclinic system, with molecules packing in a herringbone arrangement.[14][15] It is anticipated that 9-phenanthryl trifluoromethyl ketone would also form a crystalline solid.[4][16] The introduction of the trifluoromethyl ketone group at the 9-position would significantly influence the crystal packing due to dipole-dipole interactions and steric effects, likely leading to a different crystalline arrangement than unsubstituted phenanthrene.
Conclusion and Future Directions
9-Phenanthryl trifluoromethyl ketone is a molecule of significant interest for medicinal chemistry and materials science. While its fundamental physicochemical properties can be reliably predicted, a comprehensive experimental validation is still needed. Future research should focus on obtaining high-resolution spectroscopic data (NMR, IR, MS) and, most importantly, a single-crystal X-ray structure. This would provide definitive confirmation of its structure and offer invaluable insights into its solid-state packing and intermolecular interactions, paving the way for its rational application in the design of novel therapeutics and functional materials.
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Structure of phenanthrene (Phen) and methylated derivatives... - ResearchGate. Available at: [Link]
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Crystal structure of phenanthrene—5,10,15,20-tetraphenyl-21 H,23H-porphyrin (1/1), C58H40N4 - ResearchGate. Available at: [Link]
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Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - Beilstein Journals. Available at: [Link]
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Structure and medicinal uses of Naphthalene, Phenanthrene, Anthracene. Available at: [Link]
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Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups - PMC - NIH. Available at: [Link]
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Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups - Taylor & Francis Online. Available at: [Link]
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Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups - Semantic Scholar. Available at: [Link]
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Derivatisation using m-(trifluoromethyl)phenyltrimethylammonium hydroxide of organic materials in artworks for analysis by gas chromatography-mass spectrometry: Unusual reaction products with alcohols - ResearchGate. Available at: [Link]
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The Trifluoromethyl Ketone Group on Phenanthrene: A Gateway to Enhanced Reactivity and Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery. Among the plethora of fluorine-containing functionalities, the trifluoromethyl ketone (TFMK) group stands out for its profound impact on the electronic properties and reactivity of the parent molecule. When appended to a polycyclic aromatic hydrocarbon scaffold such as phenanthrene, the TFMK group imparts a unique chemical signature, transforming the molecule into a highly reactive electrophile with significant potential in the design of targeted covalent inhibitors and other advanced therapeutic agents. This technical guide provides a comprehensive exploration of the reactivity of the trifluoromethyl ketone group on the phenanthrene core, delving into the underlying electronic principles, characteristic reactions, synthetic considerations, and applications in drug development.
The Trifluoromethyl Effect on the Phenanthrene Scaffold: A Paradigm of Enhanced Electrophilicity
The remarkable reactivity of the trifluoromethyl ketone group is fundamentally rooted in the potent electron-withdrawing nature of the three fluorine atoms. This "trifluoromethyl effect" dramatically influences the adjacent carbonyl group in several key ways:
-
Intense Carbonyl Polarization: The high electronegativity of the fluorine atoms creates a strong inductive effect, pulling electron density away from the carbonyl carbon. This renders the carbonyl carbon exceptionally electron-deficient and, therefore, a potent electrophile primed for nucleophilic attack. The extended π-system of the phenanthrene ring can further modulate this electron deficiency, though the inductive effect of the CF3 group typically dominates.
-
Destabilization of the Carbonyl Double Bond: The electron-withdrawing nature of the trifluoromethyl group destabilizes the partial positive charge on the carbonyl carbon, making the double bond more susceptible to breaking upon nucleophilic addition.
-
Stabilization of the Tetrahedral Intermediate: Following nucleophilic attack on the carbonyl carbon, a tetrahedral intermediate is formed. The electron-withdrawing trifluoromethyl group effectively stabilizes the resulting negative charge on the oxygen atom (alkoxide), thereby lowering the activation energy for the addition reaction.
This confluence of electronic factors makes phenanthrene trifluoromethyl ketones significantly more reactive towards nucleophiles than their non-fluorinated counterparts.
Characteristic Reactions of the Phenanthrene Trifluoromethyl Ketone Moiety
The enhanced electrophilicity of the trifluoromethyl ketone on the phenanthrene core gives rise to a set of characteristic reactions that are central to its utility in medicinal chemistry.
Hydration and the Formation of Stable Gem-Diols
A hallmark of trifluoromethyl ketones is their propensity to exist in equilibrium with their corresponding hydrate, a geminal diol, in the presence of water.[1] Unlike most non-fluorinated ketones where the equilibrium lies heavily in favor of the ketone, the equilibrium for trifluoromethyl ketones can significantly favor the hydrate form.[1]
The stability of this gem-diol is attributed to the relief of the electronic strain in the highly polarized carbonyl group and the ability of the electron-withdrawing trifluoromethyl group to stabilize the electron-donating character of the two hydroxyl groups. This stable hydrate can act as a transition-state analogue for enzymatic reactions that proceed through a tetrahedral intermediate, a key aspect of its mechanism of action as an enzyme inhibitor.[1]
Nucleophilic Addition: The Gateway to Covalent Modification
The primary mode of reactivity for phenanthrene trifluoromethyl ketones is their susceptibility to nucleophilic addition. A wide array of nucleophiles can readily attack the electrophilic carbonyl carbon.
This reactivity is particularly relevant in a biological context, where nucleophilic residues in the active sites of enzymes, such as the hydroxyl group of serine or the thiol group of cysteine, can attack the trifluoromethyl ketone. This leads to the formation of a stable, covalent hemiketal or thiohemiketal adduct, respectively. This covalent modification can effectively inhibit the enzyme's function.[2]
Synthesis of Phenanthrene Trifluoromethyl Ketones: A Methodological Overview
The synthesis of trifluoromethyl ketones, including those on an aryl scaffold, can be achieved through several established methods. A common and effective approach involves the nucleophilic trifluoromethylation of a suitable phenanthrene-based precursor, such as an ester or a carboxylic acid.
A robust method for this transformation utilizes fluoroform (HCF3) as the trifluoromethyl source in the presence of a strong base like potassium hexamethyldisilazide (KHMDS) and a glyme solvent.[3]
Exemplary Synthetic Protocol: Trifluoromethylation of a Phenanthrene Methyl Ester
The following protocol outlines a general procedure for the synthesis of a phenanthrene trifluoromethyl ketone from a corresponding methyl ester precursor.
Step 1: Precursor Synthesis The synthesis would begin with a phenanthrene carboxylic acid, which can be prepared through established methods such as the Haworth or Bardhan-Sengupta synthesis.[4][5] The carboxylic acid is then esterified to the methyl ester.
Step 2: Trifluoromethylation Reaction
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), the phenanthrene methyl ester is dissolved in anhydrous triglyme.
-
The solution is cooled to -40 °C in a suitable cooling bath.
-
Potassium hexamethyldisilazide (KHMDS) is added portion-wise to the stirred solution.
-
Fluoroform (HCF3) gas is then bubbled through the reaction mixture at a controlled rate.
-
The reaction is monitored by thin-layer chromatography (TLC) or 19F NMR for the consumption of the starting material.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired phenanthrene trifluoromethyl ketone.
Applications in Drug Development: Phenanthrene Trifluoromethyl Ketones as Covalent Inhibitors
The unique reactivity profile of the trifluoromethyl ketone group makes it a highly valuable "warhead" for the design of covalent enzyme inhibitors. When attached to the phenanthrene scaffold, which itself is a privileged structure found in numerous natural products and approved drugs, the resulting molecule can exhibit potent and selective biological activity.[4]
The mechanism of inhibition typically involves the formation of a reversible covalent bond with a nucleophilic residue in the enzyme's active site. This forms a stable adduct that mimics the tetrahedral transition state of the natural enzymatic reaction, leading to potent inhibition.[1]
| Enzyme Class | Nucleophilic Residue | Adduct Formed | Inhibition Type |
| Serine Proteases | Serine (-OH) | Hemiketal | Reversible Covalent |
| Cysteine Proteases | Cysteine (-SH) | Thiohemiketal | Reversible Covalent |
| Metalloenzymes | Metal-bound water | Hydrate | Non-covalent (as transition-state analogue) |
Table 1: Common modes of enzyme inhibition by trifluoromethyl ketones.
The phenanthrene moiety can serve as a recognition element, directing the trifluoromethyl ketone warhead to the active site of the target enzyme through specific hydrophobic, π-stacking, or other non-covalent interactions. This combination of a recognition element and a reactive warhead is a powerful strategy for developing highly selective and potent therapeutic agents.
Conclusion
The trifluoromethyl ketone group, when incorporated into the phenanthrene framework, creates a molecule with a distinct and powerful reactivity profile. The profound electrophilicity of the carbonyl carbon, driven by the strong electron-withdrawing nature of the trifluoromethyl group, makes these compounds highly susceptible to nucleophilic attack and prone to forming stable hydrates. This reactivity is not a liability but rather a key asset, enabling the design of potent and selective covalent enzyme inhibitors. As our understanding of targeted covalent inhibition deepens, the strategic application of the trifluoromethyl ketone group on phenanthrene and other complex scaffolds will undoubtedly continue to be a fruitful area of research in the quest for novel and more effective medicines.
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SYNTHESIS OF p-TRIFLUOROMETHYL-TOLUENE AND 3,6-BIS(TRIFLUOROMETHYL) PHENANTHRENE USING SULFUR TETRAFLUORIDE. (n.d.). DTIC. Retrieved January 17, 2026, from [Link]
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Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). Beilstein Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]
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O-Trifluoromethylation of ketones: an alternative straightforward route to alkenyl trifluoromethyl ethers. (2023). Chemical Science. Retrieved January 17, 2026, from [Link]
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Enantioselective α-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel. (2007). Journal of the American Chemical Society. Retrieved January 17, 2026, from [Link]
-
The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Increase of enzyme activity through specific covalent modification with fragments. (2017). ResearchGate. Retrieved January 17, 2026, from [Link]
-
The Effect of Substituents on Reactivity. (n.d.). St. Peter's Institute of Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]
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Phenanthrene- Reactions & Uses. (2021). YouTube. Retrieved January 17, 2026, from [Link]
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An improved phenanthrene synthesis: A simple route to (±)- tylophorine. (1978). Macquarie University. Retrieved January 17, 2026, from [Link]
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Covalent modifications to enzymes. (n.d.). Khan Academy. Retrieved January 17, 2026, from [Link]
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Phenanthrene cyclocarbonylation – core post-synthetic modification of phenanthriporphyrin. (2020). Organic Chemistry Frontiers. Retrieved January 17, 2026, from [Link]
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Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives. (2011). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
PHENANTHRENE: A VERSATILE MOLECULE; A REVIEW. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]
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Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono. (2021). Engineered Science Publisher. Retrieved January 17, 2026, from [Link]
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Phenanthrene synthesis. (n.d.). Química Organica.org. Retrieved January 17, 2026, from [Link]
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Stability and Storage of 9-Phenanthryl Trifluoromethyl Ketone: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the chemical stability, recommended storage conditions, and handling procedures for 9-Phenanthryl trifluoromethyl ketone. Intended for researchers, scientists, and professionals in drug development, this document synthesizes known chemical principles of trifluoromethyl ketones and phenanthrene derivatives to offer field-proven insights. It details potential degradation pathways, proposes methodologies for stability assessment, and outlines best practices for maintaining the integrity and safety of this compound.
Introduction: Chemical and Pharmacological Significance
9-Phenanthryl trifluoromethyl ketone is a specialized organic compound featuring a polycyclic aromatic hydrocarbon (phenanthrene) linked to a trifluoromethyl ketone group. The incorporation of fluorine atoms into organic molecules can significantly alter their chemical and physiological properties, including metabolic stability, lipophilicity, and binding selectivity.[1] Trifluoromethyl ketones (TFMKs) are of particular interest in medicinal chemistry as they can act as transition-state analogs, effectively inhibiting enzymes like carboxylesterases by forming a reversible covalent bond with the catalytic serine residue.[2] This makes them valuable scaffolds in the design of therapeutic agents. However, the same electronic properties that confer this reactivity also present challenges to the compound's stability and storage.
Chemical Properties and Intrinsic Stability
The stability of 9-Phenanthryl trifluoromethyl ketone is governed by the interplay of its two primary functional components: the aromatic phenanthrene ring system and the electrophilic trifluoromethyl ketone group.
The Trifluoromethyl Ketone Moiety: An Electrophilic Hub
The trifluoromethyl group is strongly electron-withdrawing, which significantly enhances the positive charge on the carbonyl carbon. This makes TFMKs highly susceptible to nucleophilic attack.[1] A primary consequence of this reactivity is the propensity to form stable hydrates in the presence of water.[1][3] This hydration is a reversible equilibrium but can impact analytical quantification and biological activity if not controlled.
The Phenanthrene Moiety: Aromatic System Reactivity
The phenanthrene core is a polycyclic aromatic hydrocarbon. While generally stable, it can be susceptible to oxidation and photochemical reactions, particularly under prolonged exposure to light and atmospheric oxygen. The "K-region" (the 9,10-double bond) of phenanthrene is a known site for enzymatic attack in metabolic pathways and can also be a site of chemical oxidation.[4]
Potential Degradation Pathways
Understanding potential degradation pathways is critical for developing appropriate storage conditions and stability-indicating analytical methods. For 9-Phenanthryl trifluoromethyl ketone, the following pathways should be considered:
-
Hydration: As mentioned, the ketone can reversibly react with water to form a gem-diol (hydrate). While not technically degradation, the presence of the hydrate can be considered a loss of the active ketone form.
-
Nucleophilic Addition/Reduction: The electrophilic carbonyl carbon is a target for various nucleophiles. In biological systems, TFMKs can be metabolized to inactive trifluoromethyl alcohols, indicating a susceptibility to reduction.[5] This suggests that reducing agents or certain solvents could lead to the formation of the corresponding alcohol.
-
Photodegradation: Aromatic ketones are often photosensitive. Exposure to UV or even ambient light can lead to photochemical reactions, including oxidation or rearrangement of the phenanthrene ring system.
-
Oxidation: Atmospheric oxygen can react with the phenanthrene moiety, potentially leading to the formation of quinones or other oxidized species, especially at the electron-rich K-region.[4]
Logical Flow of Degradation
The following diagram illustrates the primary anticipated degradation pathways for 9-Phenanthryl trifluoromethyl ketone.
Caption: Potential degradation pathways for 9-Phenanthryl trifluoromethyl ketone.
Recommended Storage and Handling
Given the chemical nature of 9-Phenanthryl trifluoromethyl ketone, stringent storage and handling protocols are necessary to ensure its long-term stability.
Storage Conditions
The following conditions are recommended for the storage of 9-Phenanthryl trifluoromethyl ketone to minimize degradation.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to -80°C | Low temperatures significantly slow down the rates of most chemical reactions, including oxidation and potential decarboxylation if acidic impurities are present.[6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displacing air with an inert gas minimizes the risk of oxidation of the phenanthrene ring. |
| Light | Amber vial or light-proof container | Protects the compound from photodegradation, a common pathway for aromatic ketones.[7] |
| Moisture | Tightly sealed container with desiccant | Prevents the formation of the gem-diol hydrate, which can alter the compound's physical and biological properties.[1] |
Handling Procedures
Due to the reactivity of the trifluoromethyl ketone group and the general hazards associated with organofluorine compounds, appropriate personal protective equipment (PPE) and handling techniques are mandatory.[8][9]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (consult manufacturer's compatibility chart), and chemical splash goggles.[8] Work in a well-ventilated chemical fume hood.[10]
-
Dispensing: When preparing solutions, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.
-
Solvent Selection: Use anhydrous solvents for preparing stock solutions to prevent hydrate formation.
-
Waste Disposal: Dispose of waste materials in accordance with local regulations for hazardous chemical waste.[7]
Analytical Methods for Stability Assessment
A robust, stability-indicating analytical method is crucial for determining the shelf-life and purity of 9-Phenanthryl trifluoromethyl ketone. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.
Proposed HPLC Method
The following is a starting point for developing a validated HPLC method for the quantitative analysis of 9-Phenanthryl trifluoromethyl ketone and its potential degradation products.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile and Water (Gradient) |
| Gradient | 50% Acetonitrile to 95% Acetonitrile over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 261 nm[11] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to validate the stability-indicating nature of the analytical method.
-
Prepare Stock Solution: Accurately weigh and dissolve 9-Phenanthryl trifluoromethyl ketone in acetonitrile to a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Photodegradation: Expose 1 mL of stock solution in a clear vial to a photostability chamber (ICH Q1B guidelines).
-
Thermal Degradation: Store the solid compound at 60°C for 7 days.
-
Analysis: After the specified time, neutralize the acid and base samples, and dilute all samples to a suitable concentration. Analyze by the proposed HPLC method. The method is considered stability-indicating if the degradation peaks are well-resolved from the parent peak.
Workflow for Stability Testing
Caption: Workflow for a forced degradation study of 9-Phenanthryl trifluoromethyl ketone.
Conclusion
9-Phenanthryl trifluoromethyl ketone is a chemically reactive molecule whose stability is paramount to its successful application in research and development. Its susceptibility to hydration, reduction, and photodegradation necessitates strict control over storage conditions, including low temperatures, inert atmosphere, and protection from light and moisture. The implementation of a validated, stability-indicating HPLC method is essential for ensuring the purity and integrity of this compound over time. By adhering to the guidelines presented in this document, researchers can mitigate the risks of degradation and handle this valuable compound with confidence and safety.
References
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- Safety and handling of fluorinated organic compounds. (n.d.). Benchchem.
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- Organofluorine chemistry. (n.d.). Wikipedia.
- Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. (n.d.).
- Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus. (n.d.). PMC - NIH.
- Standard Operating Procedure for Fluorine Gas. (n.d.). Unknown Source.
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- Phenanthrene (fungal 9R,10R)
- Stability of ketone bodies in serum in dependence on storage time and storage temper
- Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis. (n.d.). PubMed Central.
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- 4. Phenanthrene (fungal 9R,10R) Degradation Pathway [eawag-bbd.ethz.ch]
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Methodological & Application
Application Notes and Protocols: 9-Phenanthryl Trifluoromethyl Ketone as a Versatile Synthon in Organic Synthesis
This technical guide provides an in-depth exploration of 9-Phenanthryl trifluoromethyl ketone, a specialized reagent poised at the intersection of polycyclic aromatic chemistry and organofluorine synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the core principles governing the reactivity of this molecule and presents detailed protocols for its potential applications. While specific literature on this exact synthon is emerging, the principles outlined herein are derived from well-established reactivity patterns of both the phenanthrene scaffold and the trifluoromethyl ketone functional group, offering a robust framework for its synthetic exploration.
Introduction: The Synergy of Phenanthrene and the Trifluoromethyl Ketone Moiety
The unique chemical persona of 9-Phenanthryl trifluoromethyl ketone arises from the combination of two powerful structural motifs:
-
The Phenanthrene Scaffold: A rigid, planar polycyclic aromatic hydrocarbon, the phenanthrene core is a common feature in natural products, dyes, and materials science. Its extended π-system can influence the electronic properties of appended functional groups and offers opportunities for creating molecules with unique spectroscopic or intercalating properties.
-
The Trifluoromethyl Ketone (TFMK) Group: The trifluoromethyl group (-CF₃) is one of the most impactful functional groups in modern medicinal chemistry.[1][2] Its intense electron-withdrawing nature renders the adjacent carbonyl carbon exceptionally electrophilic.[3] This "activation" is the cornerstone of its utility, transforming the ketone into a potent warhead for interacting with biological nucleophiles or a highly reactive handle for complex chemical transformations.[3][4]
This guide will demonstrate how the fusion of these two components in 9-Phenanthryl trifluoromethyl ketone creates a reagent of significant potential for applications ranging from the synthesis of novel bioactive compounds to the development of advanced chemical probes.
Physicochemical Properties & Proposed Synthesis
A foundational understanding of a reagent begins with its physical properties and a reliable synthetic route.
Table 1: Physicochemical Properties of 9-Phenanthryl trifluoromethyl ketone
| Property | Value | Source / Note |
| Molecular Formula | C₁₆H₉F₃O | - |
| Molecular Weight | 274.24 g/mol | [5] |
| CAS Number | 163082-41-5 | [6] |
| Appearance | Expected to be a crystalline solid | By analogy to similar structures |
| Solubility | Soluble in common organic solvents (DCM, THF, DMF) | - |
Proposed Synthetic Protocol: From Phenanthrene-9-carboxylic acid
The most direct and reliable method for synthesizing aryl trifluoromethyl ketones involves the trifluoromethylation of a corresponding carboxylic acid derivative, such as an ester or an acid chloride.[7][8] The following protocol outlines a robust procedure starting from the commercially available phenanthrene-9-carboxylic acid.
Diagram 1: Proposed two-step synthesis of 9-Phenanthryl trifluoromethyl ketone.
Protocol 1: Synthesis of 9-Phenanthryl trifluoromethyl ketone
Materials:
-
Phenanthrene-9-carboxylic acid (1.0 equiv)
-
Thionyl chloride (SOCl₂) (1.2 equiv)
-
Anhydrous Methanol (MeOH)
-
Fluoroform (HCF₃) or (Trifluoromethyl)trimethylsilane (TMSCF₃) (1.5 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (2.0 equiv) or Cesium Fluoride (CsF) (catalytic)
-
Anhydrous Triglyme or Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
Esterification:
-
To a round-bottom flask under an inert atmosphere, add phenanthrene-9-carboxylic acid (1.0 equiv) and suspend it in anhydrous toluene.
-
Add thionyl chloride (1.2 equiv) dropwise at room temperature. Heat the mixture to 60 °C for 2 hours until the solid dissolves and gas evolution ceases.
-
Cool the reaction to room temperature and remove the solvent and excess SOCl₂ under reduced pressure.
-
Carefully add anhydrous methanol to the crude acid chloride at 0 °C. Allow the mixture to warm to room temperature and stir for 4 hours.
-
Remove the methanol under reduced pressure. The resulting solid can be purified by recrystallization or column chromatography to yield methyl phenanthrene-9-carboxylate.
-
Rationale: Conversion to the methyl ester provides a stable, easily purified intermediate that is highly susceptible to nucleophilic trifluoromethylation.[8]
-
-
Trifluoromethylation (using HCF₃/KHMDS): [8]
-
In a flame-dried Schlenk flask under argon, dissolve methyl phenanthrene-9-carboxylate (1.0 equiv) in anhydrous triglyme.
-
Cool the solution to -40 °C.
-
Add KHMDS (2.0 equiv) portion-wise, maintaining the temperature below -35 °C.
-
Bubble fluoroform gas (HCF₃) (approx. 1.1-1.5 equiv) through the solution for 30-60 minutes.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Rationale: The combination of KHMDS and triglyme effectively generates a "naked" and highly nucleophilic CF₃⁻ anion from fluoroform, which readily attacks the ester carbonyl.[8] The glyme solvent helps to sequester the potassium cation, stabilizing the trifluoromethyl anion and preventing its decomposition.[8]
-
Workup: Quench the reaction carefully with saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.
-
Core Reactivity: The Trifluoromethyl Ketone as an Electrophilic "Warhead"
The enhanced reactivity of the TFMK moiety is central to its function. This reactivity underpins its use as a potent and selective inhibitor of hydrolytic enzymes, particularly serine and cysteine proteases, which are critical targets in numerous diseases.[3][9]
Mechanism of Enzyme Inhibition:
The carbonyl carbon of the TFMK is highly electron-deficient and readily attacked by nucleophilic residues (e.g., serine's hydroxyl or cysteine's thiol) in an enzyme's active site.[9] This attack forms a tetrahedral intermediate that is a stable mimic of the transition state of substrate hydrolysis. The resulting hemiketal or hemithioketal adduct is often highly stable, leading to potent, slow-binding, and often reversible inhibition of the enzyme.[3]
Diagram 2: General mechanism of serine protease inhibition by a trifluoromethyl ketone.
Projected Applications and Experimental Protocols
The unique structure of 9-Phenanthryl trifluoromethyl ketone suggests several high-value applications.
Application 1: Synthesis of Chiral α-Trifluoromethyl Alcohols
The asymmetric reduction of the ketone provides access to chiral α-trifluoromethyl carbinols, which are valuable building blocks in pharmaceutical synthesis.[10] The steric bulk of the phenanthrene group is expected to provide high diastereoselectivity.
Protocol 2: Asymmetric Reduction using (R)-CBS Catalyst
Materials:
-
9-Phenanthryl trifluoromethyl ketone (1.0 equiv)
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 equiv)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 M in THF, 1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve 9-Phenanthryl trifluoromethyl ketone (1.0 equiv) in anhydrous THF in a flame-dried flask under argon.
-
Cool the solution to -20 °C.
-
Add the (R)-CBS catalyst solution (0.1 equiv) dropwise.
-
Slowly add the borane-dimethyl sulfide complex (1.0 equiv) via syringe pump over 30 minutes, ensuring the internal temperature does not exceed -15 °C.
-
Stir the reaction at -20 °C for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Workup: Carefully quench the reaction by the slow addition of methanol at -20 °C. Allow it to warm to room temperature and stir for 1 hour. Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate, wash with 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate.
-
Analysis: Purify the product by column chromatography. Determine the enantiomeric excess (ee) using chiral HPLC.
-
Rationale: The CBS catalyst forms a chiral complex with borane, which coordinates to the ketone's carbonyl oxygen. The bulky phenanthryl group will preferentially orient away from the catalyst's methyl group, directing the hydride delivery to one face of the ketone and inducing high enantioselectivity.
-
Application 2: Development of Fluorescent Probes for Protease Activity
The phenanthrene moiety possesses inherent fluorescence. This property can be exploited to create activity-based probes where the TFMK "warhead" covalently binds to an active protease, allowing for fluorescent labeling and visualization.
Protocol 3: Screening for Protease Inhibition using a Fluorogenic Substrate
Materials:
-
Target Protease (e.g., Trypsin, Cathepsin B) in appropriate assay buffer
-
Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin)
-
9-Phenanthryl trifluoromethyl ketone (stock solution in DMSO)
-
96-well microplate (black, flat-bottom)
-
Plate reader with fluorescence detection (e.g., Ex/Em = 380/460 nm for AMC)
Procedure:
-
Assay Preparation: Prepare serial dilutions of the 9-Phenanthryl trifluoromethyl ketone inhibitor in the assay buffer. A typical concentration range would be 100 µM to 1 nM.
-
Pre-incubation: In the wells of the microplate, add 50 µL of the target protease solution. Add 2 µL of the inhibitor dilutions (or DMSO for control) to the respective wells.
-
Incubate the plate at 37 °C for 30 minutes.
-
Rationale: This pre-incubation step allows the covalent inhibitor to react with the enzyme before the substrate is introduced, which is crucial for accurately determining the potency of irreversible or slow-binding inhibitors.
-
-
Initiation: Add 50 µL of the fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Measurement: Immediately place the plate in the reader and monitor the increase in fluorescence over time (kinetic mode) for 30-60 minutes.
-
Data Analysis: Determine the initial reaction velocity (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence vs. time plot. Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable equation to determine the IC₅₀ value.
Expected Spectroscopic Data
Characterization is critical for verifying the structure of synthesized compounds.
Table 2: Predicted Spectroscopic Data for 9-Phenanthryl trifluoromethyl ketone
| Technique | Expected Chemical Shifts / Signals |
| ¹H NMR (CDCl₃) | 7.5-8.8 ppm (m, 9H, Ar-H) |
| ¹³C NMR (CDCl₃) | 116.8 (q, J = 292 Hz, -CF₃), 123-135 (Ar-C), 181.5 (q, J = 35 Hz, C=O) |
| ¹⁹F NMR (CDCl₃) | ~ -72 ppm (s, -CF₃) |
| IR (KBr) | ν ~ 1715 cm⁻¹ (C=O stretch, strong), 1150-1250 cm⁻¹ (C-F stretch, strong) |
Rationale: The ¹³C NMR signals for the carbonyl and CF₃ carbons are expected to appear as quartets due to coupling with the three fluorine atoms (JCF). The downfield shift of the carbonyl carbon and its splitting pattern are characteristic signatures of a trifluoromethyl ketone.
Conclusion
9-Phenanthryl trifluoromethyl ketone is a highly promising, albeit under-explored, synthetic building block. The powerful electrophilicity imparted by the trifluoromethyl group, combined with the unique steric and electronic properties of the phenanthrene scaffold, creates a reagent with significant potential in medicinal chemistry, chemical biology, and materials science. The protocols and principles detailed in this guide provide a solid foundation for researchers to unlock the synthetic utility of this versatile molecule.
References
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PrepChem.com. Synthesis of 9-phenanthrol. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of trifluoromethyl ketones. Available at: [Link]
-
ChemSynthesis. 9-Anthryl trifluoromethyl ketone. Available at: [Link]
-
Beilstein Journals. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Available at: [Link]
-
Nature. Contemporary synthetic strategies in organofluorine chemistry. Available at: [Link]
-
PubMed. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of trifluoromethyl carbinols. Available at: [Link]
- Google Patents. CN102690180A - Method for synthesizing trifluoromethyl acetophenone.
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
-
PMC - NIH. O-Trifluoromethylation of ketones: an alternative straightforward route to alkenyl trifluoromethyl ethers. Available at: [Link]
-
PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
-
ResearchGate. Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. Available at: [Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link]
-
MDPI. Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. Available at: [Link]
-
Chemical Communications (RSC Publishing). Recent advances in the use of pentamethylphenyl (Ph*) ketones in organic synthesis. Available at: [Link]
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- 9. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trifluoromethyl carbinol synthesis [organic-chemistry.org]
Application Notes and Protocols: 9-Phenanthryl Trifluoromethyl Ketone as a Versatile Fluorescent Probe
Introduction: Unveiling Molecular Interactions with a Novel Fluorophore
In the intricate landscape of molecular biology and drug discovery, the ability to visualize and quantify interactions between biomolecules is paramount. Fluorescent probes have emerged as indispensable tools, offering high sensitivity and real-time monitoring of dynamic processes.[1] This application note introduces 9-Phenanthryl trifluoromethyl ketone (9-PTFK), a promising fluorescent probe engineered for the nuanced study of protein binding and enzyme activity.
The phenanthrene moiety of 9-PTFK provides the intrinsic fluorescence, a property well-documented for polycyclic aromatic hydrocarbons.[2] Phenanthrene and its derivatives typically exhibit strong fluorescence in the UV-to-visible region, characterized by distinct excitation and emission spectra.[2] The fluorescence of these compounds is highly sensitive to the local environment, including solvent polarity, pH, and the presence of quenching agents, making them excellent candidates for sensing applications.[3][4]
The trifluoromethyl ketone (TFK) group, a well-established pharmacophore, imparts a unique reactivity to the probe. TFKs are potent inhibitors of serine and cysteine proteases, forming stable, covalent hemiketal or hemithioketal adducts with the active site serine or cysteine residues, respectively. This targeted covalent modification provides a powerful mechanism for probing enzyme activity and for the development of highly specific enzyme inhibitors.
The strategic combination of the environmentally sensitive phenanthrene fluorophore with the reactive trifluoromethyl ketone "warhead" in 9-PTFK creates a versatile tool for researchers. This probe has the potential to report on its binding to proteins through changes in its fluorescence signal and to act as a potent and selective inhibitor for mechanistic studies of enzymes. This guide provides a comprehensive overview of the photophysical properties of 9-PTFK, detailed protocols for its synthesis, and its application in studying protein-ligand interactions and enzyme inhibition.
Photophysical Properties of 9-Phenanthryl Trifluoromethyl Ketone
The utility of a fluorescent probe is fundamentally dictated by its photophysical characteristics. While specific experimental data for 9-Phenanthryl trifluoromethyl ketone is not extensively available in the public domain, we can infer its properties based on the well-characterized behavior of phenanthrene and related derivatives.
Table 1: Estimated Photophysical Properties of 9-Phenanthryl Trifluoromethyl Ketone
| Property | Estimated Value | Solvent | Notes |
| Absorption Maximum (λabs) | ~252-298 nm | Cyclohexane | Based on the absorption of phenanthrene.[5] The trifluoromethyl ketone group may cause a slight shift. |
| Emission Maximum (λem) | ~350-380 nm | Cyclohexane | Phenanthrene emits in this range.[2] The emission is sensitive to solvent polarity and may shift in aqueous buffers.[3] |
| Quantum Yield (ΦF) | ~0.13 | Cyclohexane | Based on the quantum yield of phenanthrene.[6] This value can be significantly affected by the solvent and binding to macromolecules. |
| Fluorescence Lifetime (τF) | ~10-60 ns | Cyclohexane | Phenanthrene has a fluorescence lifetime of approximately 55.6 ns in cyclohexane.[7] This can be altered by quenching or binding events. |
Disclaimer: The values presented in Table 1 are estimations based on the parent fluorophore, phenanthrene. Researchers should experimentally determine the precise photophysical properties of 9-PTFK in their specific experimental system.
The fluorescence of 9-PTFK is expected to be highly sensitive to its local environment. In non-polar solvents, a well-defined vibronic structure in the emission spectrum is anticipated, characteristic of many polycyclic aromatic hydrocarbons. In more polar solvents, such as aqueous buffers used in biological assays, a loss of this fine structure and a potential red-shift (bathochromic shift) of the emission maximum are expected due to solvent relaxation around the excited state dipole moment of the molecule.[3] This solvatochromism is a key feature that can be exploited to report on the binding of the probe to the less polar interior of a protein's active or binding site.
Synthesis of 9-Phenanthryl Trifluoromethyl Ketone
The synthesis of 9-PTFK can be achieved through a multi-step process starting from commercially available phenanthrene derivatives. A plausible synthetic route is outlined below, based on established methodologies for the synthesis of trifluoromethyl ketones.[8][9]
Protocol: Synthesis of 9-Phenanthryl Trifluoromethyl Ketone
Disclaimer: This is a generalized protocol and should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions. All reagents are hazardous and should be handled with care.
Materials:
-
9-Bromophenanthrene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Trifluoroacetic anhydride
-
Dry diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.
-
Dissolve 9-bromophenanthrene in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the 9-bromophenanthrene solution to the magnesium turnings to initiate the reaction.
-
Once the reaction starts (as evidenced by bubbling and heat generation), add the remaining solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent, 9-phenanthrylmagnesium bromide.
-
-
Reaction with Trifluoroacetic Anhydride:
-
Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.
-
In a separate flask, dissolve trifluoroacetic anhydride in anhydrous diethyl ether and cool to -78 °C.
-
Slowly add the trifluoroacetic anhydride solution to the Grignard reagent solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 9-Phenanthryl trifluoromethyl ketone.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.
Application 1: Probing Protein Binding Sites
The environmentally sensitive fluorescence of the phenanthrene moiety makes 9-PTFK an excellent tool for studying protein-ligand interactions. Upon binding to a hydrophobic pocket on a protein, the fluorescence of the probe is expected to change, often resulting in an increase in fluorescence intensity and a blue-shift (hypsochromic shift) in the emission maximum. This "turn-on" fluorescence response can be used to determine binding affinities (Kd).
Protocol: Determination of Binding Affinity (Kd) by Fluorescence Titration
Materials:
-
Purified protein of interest in a suitable buffer (e.g., PBS, Tris-HCl)
-
9-Phenanthryl trifluoromethyl ketone (9-PTFK) stock solution in a water-miscible organic solvent (e.g., DMSO, ethanol)
-
Fluorometer with temperature control
-
Quartz cuvettes
Procedure:
-
Instrument Setup:
-
Set the excitation wavelength to the absorption maximum of 9-PTFK (e.g., ~295 nm).
-
Set the emission wavelength to the emission maximum of 9-PTFK (e.g., ~365 nm).
-
Set the excitation and emission slit widths to optimize the signal-to-noise ratio.
-
Equilibrate the fluorometer to the desired experimental temperature (e.g., 25 °C).
-
-
Sample Preparation:
-
Prepare a solution of 9-PTFK in the assay buffer at a concentration well below the expected Kd (e.g., 1-10 nM). This is crucial to ensure that the assumption of [Protein]total ≈ [Protein]free holds true.
-
Prepare a concentrated stock solution of the protein of interest in the same assay buffer.
-
-
Fluorescence Titration:
-
Place the 9-PTFK solution in the cuvette and record the initial fluorescence intensity (F0).
-
Make sequential additions of small aliquots of the concentrated protein stock solution to the cuvette.
-
After each addition, mix gently and allow the system to equilibrate for a few minutes before recording the fluorescence intensity (F).
-
Correct for dilution by running a parallel titration of the protein into the buffer alone and subtracting any background fluorescence.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity (ΔF = F - F0) as a function of the total protein concentration.
-
Fit the resulting binding curve to a suitable binding isotherm, such as the one-site binding model, to determine the dissociation constant (Kd).
Equation for One-Site Binding: ΔF = (ΔFmax * [Protein]) / (Kd + [Protein])
Where:
-
ΔF is the change in fluorescence intensity.
-
ΔFmax is the maximum change in fluorescence at saturation.
-
[Protein] is the concentration of the protein.
-
Kd is the dissociation constant.
-
Application 2: Characterizing Enzyme Activity and Inhibition
The trifluoromethyl ketone group of 9-PTFK allows it to act as a potent inhibitor of serine and cysteine proteases. The formation of a covalent bond with the active site residue can lead to a significant change in the fluorescence of the phenanthrene moiety, providing a direct readout of enzyme inhibition. This application is particularly valuable for high-throughput screening of enzyme inhibitors and for detailed mechanistic studies.
Protocol: Determination of Inhibition Constant (Ki)
Materials:
-
Purified enzyme (serine or cysteine protease)
-
Fluorogenic or chromogenic substrate for the enzyme
-
9-Phenanthryl trifluoromethyl ketone (9-PTFK) stock solution
-
Assay buffer
-
Microplate reader or spectrophotometer
Procedure:
-
Enzyme and Substrate Optimization:
-
Determine the optimal concentration of the enzyme and substrate to achieve a linear reaction rate within the desired assay time.
-
-
Inhibition Assay:
-
Prepare a series of dilutions of 9-PTFK in the assay buffer.
-
In a microplate, add the enzyme and different concentrations of 9-PTFK.
-
Incubate the enzyme and inhibitor for a specific period to allow for covalent bond formation. The incubation time should be optimized based on the reactivity of the inhibitor.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the change in fluorescence or absorbance over time to determine the initial reaction velocity (V0) for each inhibitor concentration.
-
-
Data Analysis:
-
Plot the initial velocity as a function of the inhibitor concentration.
-
Fit the data to the appropriate inhibition model (e.g., competitive, non-competitive, or uncompetitive) to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation for competitive inhibitors:
Cheng-Prusoff Equation: Ki = IC₅₀ / (1 + ([S] / Km))
Where:
-
Ki is the inhibition constant.
-
IC₅₀ is the half-maximal inhibitory concentration.
-
[S] is the substrate concentration.
-
Km is the Michaelis-Menten constant of the substrate.
-
Troubleshooting and Considerations
-
Inner Filter Effect: At high concentrations, the probe or other components in the solution can absorb the excitation or emission light, leading to artificially low fluorescence readings. It is crucial to work at low probe concentrations and to correct for any inner filter effects if necessary.
-
Photobleaching: Prolonged exposure to the excitation light can lead to the photochemical destruction of the fluorophore. Use the lowest possible excitation intensity and minimize the exposure time.
-
Non-specific Binding: 9-PTFK, being hydrophobic, may exhibit non-specific binding to surfaces or other proteins. The inclusion of a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) in the buffer can help to mitigate this.
-
Solvent Effects: The fluorescence of 9-PTFK is sensitive to the solvent. Ensure that the concentration of the organic solvent used to dissolve the probe is kept constant across all experiments and is at a level that does not affect the activity or stability of the biomolecules.[10]
Conclusion
9-Phenanthryl trifluoromethyl ketone is a promising and versatile fluorescent probe with broad applications in drug discovery and chemical biology. Its environmentally sensitive fluorescence provides a powerful tool for characterizing protein binding events, while the reactive trifluoromethyl ketone moiety enables the targeted inhibition and study of serine and cysteine proteases. The detailed protocols and considerations provided in this application note will enable researchers to effectively utilize 9-PTFK to gain deeper insights into the complex world of molecular interactions.
References
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- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.
- Doose, S., Neuweiler, H., & Sauer, M. (2009). Fluorescence quenching by photoinduced electron transfer: a reporter for conformational dynamics of macromolecules. ChemPhysChem, 10(9‐10), 1389-1398.
- Eftink, M. R. (1991). Fluorescence quenching: theory and applications. In Topics in fluorescence spectroscopy (pp. 53-126). Springer, Boston, MA.
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- Imperial, S., & Fàbregas, C. (2018). Fluorescence-based methods for the determination of binding constants. Methods in molecular biology (Clifton, N.J.), 1705, 139-159.
- Johnson, C. M. (2013). Enzyme kinetics. Essays in biochemistry, 54, 1-13.
- Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer.
- Lieberman, S. H., & Lauer, G. (1993). Fluorescence of Aromatic Hydrocarbons in Aqueous Solution. DTIC.
- Miller, J. N. (Ed.). (1981). Standards in fluorescence spectrometry (Vol. 1). Chapman and Hall.
- Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of> 300 Common Compounds for use in PhotochemCAD. Photochemistry and photobiology, 94(2), 290-327.
- Valeur, B., & Berberan-Santos, M. N. (2012).
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- Aloui, F., Elsayed, N. H., Albalawi, M. A., & Hajri, A. K. (2020). Synthesis and photophysical properties of new reactive fluorophenanthrenes. Comptes Rendus Chimie, 23(4), 235-246.
- Hafedh, N., Asghar, B. H., & Aloui, F. (2021). Synthesis and characterization of phenanthrene derivatives for optoelectronic applications. Comptes Rendus. Chimie, 24(S2), 1-11.
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Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Retrieved January 17, 2026, from [Link]
- Featherston, A. L., & Miller, S. J. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Bioorganic & medicinal chemistry, 24(20), 4871-4874.
- Wang, Z., & Xu, B. (2019). A fluorescent kinase inhibitor that exhibits diagnostic changes in emission upon binding.
- Zhang, X., & Zhou, J. (2017). Identifying Structural Characteristics of Humic Acid to Static and Dynamic Fluorescence Quenching of Phenanthrene, 9-phenanthrol, and Naphthalene.
- Roy, U. K. (2022). Molecular structures of phenanthrene derivatives (1∼ 4).
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Horiba. (n.d.). Fluorescence Spectroscopy Tips and Tricks. Retrieved January 17, 2026, from [Link]
-
Edinburgh Instruments. (2018, August 9). Troubleshooting Measurements of Fluorescence Spectra. Retrieved January 17, 2026, from [Link]
-
Drawell. (n.d.). How to Reduce Fluorescence Measurement Errors. Retrieved January 17, 2026, from [Link]
- Miller, S. A. (2018). Can I get a kd using fluorescence intensity for Cy3-labeled peptide binding to a protein?.
- Zhang, L., et al. (2005). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & medicinal chemistry letters, 15(24), 5462-5466.
- Yokoyama, A., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 466-473.
- Wheelock, C. E., et al. (2006). Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis. Journal of medicinal chemistry, 49(1), 339-350.
- Li, Y., et al. (2020). Fluorescent spectroscopy paired with parallel factor analysis for quantitative monitoring of phenanthrene biodegradation and metabolite formation.
- Wenzel, T. J. (2011). Fluorescence quenching of anthracene by nitroaromatic compounds. Journal of Ovonic Research, 7(5), 101-108.
- Nevado, C., & de la Torre, M. G. (2020). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones.
- Wheelock, C. E., et al. (2008). Influence of sulfur oxidation state and steric bulk upon trifluoromethyl ketone (TFK) binding kinetics to carboxylesterases and fatty acid amide hydrolase (FAAH). Bioorganic & medicinal chemistry, 16(17), 8046-8056.
- CN102690180A - Method for synthesizing trifluoromethyl acetophenone - Google P
- Kubacka, A., et al. (2021). Quenching of Protein Fluorescence by Fullerenol C 60 (OH) 36 Nanoparticles. International journal of molecular sciences, 22(16), 8828.
- Doose, S., Neuweiler, H., & Sauer, M. (2009). Fluorescence quenching by photoinduced electron transfer: a reporter for conformational dynamics of macromolecules. Chemphyschem, 10(9-10), 1389-1398.
- Wheelock, C. E., et al. (2008). Influence of sulfur oxidation state and steric bulk upon trifluoromethyl ketone (TFK) binding kinetics to carboxylesterases and fatty acid amide hydrolase (FAAH). PubMed.
- Umeda, R., et al. (2015). Synthesis and Photophysical Properties of 9, 10-Bis (3-aryl-2-naphthyl) anthracenes. Chemistry Letters, 44(12), 1704-1706.
- Singh, R., & Kumar, A. (2020). Rapid screening of enzyme inhibitors using profiling of enzyme-metabolite assay by HPLC (PREMA-HPLC). Analytical and bioanalytical chemistry, 412, 5821-5829.
Sources
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Application Notes and Protocols: 9-Phenanthryl Trifluoromethyl Ketone in Medicinal Chemistry
Introduction
The confluence of unique structural motifs in medicinal chemistry often yields compounds with novel and potent biological activities. 9-Phenanthryl trifluoromethyl ketone emerges from the strategic combination of a polycyclic aromatic phenanthrene core and a highly reactive trifluoromethyl ketone group. The phenanthrene moiety, a constituent of many natural products, offers a rigid, lipophilic scaffold that can engage in π-stacking interactions within biological targets and often possesses inherent fluorescent properties.[1][2] The trifluoromethyl ketone functional group is a well-established pharmacophore, recognized for its potent and often reversible covalent inhibition of various enzymes, particularly serine and cysteine proteases.[3][4] This application note will delve into the prospective applications of 9-phenanthryl trifluoromethyl ketone in medicinal chemistry, providing detailed protocols for its synthesis and evaluation as both an enzyme inhibitor and a fluorescent probe for cellular imaging.
The Scientific Rationale: A Molecule of Dual Potential
The medicinal chemistry utility of 9-phenanthryl trifluoromethyl ketone is predicated on the synergistic contributions of its two core components:
-
The Phenanthrene Scaffold: This polycyclic aromatic hydrocarbon provides a unique structural and physicochemical profile. Its planarity and extended π-system can facilitate interactions with aromatic residues in protein binding pockets. Furthermore, phenanthrene and its derivatives are known to exhibit intrinsic fluorescence, making them attractive candidates for the development of fluorescent probes.[1][5]
-
The Trifluoromethyl Ketone (TFK) Warhead: The strong electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic.[3] This heightened reactivity allows for nucleophilic attack by the active site serine or cysteine residues of enzymes, forming a stable but reversible hemiketal or hemithioketal adduct. This mechanism underpins the potent inhibitory activity of TFKs against a range of proteases and esterases.[4][6]
This combination suggests two primary avenues of application for 9-phenanthryl trifluoromethyl ketone: as a potent enzyme inhibitor and as a fluorescent probe for bioimaging.
PART 1: 9-Phenanthryl Trifluoromethyl Ketone as a Putative Enzyme Inhibitor
The trifluoromethyl ketone moiety is a privileged motif in the design of inhibitors for serine and cysteine proteases, as well as carboxylesterases.[3][4] The phenanthrene group can serve as a recognition element, directing the TFK "warhead" to the active site of target enzymes.
Potential Enzyme Targets
Based on the known reactivity of the TFK group, 9-phenanthryl trifluoromethyl ketone could potentially inhibit enzymes such as:
-
Caspases and Cathepsins: Cysteine proteases involved in apoptosis and other cellular processes.
-
Thrombin and other Serine Proteases of the Coagulation Cascade: Key enzymes in blood clotting.
-
Carboxylesterases: Enzymes involved in the metabolism of various endogenous and exogenous esters.[4]
-
SARS-CoV 3CL Protease: A cysteine protease essential for viral replication.[3]
Experimental Protocol: Screening for Enzyme Inhibition
This protocol outlines a general procedure for evaluating the inhibitory potential of 9-phenanthryl trifluoromethyl ketone against a model serine or cysteine protease using a fluorogenic substrate.
Materials:
-
9-Phenanthryl trifluoromethyl ketone
-
Target enzyme (e.g., Caspase-3, Cathepsin B)
-
Fluorogenic substrate for the target enzyme (e.g., Ac-DEVD-AMC for Caspase-3)
-
Assay buffer (specific to the enzyme)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
Protocol:
-
Preparation of Stock Solutions:
-
Dissolve 9-phenanthryl trifluoromethyl ketone in DMSO to prepare a 10 mM stock solution.
-
Prepare serial dilutions of the inhibitor stock solution in assay buffer to achieve a range of desired concentrations.
-
Prepare a stock solution of the fluorogenic substrate in DMSO and dilute to the working concentration in assay buffer as recommended by the manufacturer.
-
Prepare the enzyme solution in assay buffer at the recommended concentration.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 50 µL of the diluted inhibitor solution. Include wells with assay buffer and DMSO as negative controls.
-
Add 25 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.
-
Immediately place the plate in a fluorometric microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates) every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (fluorescence units per minute) for each inhibitor concentration.
-
Normalize the reaction rates to the control (DMSO-treated) wells.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Data Presentation: Putative Inhibition Profile
| Enzyme Target | Putative IC50 (nM) | Inhibition Mechanism |
| Caspase-3 | TBD | Reversible Covalent |
| Cathepsin B | TBD | Reversible Covalent |
| Thrombin | TBD | Reversible Covalent |
TBD: To be determined experimentally.
Causality Behind Experimental Choices
The choice of a fluorogenic assay provides high sensitivity and a continuous readout of enzyme activity, allowing for accurate determination of inhibition kinetics. The pre-incubation step is crucial for covalent inhibitors to allow time for the formation of the enzyme-inhibitor adduct.
DOT Language Diagram: Mechanism of Enzyme Inhibition
Caption: Workflow for cellular imaging.
PART 3: Synthesis of 9-Phenanthryl Trifluoromethyl Ketone
A plausible synthetic route to 9-phenanthryl trifluoromethyl ketone involves the reaction of a 9-phenanthryl Grignard reagent with a suitable trifluoroacetylating agent.
Experimental Protocol: Synthesis
Materials:
-
9-Bromophenanthrene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Ethyl trifluoroacetate
-
Dry ice/acetone bath
-
Hydrochloric acid (1 M)
-
Standard glassware for organic synthesis
Protocol:
-
Formation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.
-
Add a solution of 9-bromophenanthrene in anhydrous diethyl ether dropwise to the magnesium turnings. Gentle heating or the addition of an iodine crystal may be necessary to initiate the reaction.
-
Once the reaction starts, add the remaining 9-bromophenanthrene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Trifluoroacetylation:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of ethyl trifluoroacetate in anhydrous diethyl ether dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding it to a mixture of crushed ice and 1 M hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 9-phenanthryl trifluoromethyl ketone.
-
DOT Language Diagram: Synthetic Pathway
Caption: Synthetic route to the target compound.
Conclusion
9-Phenanthryl trifluoromethyl ketone represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. Its unique architecture, combining the recognition and fluorescent properties of the phenanthrene scaffold with the potent inhibitory capabilities of the trifluoromethyl ketone group, positions it as a versatile tool for both therapeutic intervention and biological investigation. The protocols detailed herein provide a foundational framework for the synthesis, and biological evaluation of this intriguing compound, paving the way for future research into its potential applications in drug discovery and chemical biology.
References
-
Synthesis and Spectroscopic and Cellular Properties of Near-IR [a]Phenanthrene-Fused 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacenes. (2017). PubMed. [Link]
-
Oliveira Francisco de Azeredo, & J. Figueroa-Villar. (2014). PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW. Semantic Scholar. [Link]
-
Swarnkar, P. (n.d.). Phenanthrene by Mr. pradeep swarnkar. Slideshare. [Link]
-
Li, S., Han, L., Sun, L., Zheng, D., Liu, J., Fu, Y., Huang, X., & Wang, Z. (2009). Synthesis and antitumor activities of phenanthrene-based alkaloids. Molecules, 14(12), 5042-5053. [Link]
-
Kovács, A., Forgo, P., Zupkó, I., Réthy, B., Falkay, G., & Hohmann, J. (2017). Phenanthrenes: A Promising Group of Plant Secondary Metabolites. Journal of Natural Products, 80(3), 756-773. [Link]
-
Anamua Kwofie, M., & Gupta, M. (2020). PHENANTHRENE: A VERSATILE MOLECULE; A REVIEW. ResearchGate. [Link]
-
Sakagami, H., et al. (2008). Cytotoxic activity of selected trifluoromethyl ketones against oral tumor cells. Anticancer Research, 28(5A), 2631-2636. [Link]
-
Benzo[c]phenanthrene derivatives-Synthesis, optical properties and cytotoxic activity. (2016). ResearchGate. [Link]
-
Catalfo, A., et al. (2008). Spectroscopic Properties of Some Derivatives of Polycyclic Aromatic Hydrocarbons. Applied Spectroscopy, 62(11), 1233-1237. [Link]
-
Phenanthrene. (n.d.). PhotochemCAD. [Link]
-
Structure-Function Studies of Naphthalene, Phenanthrene, Biphenyl, and their Derivatives in Interaction with and Oxidation by Cytochromes P450 2A13 and 2A6. (2014). National Institutes of Health. [Link]
-
Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. (2023). MDPI. [Link]
-
Matsunaga, T., et al. (2012). 9,10-Phenanthrenequinone promotes secretion of pulmonary aldo-keto reductases with surfactant. Histochemistry and Cell Biology, 137(4), 537-547. [Link]
-
Representation of selected TFMK inhibitors containing a trifluoromethyl ketone moiety or its unsubstituted partner, but differing in the nature of the long alkyl chain. (n.d.). ResearchGate. [Link]
-
Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. (2006). Bioorganic & Medicinal Chemistry Letters, 16(18), 4872-4876. [Link]
-
Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis. (2011). Journal of Computer-Aided Molecular Design, 25(1), 59-71. [Link]
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Application Notes and Protocols: 9-Phenanthryl Trifluoromethyl Ketone as a Potent Enzyme Inhibitor
Introduction: The Strategic Advantage of the Trifluoromethyl Ketone Moiety in Enzyme Inhibition
In the landscape of modern drug discovery and chemical biology, the strategic incorporation of fluorine atoms into small molecules has become a cornerstone for enhancing biological activity and metabolic stability. Among the various fluorinated motifs, the trifluoromethyl ketone (TFMK) stands out as a particularly effective warhead for the inhibition of several classes of hydrolytic enzymes, most notably serine and cysteine proteases, as well as carboxylesterases.[1][2] The potent inhibitory action of TFMKs stems from the strong electron-withdrawing nature of the trifluoromethyl group, which renders the adjacent carbonyl carbon highly electrophilic.[2] This heightened electrophilicity makes the ketone susceptible to nucleophilic attack by key catalytic residues—such as serine or cysteine—in the active site of target enzymes.[1]
This application note provides a comprehensive guide to understanding and utilizing 9-Phenanthryl trifluoromethyl ketone, a promising but under-characterized TFMK, as an enzyme inhibitor. We will delve into its mechanism of action, provide detailed protocols for its characterization, and discuss its potential applications in research and drug development. The bulky, aromatic phenanthryl group suggests a potential for high-affinity binding in enzymes with hydrophobic active sites, making this compound a compelling candidate for further investigation.
Mechanism of Action: Reversible Covalent Inhibition
The inhibitory prowess of 9-Phenanthryl trifluoromethyl ketone lies in its ability to act as a transition-state analog.[3] The catalytic mechanism of many serine and cysteine hydrolases involves the formation of a tetrahedral intermediate. The highly polarized carbonyl of the TFMK mimics this intermediate upon nucleophilic attack by the catalytic residue (e.g., the hydroxyl group of serine or the thiol group of cysteine). This results in the formation of a stable, yet reversible, hemiketal or hemithioketal covalent adduct.[1][2] The stability of this adduct effectively sequesters the enzyme, preventing it from processing its natural substrate.
Diagram: Mechanism of Serine Hydrolase Inhibition by 9-Phenanthryl Trifluoromethyl Ketone
Caption: Reversible covalent inhibition of a serine hydrolase.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of 9-Phenanthryl trifluoromethyl ketone is crucial for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₉F₃O | [4][5] |
| Molecular Weight | 274.24 g/mol | [5][6] |
| Appearance | Likely a solid at room temperature | General knowledge |
| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol. Aqueous solubility is likely low. | [7] |
| Storage | Store at -20°C for long-term stability. | [7] |
Note on Solubility: Due to the large hydrophobic phenanthrene ring system, aqueous solubility is expected to be limited. For biological assays, it is recommended to prepare a concentrated stock solution in a water-miscible organic solvent, such as DMSO or ethanol, and then dilute it into the aqueous assay buffer. Be mindful of the final solvent concentration in the assay, as high concentrations can affect enzyme activity.
Experimental Protocols
The following protocols provide a framework for characterizing the inhibitory activity of 9-Phenanthryl trifluoromethyl ketone.
Protocol 1: In Vitro Enzyme Inhibition Assay (Determination of IC₅₀)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of 9-Phenanthryl trifluoromethyl ketone against a target enzyme.
Materials:
-
Purified target enzyme (e.g., a specific carboxylesterase or serine protease)
-
Substrate for the target enzyme (preferably a chromogenic or fluorogenic substrate)
-
Assay buffer (optimized for the target enzyme's activity)
-
9-Phenanthryl trifluoromethyl ketone
-
DMSO or ethanol (for preparing inhibitor stock solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of 9-Phenanthryl trifluoromethyl ketone: Dissolve the compound in 100% DMSO or ethanol to a concentration of 10 mM.
-
Prepare serial dilutions of the inhibitor: Perform a serial dilution of the stock solution in the assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO/ethanol concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Prepare the enzyme solution: Dilute the purified enzyme in the assay buffer to a working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
Set up the assay plate:
-
Blank wells: Assay buffer only.
-
Control wells (no inhibitor): Enzyme solution and assay buffer (with the same final concentration of DMSO/ethanol as the inhibitor wells).
-
Inhibitor wells: Enzyme solution and the serial dilutions of 9-Phenanthryl trifluoromethyl ketone.
-
-
Pre-incubation (optional but recommended for TFMKs): Pre-incubate the enzyme with the inhibitor for a set period (e.g., 15-30 minutes) at the assay temperature before adding the substrate. This allows the inhibitor to reach equilibrium with the enzyme.[8]
-
Initiate the reaction: Add the substrate to all wells (except the blank) to start the enzymatic reaction.
-
Monitor the reaction: Measure the absorbance or fluorescence at regular intervals using a microplate reader.
-
Data analysis:
-
Calculate the initial reaction rates (V₀) for each inhibitor concentration.
-
Normalize the rates relative to the control (no inhibitor) to obtain the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC₅₀ value.
-
Diagram: Workflow for IC₅₀ Determination
Caption: Step-by-step workflow for determining the IC₅₀ value.
Protocol 2: Determination of the Inhibition Constant (Kᵢ) and Mode of Inhibition
To further characterize the inhibitor, it is essential to determine its inhibition constant (Kᵢ) and mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Procedure:
-
Follow the general setup of the in vitro enzyme inhibition assay (Protocol 1).
-
Instead of a single substrate concentration, use a range of substrate concentrations bracketing the Michaelis-Menten constant (Kₘ) of the enzyme.
-
For each substrate concentration, measure the initial reaction rates in the absence and presence of several fixed concentrations of 9-Phenanthryl trifluoromethyl ketone.
-
Data analysis:
-
Generate Michaelis-Menten plots (reaction rate vs. substrate concentration) for each inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/rate vs. 1/[Substrate]). The pattern of the intersecting lines will indicate the mode of inhibition.
-
Alternatively, fit the data directly to the appropriate enzyme kinetic equations for different inhibition models using non-linear regression analysis to determine the Kᵢ value.
-
Protocol 3: Cell-Based Assay for Assessing Cellular Potency
An in vitro enzyme assay provides valuable information about the direct interaction between the inhibitor and the enzyme. However, a cell-based assay is crucial to assess the compound's activity in a more physiologically relevant context, taking into account factors like cell permeability and stability.
Materials:
-
A cell line that expresses the target enzyme.
-
Cell culture medium and supplements.
-
A cell-permeable substrate that is processed by the target enzyme to produce a measurable signal (e.g., a fluorogenic substrate).
-
9-Phenanthryl trifluoromethyl ketone.
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo®).
Procedure:
-
Cell seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor treatment: Treat the cells with a range of concentrations of 9-Phenanthryl trifluoromethyl ketone (prepared as in Protocol 1) for a predetermined period (e.g., 1-24 hours). Include vehicle-treated cells as a control.
-
Enzyme activity measurement:
-
Wash the cells with an appropriate buffer (e.g., PBS).
-
Add the cell-permeable substrate and incubate for a time sufficient to generate a robust signal.
-
Measure the signal (e.g., fluorescence) using a plate reader.
-
-
Cell viability assessment: In a parallel plate, perform a cell viability assay to determine if the observed inhibition is due to specific enzyme inhibition or general cytotoxicity.
-
Data analysis:
-
Normalize the enzyme activity data to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the cellular IC₅₀.
-
Analyze the cell viability data to assess the compound's therapeutic window.
-
Conclusion and Future Directions
9-Phenanthryl trifluoromethyl ketone represents a compelling chemical scaffold for the development of potent and potentially selective enzyme inhibitors. Its TFMK warhead provides a well-established mechanism for reversible covalent inhibition, while the phenanthryl moiety offers opportunities for high-affinity interactions within hydrophobic active sites. The protocols outlined in this application note provide a robust framework for researchers to thoroughly characterize the inhibitory properties of this compound and to explore its potential in various therapeutic areas, including oncology, virology, and metabolic diseases. Future studies should focus on determining its selectivity profile against a panel of related enzymes and on elucidating the structural basis of its interaction with its target(s) through techniques such as X-ray crystallography.
References
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Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Analysis of Mammalian Carboxylesterase Inhibition by Trifluoromethylketone-Containing Compounds. (n.d.). The Wheelock Laboratory at Metabolomics. Retrieved January 17, 2026, from [Link]
-
Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure-activity relationship analysis. (2009). PubMed. Retrieved January 17, 2026, from [Link]
-
Analysis of mammalian carboxylesterase inhibition by trifluoromethylketone-containing compounds. (2007). PubMed. Retrieved January 17, 2026, from [Link]
-
Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Biotransformation of polycyclic aromatic hydrocarbons by trout liver S9 fractions: evaluation of competitive inhibition using a substrate depletion approach. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Modulation of Carboxylesterase-Mediated Drug Metabolism by Natural Products. (2016). PubMed Central. Retrieved January 17, 2026, from [Link]
-
The serine protease inhibitors, tosylphenylalanine chloromethyl ketone and tosyllysine chloromethyl ketone, potently inhibit pp70s6k activation. (1996). PubMed. Retrieved January 17, 2026, from [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). Beilstein Journals. Retrieved January 17, 2026, from [Link]
-
Identification of the first synthetic inhibitors of the type II transmembrane serine protease TMPRSS2 suitable for inhibition of influenza virus activation. (2012). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Evaluation of Enzyme Inhibition Data in Screening for New Drugs. (1986). PubMed. Retrieved January 17, 2026, from [Link]
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Effects of a Serine Protease Inhibitor N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) on Leishmania amazonensis and Leishmania infantum. (2022). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Peptidyl nitroalkene inhibitors of main protease rationalized by computational and crystallographic investigations as antivirals against SARS-CoV-2. (2024). PubMed Central. Retrieved January 17, 2026, from [Link]
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9-Anthryl trifluoromethyl ketone. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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Application Notes and Protocols: A Guide to the Experimental Trifluoromethylation of Phenanthrene
Introduction: The Strategic Value of Trifluoromethylated Phenanthrenes
The introduction of a trifluoromethyl (-CF3) group into organic molecules can profoundly alter their physicochemical properties, making it a cornerstone strategy in modern drug discovery and materials science. The -CF3 group is highly electronegative and lipophilic, which can enhance metabolic stability, binding affinity, and bioavailability of bioactive compounds. Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), serves as a crucial scaffold for numerous natural products and synthetic compounds with diverse pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] Consequently, the targeted trifluoromethylation of phenanthrene and its derivatives is a highly sought-after transformation for the development of novel therapeutics and advanced organic materials with tailored electronic properties.[2] This guide provides a detailed examination of a contemporary and accessible experimental protocol for the trifluoromethylation of phenanthrene, with a focus on the underlying chemical principles and practical execution.
Choosing Your Trifluoromethylation Strategy: A Mechanistic Overview
The direct introduction of a trifluoromethyl group onto an aromatic ring like phenanthrene has been a long-standing challenge in synthetic chemistry. Early methods often required harsh conditions and offered limited functional group tolerance. However, the last two decades have witnessed a surge in the development of milder and more efficient protocols. These can be broadly categorized based on the nature of the trifluoromethyl source and the method of activation.
-
Electrophilic Trifluoromethylating Reagents: Reagents like Umemoto's and Togni's reagents are electrophilic sources of the "CF3+" synthon.[3][4][5][6] These reactions often proceed via an initial attack of the aromatic ring onto the electron-deficient trifluoromethyl group.
-
Nucleophilic Trifluoromethylating Reagents: Reagents such as trifluoromethyltrimethylsilane (TMSCF3), often activated by a fluoride source, can deliver a nucleophilic "CF3-" equivalent.[7]
-
Radical Trifluoromethylation: This has emerged as a powerful and versatile approach.[8][9] Reagents like sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) or trifluoromethanesulfonyl chloride can be induced to generate the trifluoromethyl radical (•CF3) through various means, including the use of oxidants, photoredox catalysis, or UV irradiation.[10][11][12][13] The highly reactive •CF3 can then add to the aromatic ring.
For the purpose of this guide, we will focus on a photochemically-mediated radical trifluoromethylation protocol, which offers the advantages of being metal-free and utilizing a readily available and cost-effective trifluoromethyl source.[14]
Featured Protocol: UV Light-Mediated Trifluoromethylation of Phenanthrene using CF3SO2Na
This protocol is adapted from the work of Xia and co-workers, who developed a metal-free, UV light-mediated method for the synthesis of trifluoromethylated phenanthrene derivatives.[14] The reaction proceeds via a proposed tandem radical cyclization process.
Reaction Principle and Mechanism
The reaction is initiated by the UV-induced generation of a trifluoromethyl radical from sodium trifluoromethanesulfinate (CF3SO2Na). This radical then adds to an alkene precursor, which subsequently undergoes an intramolecular cyclization to form the phenanthrene core, now bearing a trifluoromethyl group. The overall transformation efficiently constructs both a C-C bond and a C-CF3 bond.
Below is a simplified mechanistic workflow:
Caption: Simplified workflow of the UV-mediated radical trifluoromethylation.
Experimental Setup and Reagents
Table 1: Required Reagents and Materials
| Reagent/Material | Purpose | Supplier/Grade |
| Phenanthrene precursor (e.g., a suitable alkene) | Starting material | Synthesis grade |
| Sodium trifluoromethanesulfinate (CF3SO2Na) | Trifluoromethyl source | >98% purity |
| Acetonitrile (CH3CN) | Solvent | Anhydrous, HPLC grade |
| Quartz reaction tube | Reaction vessel (UV transparent) | Standard laboratory supplier |
| UV lamp (e.g., 280 nm) | Light source for radical generation | --- |
| Magnetic stirrer and stir bar | For reaction mixing | --- |
| Standard glassware for workup | Separatory funnel, beakers, flasks | --- |
| Dichloromethane (DCM) | Extraction solvent | ACS grade |
| Saturated sodium bicarbonate (NaHCO3) solution | For washing | --- |
| Brine | For washing | --- |
| Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4) | Drying agent | --- |
| Rotary evaporator | For solvent removal | --- |
| Silica gel | For column chromatography | 60 Å, 230-400 mesh |
| Hexane and Ethyl Acetate | Eluents for chromatography | HPLC grade |
Step-by-Step Protocol
-
Reaction Setup:
-
To a quartz reaction tube equipped with a magnetic stir bar, add the phenanthrene precursor (1.0 equiv.).
-
Add sodium trifluoromethanesulfinate (CF3SO2Na) (2.0 equiv.).
-
Add anhydrous acetonitrile (e.g., 0.1 M concentration of the starting material).
-
Seal the tube with a septum and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes. This is crucial to remove oxygen, which can quench radical reactions.
-
-
Irradiation:
-
Place the reaction tube in front of a UV lamp, ensuring efficient and even irradiation.
-
Commence vigorous stirring.
-
Irradiate the reaction mixture at room temperature for the specified time (typically 12-24 hours, monitor by TLC or GC-MS for completion).
-
-
Workup and Extraction:
-
Once the reaction is complete, remove the reaction tube from the UV source.
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with water and extract with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. The bicarbonate wash helps to remove any acidic byproducts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexane is a common starting point.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the purified trifluoromethylated phenanthrene.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Safety Precautions: A Self-Validating System
Ensuring a safe experimental environment is paramount. Trifluoromethylation reactions, while increasingly mild, still require careful handling of reagents and adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[15]
-
Ventilation: Conduct all steps of the reaction and workup in a well-ventilated fume hood.[7] Some trifluoromethylating reagents and byproducts can be volatile and toxic.
-
UV Radiation: UV radiation is harmful to the eyes and skin. Ensure the UV lamp is properly shielded during the reaction.
-
Reagent Handling:
-
Sodium trifluoromethanesulfinate is generally stable but should be handled in a dry environment as it can be hygroscopic.
-
Anhydrous solvents are often required. Handle these under an inert atmosphere to prevent the introduction of water, which can interfere with the reaction.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Halogenated waste should be collected separately.
Alternative Protocol: Copper-Catalyzed Trifluoromethylation
For substrates that may be sensitive to UV light or for laboratories not equipped for photochemical reactions, copper-catalyzed methods offer a robust alternative.[16] These reactions often employ electrophilic trifluoromethylating reagents like Togni's reagent.[17][18][19] A general procedure involves the use of a copper(I) salt, a suitable ligand (such as 1,10-phenanthroline), and the trifluoromethylating reagent in a polar aprotic solvent.[20][21] These reactions typically proceed via an organocopper intermediate.[22]
Table 2: Typical Conditions for Copper-Catalyzed Trifluoromethylation
| Component | Example | Role |
| Substrate | Phenanthrene | Starting material |
| CF3 Source | Togni's Reagent | Electrophilic CF3 source |
| Catalyst | CuI, Cu(MeCN)4PF6 | Copper(I) source |
| Ligand | 1,10-Phenanthroline | Stabilizes the copper catalyst |
| Solvent | DMF, DMAc | Polar aprotic solvent |
| Temperature | 60-100 °C | Thermal activation |
Researchers should consult specific literature procedures for detailed protocols as reaction conditions can be highly substrate-dependent.
Conclusion
The trifluoromethylation of phenanthrene is a powerful tool for the synthesis of novel molecules with potential applications in medicine and materials science. The UV-mediated radical trifluoromethylation protocol detailed here provides a modern, metal-free, and accessible method for achieving this transformation. By understanding the underlying principles and adhering to safe laboratory practices, researchers can confidently employ this strategy to advance their scientific endeavors.
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Umemoto, T., et al. (2012). Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts. The Journal of Organic Chemistry. [Link]
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- 17. Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent - PMC [pmc.ncbi.nlm.nih.gov]
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9-Phenanthryl Trifluoromethyl Ketone: A Versatile Building Block for Complex Molecule Synthesis
Application Note & Protocols
Introduction: The Unique Profile of 9-Phenanthryl Trifluoromethyl Ketone
In the landscape of synthetic organic chemistry and drug discovery, the strategic incorporation of fluorine-containing motifs is a proven strategy for modulating the physicochemical and biological properties of molecules.[1] The trifluoromethyl (-CF3) group, in particular, is a cornerstone of modern medicinal chemistry, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1] When appended to a ketone, the potent electron-withdrawing nature of the -CF3 group renders the carbonyl carbon exceptionally electrophilic, making trifluoromethyl ketones (TFMKs) highly reactive and versatile intermediates.[2]
This technical guide focuses on a specific and highly promising TFMK: 9-Phenanthryl trifluoromethyl ketone . This molecule synergistically combines the unique reactivity of the trifluoromethyl ketone moiety with the rich photophysical and biological potential of the polycyclic aromatic hydrocarbon (PAH) phenanthrene scaffold.[3][4] Phenanthrene and its derivatives are of significant interest in materials science for their applications in organic electronics and as blue light-emitting materials.[1][2][5] In medicinal chemistry, the phenanthrene nucleus is found in a variety of natural products and pharmacologically active compounds.
This document provides a comprehensive overview of the synthesis, properties, and, most importantly, the application of 9-Phenanthryl trifluoromethyl ketone as a strategic building block for the construction of complex molecular architectures. Detailed, field-proven protocols are provided to enable researchers to harness the full potential of this valuable synthetic intermediate.
Physicochemical Properties & Spectroscopic Data
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The table below summarizes key properties of 9-Phenanthryl trifluoromethyl ketone.
| Property | Value | Source/Reference |
| CAS Number | 163082-41-5 | BLD Pharm[6] |
| Molecular Formula | C16H9F3O | PubChem |
| Molecular Weight | 274.24 g/mol | PubChem |
| Appearance | Expected to be a solid | Inferred from related compounds |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Toluene) | General knowledge of similar aromatic ketones |
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Aromatic protons of the phenanthrene ring system would appear as a complex multiplet in the aromatic region (approx. δ 7.5-9.0 ppm). |
| ¹³C NMR | The carbonyl carbon would exhibit a characteristic downfield shift. The carbon of the -CF3 group would appear as a quartet due to coupling with the three fluorine atoms. Aromatic carbons would resonate in the typical range for polycyclic aromatic hydrocarbons. |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the -CF3 group. |
| IR Spectroscopy | A strong absorption band for the C=O stretch, likely in the range of 1700-1730 cm⁻¹, characteristic of an aryl ketone. The frequency is influenced by the electron-withdrawing trifluoromethyl group.[7][8][9] |
| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z = 274.24. Fragmentation patterns would likely involve the loss of the -CF3 group and cleavage of the carbonyl group. |
Synthesis of 9-Phenanthryl Trifluoromethyl Ketone: A Detailed Protocol
The most direct and logical synthetic route to 9-Phenanthryl trifluoromethyl ketone is the Friedel-Crafts acylation of phenanthrene with a trifluoroacetylating agent. The regioselectivity of Friedel-Crafts acylation on phenanthrene is highly dependent on the reaction conditions, including the solvent and the Lewis acid catalyst.[10][11] Acylation at the 9-position is known to be a significant, and in some cases, the major product.[10]
The following protocol is a robust and optimized procedure for the synthesis of 9-Phenanthryl trifluoromethyl ketone, designed for high yield and regioselectivity.
Protocol: Friedel-Crafts Trifluoroacetylation of Phenanthrene
Objective: To synthesize 9-Phenanthryl trifluoromethyl ketone via Friedel-Crafts acylation of phenanthrene.
Materials:
-
Phenanthrene (1.0 eq)
-
Trifluoroacetic anhydride (TFAA) (1.5 eq)
-
Anhydrous Aluminum chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Equipment:
-
Three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube.
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenanthrene (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Lewis Acid: To the stirred solution, add anhydrous aluminum chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Addition of Acylating Agent: Add trifluoroacetic anhydride (1.5 eq) dropwise from the dropping funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 9-Phenanthryl trifluoromethyl ketone as a solid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst. Therefore, all glassware must be flame-dried, and anhydrous solvents and reagents must be used.
-
Lewis Acid: Aluminum chloride is a strong Lewis acid that activates the trifluoroacetic anhydride, generating a highly electrophilic acylium ion, which is necessary for the electrophilic aromatic substitution to occur.
-
Temperature Control: The initial low temperature is crucial to control the exothermic reaction and to favor the kinetically controlled product, which is often the 9-isomer in the case of phenanthrene acylation.[10][11]
-
Workup Procedure: The acidic workup is necessary to decompose the aluminum chloride complexes formed during the reaction. The bicarbonate wash neutralizes any remaining acid.
Applications in the Synthesis of Complex Molecules
The true value of 9-Phenanthryl trifluoromethyl ketone lies in its utility as a versatile building block. The highly electrophilic carbonyl group serves as a handle for a wide array of chemical transformations, while the phenanthrene core imparts unique structural and electronic properties to the resulting molecules.
Application 1: Synthesis of Chiral Alcohols and Amines
The prochiral nature of the ketone allows for asymmetric reduction or reductive amination to generate valuable chiral alcohols and amines. These chiral building blocks are of immense importance in the synthesis of pharmaceuticals and other biologically active molecules.[12]
Protocol: Asymmetric Reduction to a Chiral Alcohol
Objective: To synthesize an enantioenriched 1-(phenanthren-9-yl)-2,2,2-trifluoroethanol.
Materials:
-
9-Phenanthryl trifluoromethyl ketone (1.0 eq)
-
Chiral reducing agent (e.g., (R)- or (S)-CBS-oxazaborolidine)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve the chiral CBS catalyst (0.1 eq) in anhydrous THF.
-
Addition of Borane: Add the borane-dimethyl sulfide complex (1.1 eq) dropwise at room temperature and stir for 15 minutes.
-
Substrate Addition: Cool the solution to 0 °C and add a solution of 9-Phenanthryl trifluoromethyl ketone (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Workup: Add 1 M HCl and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the product by column chromatography to yield the chiral alcohol. The enantiomeric excess can be determined by chiral HPLC.
Application 2: Precursor for Novel Heterocyclic Scaffolds
The trifluoromethyl ketone functionality can be exploited to construct a variety of heterocyclic systems. For example, reaction with hydrazines can lead to pyrazoles, while reaction with hydroxylamine can yield isoxazoles. These heterocycles are privileged structures in medicinal chemistry.
Application 3: Building Block for Advanced Materials
The rigid, planar, and electron-rich phenanthrene core makes 9-Phenanthryl trifluoromethyl ketone an attractive starting material for the synthesis of novel organic electronic materials.[1][2][5] The trifluoromethyl group can be used to tune the electronic properties and solubility of the final material. For instance, the ketone can be converted to a more extended π-system through reactions such as the Wittig reaction or McMurry coupling, leading to new materials with potential applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Conclusion
9-Phenanthryl trifluoromethyl ketone is a highly valuable and versatile building block that offers a unique combination of a reactive trifluoromethyl ketone handle and a functional phenanthrene core. The synthetic protocols and application examples provided in this guide are intended to empower researchers to explore the full potential of this compound in the synthesis of complex molecules for applications in medicinal chemistry, materials science, and beyond. The strategic use of this building block can open up new avenues for the discovery and development of novel functional molecules.
References
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Novás, M., & Matos, M. J. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5477. [Link]
- Girdler, R. B., Gore, P. H., & Thadani, C. K. (1967). The friedel–crafts acetylation of phenanthrene. Journal of the Chemical Society C: Organic, 2619-2624.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 104525, 9-Anthryl trifluoromethyl ketone. Retrieved from [Link]
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Request PDF. (n.d.). New phenanthrene-based organic semiconductor material for electronic devices. Retrieved from [Link]
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Girdler, R. B., Gore, P. H., & Thadani, C. K. (1967). The friedel–crafts acetylation of phenanthrene. Journal of the Chemical Society C: Organic, 2619. [Link]
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PubChem. (n.d.). 9-Anthryl trifluoromethyl ketone. Retrieved from [Link]
- Google Patents. (n.d.). CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis.
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AFIRM Group. (n.d.). POLYCYCLIC AROMATIC HYDROCARBONS (PAHs). Retrieved from [Link]
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Wikipedia. (n.d.). Phenanthrene. Retrieved from [Link]
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Request PDF. (2025). Reversible Friedel-Crafts Acylations of Phenanthrene: Rearrangements of Acetylphenanthrenes. Retrieved from [Link]
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SpectraBase. (n.d.). Methyl 9-phenanthryl ketone - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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Shimp, H. L., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 434–441. [Link]
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NIST. (n.d.). 9-Phenanthrenol. Retrieved from [Link]
- Rubiales, G., et al. (2014).
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Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. (2001). Molecules, 6(5), 441-446. [Link]
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Request PDF. (2013). Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Wang, Y., et al. (2023). A new chiral phenomenon of orientational chirality, its synthetic control and computational study. Frontiers in Chemistry, 10, 1083984. [Link]
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Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
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Yang, Z. H., et al. (2008). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of Industrial Microbiology & Biotechnology, 35(9), 1047–1051. [Link]
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Miller, K. M., et al. (2020). Nucleophilic Addition of Benzylboronates to Activated Ketones. Tetrahedron Letters, 61(12), 151629. [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
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ChemSynthesis. (n.d.). 9-Anthryl trifluoromethyl ketone. Retrieved from [Link]
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ResearchGate. (n.d.). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Retrieved from [Link]
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NIST. (n.d.). 9-Phenanthrenol. Retrieved from [Link]
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NIST. (n.d.). 9-Phenanthrenamine. Retrieved from [Link]
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SpectraBase. (n.d.). Phenyl trifluoromethyl ketone - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). 9-anthryl phenyl ketone - Optional[13C NMR] - Spectrum. Retrieved from [Link]
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Royal Society of Chemistry. (2016). Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). CN103351280A - Simple preparation process of 9-fluorenemethanol.
-
ResearchGate. (2001). A Short Synthesis of 9-Fluoroellipticine from 5-Fluoroindole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl carbinols. Retrieved from [Link]
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Application Note: High-Fidelity Analytical Strategies for the Detection and Quantification of 9-Phenanthryl Trifluoromethyl Ketone
Abstract
This comprehensive guide details robust analytical methodologies for the sensitive and selective detection and quantification of 9-Phenanthryl trifluoromethyl ketone, a molecule of interest in medicinal chemistry and materials science. Recognizing the compound's unique structural features—a polycyclic aromatic hydrocarbon (PAH) core combined with a reactive trifluoromethyl ketone moiety—this document provides detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The causality behind experimental choices is elucidated to empower researchers in adapting these methods to their specific matrices and analytical instrumentation.
Introduction: The Analytical Challenge
9-Phenanthryl trifluoromethyl ketone presents a multi-faceted analytical challenge. Its phenanthrene backbone imparts significant hydrophobicity and a propensity for π-π stacking interactions, while the electron-withdrawing trifluoromethyl ketone group enhances its reactivity and provides a unique spectroscopic handle. The trifluoromethyl ketone moiety is a known feature in potent enzyme inhibitors, making this class of compounds particularly relevant in drug discovery.[1][2] The development of reliable analytical methods is therefore paramount for pharmacokinetic studies, metabolite identification, and quality control. This guide provides a scientifically grounded framework for achieving accurate and reproducible results.
High-Performance Liquid Chromatography (HPLC): The Workhorse Technique
For routine quantification and purity assessment, reverse-phase HPLC is the method of choice. The large, non-polar phenanthrene core dictates the primary separation mechanism.
Rationale for Method Development
The selection of a C18 stationary phase is a logical starting point due to its strong hydrophobic interactions with the phenanthrene ring system. A mobile phase consisting of acetonitrile (MeCN) and water allows for excellent peak shaping and resolution. The use of a small amount of acid, such as formic acid, is recommended to ensure the protonation of any residual silanols on the column, thereby minimizing peak tailing.[3] Detection can be achieved via UV-Vis absorption, leveraging the extensive conjugation of the phenanthrene system, or for higher sensitivity and selectivity, by fluorescence detection.
Detailed HPLC Protocol
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven
-
UV-Vis Diode Array Detector (DAD) or Fluorescence Detector (FLD)
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) | Provides excellent retention and separation for hydrophobic PAHs. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase. Formic acid improves peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for eluting the hydrophobic analyte. |
| Gradient | 60% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 60% B and equilibrate for 5 minutes. | A gradient is necessary to ensure elution of the highly retained analyte in a reasonable time with good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 35 °C | Elevated temperature reduces mobile phase viscosity and can improve peak efficiency. |
| Injection Volume | 10 µL | Can be optimized based on sample concentration and instrument sensitivity. |
| UV Detection | 254 nm, 280 nm, 300 nm | Phenanthrene has strong absorbance at these wavelengths. |
| Fluorescence Det. | Excitation: 254 nm, Emission: 370 nm | Provides higher sensitivity and selectivity for PAH compounds. |
HPLC Workflow Diagram
Caption: High-level workflow for the HPLC analysis of 9-Phenanthryl trifluoromethyl ketone.
Gas Chromatography-Mass Spectrometry (GC-MS): For High Sensitivity and Structural Confirmation
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and definitive structural confirmation.[4][5][6][7] Given the thermal stability of the phenanthrene core, GC-MS is a highly suitable method for the analysis of 9-Phenanthryl trifluoromethyl ketone, especially in complex matrices.
Causality in GC-MS Parameter Selection
A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is ideal for separating PAHs based on their boiling points. The injector temperature should be high enough to ensure complete volatilization of the analyte without causing thermal degradation. The mass spectrometer can be operated in either full scan mode for qualitative analysis and structural elucidation or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative studies.
Detailed GC-MS Protocol
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass selective detector (MSD)
GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A robust, low-polarity column suitable for a wide range of semi-volatile compounds, including PAHs. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injector Temp. | 280 °C | Ensures rapid and complete vaporization of the analyte. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of analyte to the column for trace-level analysis. |
| Oven Program | Start at 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold for 10 min. | A temperature program that provides good separation of PAHs and ensures elution of the target analyte. |
| MS Transfer Line | 300 °C | Prevents condensation of the analyte before it enters the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural confirmation. |
| Scan Range | m/z 50-400 | A wide enough range to capture the molecular ion and key fragment ions. |
| SIM Ions | To be determined from the full scan mass spectrum (expect molecular ion and fragments from the phenanthrene core). | For quantitative analysis, monitoring specific ions increases sensitivity and reduces matrix interference. |
GC-MS Analysis Workflow
Caption: Schematic of the GC-MS workflow for the analysis of 9-Phenanthryl trifluoromethyl ketone.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Definitive Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 9-Phenanthryl trifluoromethyl ketone. Both ¹H and ¹⁹F NMR will provide critical information.
Rationale for NMR Analysis
¹H NMR will reveal the characteristic signals of the protons on the phenanthrene ring, with their chemical shifts and coupling patterns providing information about their substitution pattern. ¹⁹F NMR is particularly powerful for this molecule, as the trifluoromethyl group will give a singlet in the spectrum.[1][8][9] The chemical shift of this singlet is sensitive to the electronic environment, providing a clean handle for identifying the compound.
Detailed NMR Protocol
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
5 mm NMR tubes
Sample Preparation:
-
Dissolve ~5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
NMR Acquisition Parameters:
| Parameter | ¹H NMR | ¹⁹F NMR |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 25 °C | 25 °C |
| Pulse Program | Standard single pulse (zg30) | Standard single pulse |
| Relaxation Delay | 1.0 s | 1.0 s |
| Acquisition Time | ~3-4 s | ~1-2 s |
| Number of Scans | 16 or more, depending on concentration | 16 or more, depending on concentration |
| Spectral Width | ~12 ppm | ~ -50 to -90 ppm (centered around the expected CF₃ signal) |
| Referencing | Tetramethylsilane (TMS) at 0.00 ppm | No standard required (can be referenced to an external standard if needed) |
Expected Spectral Features
-
¹H NMR: A complex multiplet region between approximately 7.5 and 9.0 ppm corresponding to the nine protons of the phenanthrene ring.
-
¹⁹F NMR: A sharp singlet is expected. The exact chemical shift will be characteristic of the trifluoromethyl ketone group attached to the phenanthrene ring.
Summary of Analytical Techniques
| Technique | Primary Application | Key Advantages |
| HPLC-UV/FLD | Routine quantification, purity analysis | Robust, reproducible, high-throughput |
| GC-MS | Trace analysis, structural confirmation | High sensitivity, high selectivity, definitive ID |
| NMR | Unambiguous structural elucidation | Provides detailed structural information, non-destructive |
Conclusion
The analytical methods presented in this guide provide a comprehensive toolkit for the detection, quantification, and structural elucidation of 9-Phenanthryl trifluoromethyl ketone. The choice of technique will depend on the specific research question, the required sensitivity, and the nature of the sample matrix. By understanding the principles behind each method, researchers can confidently apply and adapt these protocols to their own experimental needs, ensuring data of the highest quality and integrity.
References
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Determination of Phenanthrene and Hydroxyphenanthrenes in Various Biological Matrices at Trace Levels using Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology. [Link]
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New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships. PubMed. [Link]
-
New Trifluoromethyl Ketones as Potent Inhibitors of Esterases:19F NMR Spectroscopy of Transition State Analog Complexes and Structure–Activity. Amanote Research. [Link]
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Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. Agilent. [Link]
-
Analysis of Polycyclic Aromatic Hydrocarbons Using GC-MS. Shimadzu. [Link]
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Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. PubMed. [Link]
-
Analysis of phenanthrene biodegradation by using FTIR, UV and GC-MS. ResearchGate. [Link]
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Phenyl trifluoromethyl ketone - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]
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Phenyl trifluoromethyl ketone - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
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Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. [Link]
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Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. NIH. [Link]
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Separation of Methyl 9-phenanthryl ketone on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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9-Anthryl trifluoromethyl ketone. ChemSynthesis. [Link]
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Synthesis of 9-phenanthrol. PrepChem.com. [Link]
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Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PubMed Central. [Link]
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Synthesis of Trifluoromethyl Ketones Using Polymer-Supported Reagents. Baxendale Group. [Link]
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O-Trifluoromethylation of ketones: an alternative straightforward route to alkenyl trifluoromethyl ethers. PubMed Central. [Link]
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Catalytic Applications of Phenanthrene-Based Trifluoromethyl Ketones: Application Notes and Protocols
For inquiries: [Contact Information]
Introduction: A Frontier in Organocatalysis and Ligand Design
Phenanthrene-based trifluoromethyl ketones represent an emerging and highly specialized class of molecules with significant potential in catalysis. While the broader field of trifluoromethyl ketones has seen extensive exploration, their integration with the unique sterics and electronics of a phenanthrene scaffold remains a frontier in catalyst design. This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical, field-proven insights into the synthesis and prospective catalytic applications of these compounds.
The trifluoromethyl group (-CF₃) imparts a unique combination of high electrophilicity to the adjacent carbonyl carbon, significant steric bulk, and high lipophilicity. When appended to a phenanthrene core—a rigid, extended π-system—these properties are expected to give rise to novel catalytic activities. The phenanthrene backbone can influence the catalyst's reactivity and selectivity through steric hindrance, π-stacking interactions, and by providing a scaffold for chiral modifications.
Given the specialized nature of this topic, this guide will first provide a robust protocol for the synthesis of a key precursor, 9-(trifluoroacetyl)phenanthrene. Subsequently, we will present detailed, albeit forward-looking, protocols for its application in asymmetric catalysis, drawing from established principles of trifluoromethyl ketone and phenanthrene chemistry.
Part 1: Synthesis of the Catalyst Precursor: 9-(Trifluoroacetyl)phenanthrene
The synthesis of phenanthrene-based trifluoromethyl ketones can be approached through several routes. One of the most direct methods is the Friedel-Crafts acylation of phenanthrene. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the choice of solvent.[1][2][3] For the synthesis of the 9-isomer, which is often the kinetic product, specific conditions are required to minimize the formation of other isomers.
An alternative and often cleaner route involves the conversion of a phenanthrene carboxylic acid to the corresponding trifluoromethyl ketone. This multi-step approach offers better control over regioselectivity.
Protocol 1: Synthesis of 9-(Trifluoroacetyl)phenanthrene via Phenanthrene-9-carboxylic Acid
This protocol is divided into two main stages: the synthesis of phenanthrene-9-carboxylic acid and its subsequent conversion to the trifluoromethyl ketone.
Stage 1: Synthesis of Phenanthrene-9-carboxylic Acid
Several methods exist for the synthesis of phenanthrene-9-carboxylic acid.[4][5] A reliable method involves the carbonation of 9-phenanthrenyllithium, which can be generated from 9-bromophenanthrene.
Materials:
-
9-Bromophenanthrene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 9-bromophenanthrene (1.0 eq) in anhydrous diethyl ether or THF.
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.1 eq) dropwise via the dropping funnel over 30 minutes. Stir the resulting mixture at -78 °C for 1 hour.
-
Carbonation: Crush dry ice into small pieces and add it in excess to the reaction mixture portion-wise. A vigorous reaction will occur. Allow the mixture to slowly warm to room temperature overnight.
-
Work-up: Quench the reaction by slowly adding water. Acidify the mixture with 1 M HCl to a pH of ~2. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers and extract the carboxylic acid with a saturated NaHCO₃ solution (3x). Wash the aqueous layer with diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer with concentrated HCl to precipitate the phenanthrene-9-carboxylic acid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure phenanthrene-9-carboxylic acid.
Stage 2: Conversion to 9-(Trifluoroacetyl)phenanthrene
This stage involves the conversion of the carboxylic acid to an acid chloride, followed by trifluoromethylation.
Materials:
-
Phenanthrene-9-carboxylic acid
-
Oxalyl chloride or thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Dimethylformamide (DMF), catalytic amount
-
(Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent)
-
Cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Acid Chloride Formation: In a flame-dried flask under a nitrogen atmosphere, suspend phenanthrene-9-carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF. Add oxalyl chloride (1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent, yielding the crude phenanthrene-9-carbonyl chloride.
-
Trifluoromethylation: In a separate flame-dried flask, dissolve the crude acid chloride in anhydrous THF. Add TMSCF₃ (1.5 eq) and a catalytic amount of CsF or TBAF. Stir the reaction at room temperature for 12-24 hours.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 9-(trifluoroacetyl)phenanthrene.
Part 2: Proposed Catalytic Applications and Protocols
The highly electrophilic carbonyl carbon of phenanthrene-based trifluoromethyl ketones makes them excellent candidates for Lewis acid catalysis, particularly in activating other carbonyl compounds or imines. The rigid phenanthrene scaffold can impart high levels of stereocontrol in asymmetric transformations.
Application 1: Asymmetric Friedel-Crafts Alkylation of Indoles
Principle: Chiral phenanthrene-based trifluoromethyl ketones can act as hydrogen-bond donors, activating α,β-unsaturated ketones towards nucleophilic attack by indoles. The chirality of the catalyst directs the facial selectivity of the addition. While this specific application with a phenanthrene-based trifluoromethyl ketone is a forward-looking proposal, it is based on established principles of hydrogen-bond-donating organocatalysis.
Proposed Catalyst: A chiral phenanthrene-based trifluoromethyl ketone, for example, derived from a chiral phenanthrene backbone. For this protocol, we will assume the availability of such a catalyst.
Protocol 2: Asymmetric Friedel-Crafts Alkylation
Materials:
-
Indole
-
trans-β-Nitrostyrene
-
Chiral phenanthrene-based trifluoromethyl ketone catalyst (e.g., 10 mol%)
-
Anhydrous toluene or dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a dry vial, add the indole (1.2 eq), the chiral phenanthrene-based trifluoromethyl ketone catalyst (0.1 eq), and anhydrous toluene. Stir the mixture at room temperature for 10 minutes.
-
Addition of Electrophile: Add the trans-β-nitrostyrene (1.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., -20 °C to room temperature) and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired Friedel-Crafts adduct.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Data Presentation:
| Entry | Indole Substrate | Nitrostyrene Substrate | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Indole | β-Nitrostyrene | 10 | 0 | 24 | Data | Data |
| 2 | 5-Methoxyindole | β-Nitrostyrene | 10 | 0 | 24 | Data | Data |
| 3 | Indole | 4-Chloro-β-nitrostyrene | 10 | -20 | 48 | Data | Data |
| (Note: This table is a template for recording experimental data.) |
Causality Behind Experimental Choices:
-
Catalyst: The trifluoromethyl ketone acts as a hydrogen-bond donor, activating the nitroalkene. The bulky and rigid phenanthrene backbone is expected to create a well-defined chiral pocket, leading to high enantioselectivity.
-
Solvent: Non-polar solvents like toluene are often preferred to maximize the effect of hydrogen bonding.
-
Temperature: Lower temperatures generally lead to higher enantioselectivities by favoring the transition state with the lower activation energy.
Diagram of Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for the asymmetric Friedel-Crafts alkylation.
Application 2: Photoredox-Mediated α-Trifluoromethylation of Ketones
Principle: While not a direct catalyst, phenanthrene-based trifluoromethyl ketones can potentially act as photosensitizers in photoredox catalysis, given the extended aromatic system of phenanthrene. This is a speculative but mechanistically plausible application. In this hypothetical protocol, the phenanthrene moiety absorbs light, and the trifluoromethyl ketone group could modulate the electronic properties.
Protocol 3: Photoredox α-Trifluoromethylation
Materials:
-
Cyclohexanone
-
Umemoto's or Togni's reagent (electrophilic CF₃⁺ source)
-
Phenanthrene-based trifluoromethyl ketone (as photosensitizer, e.g., 5 mol%)
-
Anhydrous acetonitrile (MeCN)
-
Visible light source (e.g., blue LED)
Procedure:
-
Reaction Setup: In a borosilicate glass vial equipped with a magnetic stir bar, combine the cyclohexanone (1.0 eq), the electrophilic CF₃ source (1.2 eq), and the phenanthrene-based trifluoromethyl ketone photosensitizer (0.05 eq).
-
Degassing: Degas the solvent (anhydrous MeCN) with nitrogen or argon for 15 minutes and then add it to the vial. Seal the vial.
-
Irradiation: Place the vial in front of a blue LED light source and stir vigorously. Maintain a constant temperature, if necessary, using a cooling fan.
-
Reaction Monitoring: Monitor the reaction progress by GC-MS or ¹⁹F NMR.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Diagram of Experimental Workflow:
Caption: Workflow for the proposed photoredox trifluoromethylation.
Conclusion and Future Outlook
Phenanthrene-based trifluoromethyl ketones are a promising, yet underexplored, class of compounds for catalytic applications. Their unique electronic and steric properties, arising from the fusion of a highly electrophilic carbonyl group with a rigid polycyclic aromatic scaffold, open up intriguing possibilities in both organocatalysis and ligand design for transition metals. The protocols detailed herein provide a solid foundation for the synthesis of these catalysts and offer plausible, mechanistically grounded starting points for exploring their catalytic potential. Further research into chiral variants and their application in a broader range of asymmetric transformations is highly encouraged and expected to yield significant advances in the field.
References
- Girdler, R. B., Gore, P. H., & Thadani, C. K. (1967). The friedel–crafts acetylation of phenanthrene. Journal of the Chemical Society C: Organic, 2619-2624.
- Perrier, G. (1904). Ueber die Anwendung von Acetylchlorid in Gegenwart von Aluminiumchlorid. Berichte der deutschen chemischen Gesellschaft, 37(1), 815-816.
-
Fitzgerald, L. J., & Gerkin, R. E. (1997). Phenanthrene-9-carboxylic acid. Acta Crystallographica Section C: Crystal Structure Communications, 53(9), 1265-1267. [Link]
Sources
- 1. The friedel–crafts acetylation of phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Phenanthrene-9-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-Phenanthryl Trifluoromethyl Ketone
Welcome to the technical support guide for the synthesis of 9-Phenanthryl Trifluoromethyl Ketone. This document is designed for researchers, chemists, and drug development professionals encountering challenges in this specific synthesis. We aim to provide in-depth, field-proven insights and troubleshooting strategies to help you navigate common experimental hurdles and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of 9-Phenanthryl Trifluoromethyl Ketone, structured in a question-and-answer format to directly tackle specific problems.
Q1: What are the primary synthetic routes to 9-Phenanthryl Trifluoromethyl Ketone, and which is recommended?
A1: There are two principal strategies for this synthesis:
-
Grignard Reagent Addition: This route involves the formation of a 9-phenanthryl Grignard reagent (9-Phenanthrylmagnesium Bromide) from 9-bromophenanthrene, followed by its reaction with a trifluoroacetylating agent like ethyl trifluoroacetate or trifluoroacetic anhydride (TFAA).
-
Friedel-Crafts Acylation: This method involves the direct acylation of phenanthrene using a strong Lewis acid catalyst (e.g., AlCl₃) and a trifluoroacetylating agent.
Recommendation: For laboratory-scale synthesis where regioselectivity is paramount, the Grignard route is generally preferred . The Friedel-Crafts acylation of phenanthrene is notoriously difficult to control and often yields a complex mixture of positional isomers (1-, 2-, 3-, 4-, and 9-acylphenanthrenes), making purification exceedingly difficult.[1][2][3] The solvent choice dramatically impacts isomer distribution in Friedel-Crafts reactions; for instance, ethylene dichloride favors the 9-isomer, while nitrobenzene favors the 3-isomer.[2][3][4] However, achieving high selectivity remains a significant challenge. The Grignard approach, starting from 9-bromophenanthrene, locks in the desired 9-position regiochemistry from the outset.
Q2: I'm struggling to initiate the Grignard reaction with 9-bromophenanthrene. The magnesium isn't being consumed. What's wrong?
A2: This is a classic Grignard synthesis problem, often stemming from the passivating oxide layer (MgO) on the magnesium turnings or trace amounts of moisture.
Troubleshooting Steps:
-
Magnesium Activation: The MgO layer must be disrupted. Before adding your halide, stir the magnesium turnings vigorously under an inert atmosphere (Nitrogen or Argon) to mechanically break them. For chemical activation, add a small crystal of iodine or a few drops of 1,2-dibromoethane .[5] The iodine etches the oxide layer, exposing fresh metal, which is visible by the disappearance of the iodine's color.
-
Strictly Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by any protic source, especially water.[6] Ensure all glassware is oven-dried (>120°C) and cooled under an inert atmosphere. Use anhydrous solvents (ether or THF, freshly distilled from a suitable drying agent like sodium/benzophenone).
-
Initiation Temperature: While the bulk of the reaction should be controlled to maintain a gentle reflux, sometimes gentle heating with a heat gun at the beginning can provide the activation energy needed to start the reaction.[5] Once initiated, the reaction is exothermic and should sustain itself.
-
Purity of 9-Bromophenanthrene: Ensure the starting material is pure. Impurities can inhibit the reaction.
Q3: My Grignard reagent seems to form, but the subsequent reaction with ethyl trifluoroacetate gives a very low yield of the ketone and a lot of side products. What is the likely cause?
A3: This is a critical and common failure point. The intermediate ketone is more reactive than the starting ester.[7] Consequently, a second equivalent of the Grignard reagent can attack the newly formed ketone, leading to a tertiary alcohol byproduct.[6][7][8][9]
Key Optimization Strategies:
-
Inverse Addition: Instead of adding the Grignard reagent to the ester, perform an inverse addition . Prepare the Grignard reagent in one flask and, in a separate flask, cool your trifluoroacetylating agent (e.g., ethyl trifluoroacetate or, preferably, trifluoroacetic anhydride) to a low temperature (-78°C using a dry ice/acetone bath). Slowly add the Grignard solution to the cold acylating agent. This ensures the Grignard reagent is always the limiting reagent in the immediate reaction environment, minimizing the chance of it attacking the product ketone.
-
Choice of Acylating Agent: Trifluoroacetic anhydride (TFAA) is often superior to ethyl trifluoroacetate. The tetrahedral intermediate formed from TFAA collapses to the ketone by expelling a trifluoroacetate anion, which is a better leaving group than the ethoxide from the ester. This can lead to a faster and cleaner reaction at low temperatures.
-
Temperature Control: The reaction is highly exothermic. Maintaining a very low temperature (e.g., -78°C) throughout the addition is crucial to prevent side reactions and over-addition.[10]
Troubleshooting Workflow: Grignard Reaction Failure
Caption: Troubleshooting logic for Grignard-based synthesis.
Q4: How can I effectively purify the final product? It seems to co-elute with other aromatic byproducts during column chromatography.
A4: Purification of polycyclic aromatic ketones can be challenging due to the similar polarities of the product and certain byproducts (like biphenanthrene from Wurtz coupling).
Purification Protocol:
-
Aqueous Workup: After the reaction is complete, quench it carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl), not a strong acid, to minimize potential degradation. Extract the product into a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.[4]
-
Column Chromatography:
-
Stationary Phase: Use standard silica gel (230-400 mesh).
-
Mobile Phase: A non-polar/moderately polar solvent system is required. Start with a low polarity eluent like Hexane/DCM (e.g., 9:1) and gradually increase the polarity. The trifluoromethyl ketone group adds some polarity, but the large phenanthrene core is very greasy. A shallow gradient is key to achieving good separation.
-
-
Recrystallization: If chromatography does not yield sufficient purity, recrystallization is an excellent secondary step. Try dissolving the semi-pure product in a minimum amount of a hot solvent like ethanol, methanol, or a mixture of ethyl acetate/hexane and allowing it to cool slowly.
Experimental Protocols & Data
Protocol 1: Synthesis of 9-Phenanthryl Trifluoromethyl Ketone via Grignard Route
Materials:
-
9-Bromophenanthrene (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Iodine (1 small crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Trifluoroacetic anhydride (TFAA, 1.1 eq)
Procedure:
-
Grignard Formation: To an oven-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings and a crystal of iodine. Assemble the apparatus while hot and cool under a stream of dry nitrogen. Add anhydrous THF to cover the magnesium. In the dropping funnel, place a solution of 9-bromophenanthrene in anhydrous THF. Add a small portion of the bromide solution to the magnesium. If the reaction does not start (indicated by heat and bubbling), gently warm the flask. Once initiated, add the remaining 9-bromophenanthrene solution dropwise at a rate that maintains a gentle reflux. After addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation. Cool to room temperature.
-
Acylation: In a separate oven-dried flask under nitrogen, add anhydrous THF and cool to -78°C (dry ice/acetone bath). Add trifluoroacetic anhydride (TFAA) via syringe.
-
Inverse Addition: Slowly transfer the prepared Grignard reagent from the first flask to the cold TFAA solution via cannula or a pressure-equalizing dropping funnel. Maintain the temperature at -78°C throughout the addition.
-
Quench and Workup: After the addition is complete, stir at -78°C for an additional 30 minutes, then allow the reaction to slowly warm to 0°C. Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel, extract with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
Data Summary: Comparison of Synthetic Routes
| Parameter | Grignard Route | Friedel-Crafts Acylation Route |
| Starting Material | 9-Bromophenanthrene | Phenanthrene |
| Key Reagents | Mg, Trifluoroacetylating agent | AlCl₃, Trifluoroacetylating agent |
| Primary Challenge | Grignard formation, Over-addition | Poor regioselectivity, Isomer separation |
| Typical Yield | Moderate to Good (50-70%) | Variable, often low for 9-isomer |
| Selectivity | High (locked by starting material) | Low (mixture of 1,2,3,4,9-isomers)[2][3] |
| Recommendation | Preferred for selective synthesis | Not recommended unless optimizing for other isomers |
Reaction Mechanism: Desired vs. Side Reaction
Caption: Competing reaction pathways during acylation.
References
- BenchChem Technical Support Team. (2025).
- BenchChem. (2025).
- Organic Chemistry Portal. Grignard Reaction. Organic-chemistry.org.
- Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
- Rogue Chem. (2024). Grignard and Hydride Addition to Esters & Carboxylic Acids – RMgX and LiAlH4 Mechanisms. YouTube.
- Journal of the Chemical Society C: Organic. (1968).
- Chemistry Steps. Esters with Grignard Reagent. Chemistrysteps.com.
- BenchChem. (2025).
- Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
- Organic Syntheses. phenanthrene-9-aldehyde. Org Syn.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The friedel–crafts acetylation of phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Grignard Reaction [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for 9-Phenanthryl Trifluoromethylation
Welcome to the technical support center dedicated to the nuanced art of 9-phenanthryl trifluoromethylation. This guide is crafted for researchers, medicinal chemists, and materials scientists who are looking to incorporate the trifluoromethyl moiety into the phenanthrene core, a privileged scaffold in various fields. Here, we dissect common experimental challenges, offer evidence-based solutions, and provide detailed protocols to streamline your synthetic efforts. Our approach is grounded in mechanistic understanding to empower you not just to follow recipes, but to troubleshoot and optimize with confidence.
Frequently Asked Questions (FAQs)
Here we address the most common queries and hurdles encountered during the trifluoromethylation of 9-phenanthryl substrates.
Q1: My reaction yield is consistently low or I'm observing no product formation. What are the likely causes and how can I address them?
Low to no yield in 9-phenanthryl trifluoromethylation is a frequent challenge that can often be traced back to several key factors:
-
Sub-optimal Trifluoromethylating Reagent: The choice of your CF₃ source is critical and substrate-dependent. For the electron-rich phenanthrene core, radical trifluoromethylation is often a successful strategy.
-
Recommendation: While electrophilic reagents like Togni's and Umemoto's reagents can be effective, radical precursors such as the Langlois reagent (CF₃SO₂Na) often provide a good starting point, especially in photocatalytic setups. A comparative evaluation of different reagent types is recommended.
-
-
Inefficient Radical Generation: In photocatalytic reactions, the generation of the trifluoromethyl radical is the linchpin of the entire process.
-
Recommendation:
-
Photocatalyst Selection: Ensure your photocatalyst has a suitable excited-state redox potential to interact with the chosen trifluoromethylating agent. For electron-rich arenes like phenanthrene, common photocatalysts include Ru(bpy)₃Cl₂ and Ir(ppy)₃.
-
Light Source: Verify that your light source's emission spectrum overlaps with the absorption spectrum of the photocatalyst. Blue LEDs are commonly effective for many popular photocatalysts.
-
-
-
Reaction Quenching: Trace impurities, particularly oxygen and water, can quench the excited state of the photocatalyst or react with radical intermediates.
-
Recommendation: Ensure all solvents and reagents are rigorously dried and degassed. Assembling the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
Q2: I'm observing the formation of significant side products. What are they and how can I minimize them?
Side product formation is a common issue, often arising from the high reactivity of the trifluoromethyl radical and the phenanthrene core itself.
-
Common Side Products:
-
Poly-trifluoromethylation: The electron-rich nature of the phenanthrene ring makes it susceptible to multiple trifluoromethylations.
-
Dimerization/Polymerization: Radical-radical coupling of phenanthryl intermediates can lead to dimeric or polymeric byproducts.
-
Solvent-Related Byproducts: If the solvent is not fully inert, it can be attacked by the highly reactive trifluoromethyl radical.
-
-
Mitigation Strategies:
-
Control Stoichiometry: Carefully control the stoichiometry of the trifluoromethylating agent. Using the phenanthrene substrate as the limiting reagent can sometimes favor mono-substitution.
-
Solvent Choice: Select a solvent that is robust under radical conditions. Acetonitrile, dimethylformamide (DMF), and dichloromethane (DCM) are common choices, but their suitability should be empirically determined. Solvent choice can also influence regioselectivity.
-
Reaction Time and Temperature: Monitor the reaction progress closely by TLC or GC-MS and stop the reaction once the starting material is consumed to prevent the formation of over-reacted products. Most photocatalytic reactions are run at room temperature to minimize thermal side reactions.
-
Q3: The regioselectivity of the trifluoromethylation is poor. How can I improve the selectivity for the 9-position?
While the 9- and 10-positions of phenanthrene are the most electron-rich and generally the most reactive towards electrophilic and radical attack, achieving high regioselectivity can still be challenging.
-
Strategies to Enhance Regioselectivity:
-
Starting Material: Using a pre-functionalized starting material, such as 9-bromophenanthrene, can direct the trifluoromethylation to the desired position through cross-coupling type reactions.
-
Directing Groups: While less common for direct C-H trifluoromethylation of phenanthrene itself, the concept of using directing groups on substituted phenanthrenes can be explored.
-
Supramolecular Catalysis: The use of host molecules like cyclodextrins has been shown to control regioselectivity in the trifluoromethylation of other aromatic compounds by encapsulating the substrate and exposing only specific positions to the incoming radical. This could be a promising avenue for phenanthrene.
-
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-oriented approach to overcoming common experimental hurdles.
| Problem | Potential Cause | Suggested Solutions & Rationale |
| Reaction fails to initiate (no starting material consumption) | 1. Inactive Photocatalyst: Degradation of the photocatalyst due to prolonged storage or exposure to light/air. 2. Incorrect Light Source: Wavelength of the light source does not match the absorption maximum of the photocatalyst. 3. Incompatible Reagents: The chosen trifluoromethylating agent may not be efficiently activated by the selected photocatalyst. | 1. Use a fresh batch of photocatalyst. Store photocatalysts in the dark and under an inert atmosphere. 2. Verify the emission spectrum of your light source. Ensure it overlaps with the photocatalyst's absorption spectrum. For many common Ru and Ir based catalysts, blue light is optimal. 3. Consult the literature for compatible photocatalyst/reagent pairs. The redox potentials of both species must be suitable for the desired single-electron transfer (SET) process. |
| Reaction stalls before completion | 1. Photocatalyst Decomposition: The photocatalyst may degrade over the course of the reaction, especially with prolonged irradiation. 2. Inhibitor Formation: Byproducts of the reaction may be quenching the photocatalytic cycle. 3. Reagent Depletion: One of the reagents, particularly a sacrificial reductant or oxidant, may be fully consumed. | 1. Consider adding the photocatalyst in portions throughout the reaction. 2. Analyze the reaction mixture by mass spectrometry to identify potential inhibitors. A change in solvent may mitigate their formation. 3. Ensure a sufficient excess of any sacrificial reagents are used, as guided by the reaction mechanism. |
| Formation of a complex mixture of products | 1. Multiple Reactive Sites: The phenanthrene core has several positions susceptible to radical attack. 2. Over-reaction: The desired product is further trifluoromethylated. 3. Side Reactions with Solvent: The trifluoromethyl radical is reacting with the solvent. | 1. Employ a starting material with a directing group or a pre-installed leaving group at the 9-position (e.g., 9-bromophenanthrene). 2. Carefully monitor the reaction progress and stop it once the desired product is the major component. Lowering the equivalents of the trifluoromethylating agent can also help. 3. Screen different solvents. Perfluorinated solvents are highly inert but may have solubility issues. Acetonitrile is often a good compromise. |
| Product is unstable during workup or purification | 1. Acid/Base Sensitivity: The trifluoromethylated phenanthrene may be sensitive to acidic or basic conditions during aqueous workup. 2. Silica Gel Decomposition: The product may degrade on silica gel during column chromatography. | 1. Perform a neutral workup. If an acid or base wash is necessary, use dilute solutions and minimize contact time. 2. Consider alternative purification methods such as recrystallization or chromatography on a less acidic stationary phase like alumina. |
Comparative Data: Trifluoromethylating Reagents
The choice of trifluoromethylating agent is paramount. Below is a comparative table to guide your selection.
| Reagent Class | Example(s) | Mechanism | Advantages | Disadvantages |
| Electrophilic | Togni's Reagents, Umemoto's Reagents | Deliver a "CF₃⁺" equivalent | Commercially available, often effective for electron-rich substrates. | Can be expensive, may require specific activators (e.g., Lewis acids), can lead to C-H trifluoromethylation at multiple positions. |
| Radical | Langlois Reagent (CF₃SO₂Na), CF₃I, CF₃SO₂Cl | Generate a CF₃ radical | Often milder conditions (especially in photocatalysis), can have good functional group tolerance. | May require an initiator (oxidant, light), can lead to side reactions from radical processes. |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃) | Deliver a "CF₃⁻" equivalent | Excellent for reaction with electrophilic centers (e.g., carbonyls). | Not suitable for direct C-H trifluoromethylation of arenes. Requires a leaving group for cross-coupling. |
Experimental Protocols
The following protocols are provided as a starting point for your optimization efforts. Safety Note: Trifluoromethylation reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.
Protocol 1: Photocatalytic C-H Trifluoromethylation of Phenanthrene
This protocol is adapted from general procedures for the photocatalytic trifluoromethylation of arenes.
Workflow Diagram:
Technical Support Center: Purification of 9-Phenanthryl Trifluoromethyl Ketone
Answering the user's request.
Welcome to the technical support center for the purification of 9-Phenanthryl trifluoromethyl ketone. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require high-purity material for their experiments. The unique structure of 9-Phenanthryl trifluoromethyl ketone, combining a large, polycyclic aromatic system with a highly electrophilic ketone, presents specific challenges and opportunities in its purification. This document provides in-depth, experience-driven advice in a question-and-answer format to address the practical issues you may encounter.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying 9-Phenanthryl trifluoromethyl ketone?
The purification of this molecule is complicated by several factors. The large, flat phenanthrene ring system can lead to strong π-π stacking interactions, which may cause aggregation and difficult separations. The trifluoromethyl group makes the ketone's carbonyl carbon highly electrophilic, potentially leading to the formation of hydrates or hemiacetals if protic solvents like methanol are used, which can complicate purification and analysis.[1] Furthermore, common impurities often include unreacted starting materials or closely related phenanthrene derivatives that have similar polarities, making separation by standard chromatographic methods challenging.[2]
Q2: What are the most effective methods for purifying crude 9-Phenanthryl trifluoromethyl ketone?
The two most reliable methods for purifying this compound are flash column chromatography and recrystallization.
-
Flash Column Chromatography is excellent for removing impurities with significantly different polarities.[3][4] Given the aromatic nature of the ketone, a normal-phase separation on silica gel is typically the first choice.
-
Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample, provided a suitable solvent can be found in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[5] For phenanthrene-type compounds, a series of crystallization steps may be necessary to achieve high purity.[6]
The choice between these methods often depends on the nature and quantity of the impurities present. A combination of both, starting with column chromatography followed by a final recrystallization step, often yields the best results.
Q3: How can I assess the purity of my 9-Phenanthryl trifluoromethyl ketone sample?
A multi-faceted approach to purity analysis is recommended:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to get a qualitative assessment of the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a highly sensitive method for quantifying purity and detecting trace impurities. Specific methods for phenanthrene analysis can be adapted for this purpose.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable. ¹H NMR will show the characteristic aromatic signals of the phenanthrene core and can reveal organic impurities. ¹⁹F NMR is particularly useful for detecting any fluorine-containing byproducts.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in the identification of impurities.[8]
Q4: My crude product has a distinct yellow or brown color. What is the likely cause and how can I remove it?
Colored impurities in aromatic compounds often arise from degradation products or residual reagents from the synthesis. These impurities are typically highly conjugated and polar. While some color may be removed during column chromatography, residual color can sometimes co-elute with the product. In such cases, adding a small amount of activated charcoal to the solution during recrystallization can be effective.[5] The charcoal adsorbs the colored impurities, which can then be removed by hot filtration.[5] However, use charcoal sparingly, as it can also adsorb some of your product, leading to lower yields.
Part 2: Troubleshooting Guides
This section addresses specific problems you might encounter during the purification process.
Flash Column Chromatography
Problem: My compound is streaking on the column and TLC plate.
-
Causality: Streaking is often a sign of overloading the column or silica gel, or it can indicate that the compound is interacting too strongly with the stationary phase. The trifluoromethyl ketone is quite polar and can interact strongly with the acidic silanol groups on the silica surface.
-
Troubleshooting Steps:
-
Reduce the amount of sample loaded onto the column.
-
Add a small percentage (0.5-1%) of a polar modifier like triethylamine or acetic acid to your eluent. Triethylamine can help if the streaking is due to interaction with acidic silica. Acetic acid might be useful if your compound has basic impurities.
-
Ensure your compound is fully dissolved in a minimal amount of solvent before loading it onto the column.
-
Problem: I am getting poor separation between my product and a closely-running impurity.
-
Causality: This occurs when the polarity of the product and the impurity are very similar. The large phenanthrene backbone is the dominant feature of the molecule, so impurities that also contain this core structure can be difficult to separate.
-
Troubleshooting Steps:
-
Optimize the solvent system. Use TLC to test various eluent mixtures. A common starting point for aromatic ketones is a mixture of hexanes and ethyl acetate.[3] Try switching to a different solvent system, such as dichloromethane/hexanes, to alter the selectivity.
-
Use a gradient elution. Start with a low polarity eluent to wash off non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind.[3]
-
Use a higher-resolution stationary phase. If standard silica gel is not providing adequate separation, consider using a smaller particle size silica or a different stationary phase like alumina.[9]
-
Recrystallization
Problem: My compound is "oiling out" instead of forming crystals.
-
Causality: Oiling out occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. It can also be caused by the presence of significant impurities that depress the melting point.
-
Troubleshooting Steps:
-
Add more solvent to the hot mixture to ensure the compound is fully dissolved before cooling.
-
Cool the solution more slowly. A slower cooling rate encourages the formation of an ordered crystal lattice. You can do this by allowing the flask to cool to room temperature on the benchtop before placing it in an ice bath.
-
Use a different solvent or a co-solvent system. If a single solvent isn't working, try a two-solvent system (one in which the compound is soluble and one in which it is insoluble).
-
"Scratch" the inside of the flask with a glass rod at the surface of the liquid.[5] This can create nucleation sites for crystal growth.
-
Problem: No crystals form even after the solution has cooled completely.
-
Causality: This usually means the solution is not supersaturated, either because too much solvent was added or the compound is simply too soluble in the chosen solvent even at low temperatures.
-
Troubleshooting Steps:
-
Reduce the volume of the solvent by gentle heating or under a stream of nitrogen, then allow it to cool again.
-
Add a "seed crystal" from a previous successful crystallization to induce crystal formation.
-
If a co-solvent system was used, add a small amount of the anti-solvent (the solvent in which the compound is insoluble) to the cooled solution to decrease the overall solubility.
-
Place the solution in a freezer for a longer period, but be mindful that this can sometimes cause impurities to crash out as well.
-
Part 3: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline and should be optimized using TLC first.
-
Prepare the Column:
-
Prepare and Load the Sample:
-
Dissolve the crude 9-Phenanthryl trifluoromethyl ketone in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with a low-polarity solvent system (e.g., 5% ethyl acetate in hexanes) as determined by your initial TLC analysis.
-
Gradually increase the polarity of the eluent (gradient elution) to move your compound down the column.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Place the resulting solid under high vacuum to remove any residual solvent.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[5] (See Table 2 for suggestions).
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling until the solid just dissolves. Avoid adding a large excess of solvent.[5]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or if you used decolorizing carbon, perform a hot gravity filtration to remove them.[5]
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.[5]
-
-
Drying:
-
Dry the purified crystals under high vacuum to remove all traces of solvent.
-
Part 4: Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography
| Solvent System (v/v) | Polarity | Application Notes |
| Ethyl Acetate / Hexanes | Low to Medium | A standard choice for many organic compounds. Start with a low percentage of ethyl acetate (e.g., 5%) and increase as needed.[3] |
| Dichloromethane / Hexanes | Low to Medium | Offers different selectivity compared to ethyl acetate systems and can sometimes improve the separation of aromatic compounds. |
| Toluene / Ethyl Acetate | Medium | The aromatic nature of toluene can provide beneficial π-π interactions to aid in the separation of phenanthrene-based compounds. |
Table 2: Suggested Solvents for Recrystallization
| Solvent | Properties | Application Notes |
| Ethanol / Water | Co-solvent system | Dissolve the compound in hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool. |
| Toluene | Aromatic solvent | Good for dissolving aromatic compounds at high temperatures. |
| Acetone / Hexanes | Co-solvent system | Dissolve in a minimal amount of hot acetone, then add hexanes as the anti-solvent. |
| Dioxane | High boiling point | Can be an effective solvent for recrystallizing aromatic compounds, but must be handled with care due to its tendency to form peroxides.[6] |
Part 5: Visualization of Workflows
Diagram 1: Decision Tree for Purification Strategy
Caption: Decision tree for selecting a purification method.
Diagram 2: Troubleshooting Flowchart for Failed Recrystallization
Caption: Troubleshooting flowchart for common recrystallization issues.
References
-
Host–Guest Cocrystallization of Phenanthrene[10]arene Macrocycles Facilitating Structure Determination of Liquid Organic Molecules. (2024). MDPI.
- 9-Phenanthryl trifluoromethyl ketone. BLD Pharm.
- Recrystallization of Benzoic Acid and Phenanthrene Purification.pdf. CHEM7341 | University of Notre Dame | uNotes.
- Separation and purification of anthracene by crystallization from a dioxane solution. (US2767232A).
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
- Recrystalliz
- Technical Support Center: Purification of Synthesized 3-Nonanone. Benchchem.
- Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017).
- Phenanthrene Purification: Comparison of Zone Melting and Co-Crystallization. (2018).
- Column Chromatography: Principles, Procedure, and Applic
- Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (2022). Arabian Journal of Geosciences.
- HPLC Methods for analysis of Phenanthrene.
- Degradation of Phenanthrene and Anthracene by Cell Suspensions of Mycobacterium sp. Strain PYR-1. Applied and Environmental Microbiology.
- Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. (2007). Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. US2767232A - Separation and purification of anthracene by crystallization from a dioxane solution - Google Patents [patents.google.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Degradation of Phenanthrene and Anthracene by Cell Suspensions of Mycobacterium sp. Strain PYR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cup.edu.cn [cup.edu.cn]
- 10. 163082-41-5|9-Phenanthryl trifluoromethyl ketone|BLD Pharm [bldpharm.com]
Technical Support Center: Synthesis of 9-Phenanthryl Trifluoromethyl Ketone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 9-Phenanthryl trifluoromethyl ketone. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. The primary challenge in this process is achieving high regioselectivity in the Friedel-Crafts trifluoroacetylation of phenanthrene. This document provides in-depth troubleshooting advice, frequently asked questions, and a validated protocol to help you optimize your reaction outcomes, minimize side reactions, and streamline your purification process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the synthesis.
Q1: What is the most common and direct method for synthesizing 9-Phenanthryl trifluoromethyl ketone?
The most prevalent method is the Friedel-Crafts acylation of phenanthrene using a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2] This reaction is a type of electrophilic aromatic substitution where the trifluoroacetyl group is introduced onto the phenanthrene ring.[1]
Q2: Why is achieving high regioselectivity for the 9-isomer so challenging?
Phenanthrene is a polycyclic aromatic hydrocarbon with five distinct positions susceptible to electrophilic attack (C1, C2, C3, C4, and C9).[3][4] The relative reactivity of these sites leads to the formation of a mixture of positional isomers.[5] The 9-position is often the kinetically favored site of attack, meaning it forms the fastest.[6][7] However, other isomers, particularly the 2- and 3-isomers, are thermodynamically more stable and can become the major products under different conditions, such as longer reaction times or higher temperatures.[6][7]
Q3: What are the primary side products I should expect during the synthesis?
The main side products are other positional isomers of phenanthryl trifluoromethyl ketone, namely the 1-, 2-, 3-, and 4-isomers.[4][5] Under more forcing conditions (e.g., excess acylating agent, elevated temperatures), diacylated products can also form, where a second trifluoroacetyl group is added to the ring.[4]
Q4: How significantly does the choice of solvent impact the final product distribution?
The solvent choice is one of the most critical factors influencing regioselectivity. It can dramatically shift the product ratio between the kinetically controlled 9-isomer and the thermodynamically favored isomers. For the related Friedel-Crafts acetylation, using ethylene dichloride favors the formation of the 9-isomer, while solvents like nitrobenzene or nitromethane preferentially yield the 3-isomer.[4][5][6] This is due to differences in the stability and solvation of the reaction intermediates (sigma complexes) in various media.
Part 2: Troubleshooting Guide for Common Side Reactions
This guide addresses specific experimental issues in a problem-solution format.
Problem 1: My reaction yields a low amount of the desired 9-Phenanthryl trifluoromethyl ketone, with other isomers dominating.
-
Underlying Cause (Causality): You are likely operating under conditions that favor thermodynamic control, leading to the formation of the more stable 2- and 3-isomers. Friedel-Crafts acylations on phenanthrene are known to be reversible, and the initially formed kinetic product (9-isomer) can rearrange to the thermodynamic products over time, especially at higher temperatures or with prolonged reaction times.[5][6][7]
-
Solutions & Scientific Rationale:
-
Temperature Control (Critical): Maintain a low reaction temperature (e.g., 0-5 °C) throughout the addition of the acylating agent and for the duration of the reaction.[4] Lower temperatures disfavor the rearrangement pathways and lock in the kinetically preferred 9-substituted product.[6]
-
Solvent Selection: Use a non-polar solvent that favors kinetic control. Ethylene dichloride is reported to give the highest proportion of the 9-isomer in related acetylations.[4][5] Avoid polar solvents like nitrobenzene if the 9-isomer is your target.
-
Reaction Time: Monitor the reaction closely using Thin-Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent the subsequent isomerization of the 9-phenanthryl product to other, more stable isomers.[6]
-
Problem 2: The crude product is a complex mixture of isomers that is extremely difficult to separate by column chromatography.
-
Underlying Cause (Causality): The various monosubstituted phenanthryl ketone isomers have very similar polarities and physical properties, making baseline separation a significant challenge.[4] This issue is exacerbated by reaction conditions that produce a broad distribution of isomers.
-
Solutions & Scientific Rationale:
-
Optimize for Selectivity (Proactive): The best solution is to prevent the formation of the mixture in the first place. Apply the solutions from "Problem 1" to maximize the formation of the 9-isomer, thereby simplifying the crude mixture.
-
Advanced Purification Techniques: If a mixture is unavoidable, standard silica gel chromatography may be insufficient. Consider using High-Performance Liquid Chromatography (HPLC) for better resolution. Alternatively, sequential column chromatography using different solvent systems (e.g., starting with a non-polar hexane/ethyl acetate system and re-purifying mixed fractions with a hexane/dichloromethane system) may improve separation.[4]
-
Recrystallization: Attempt fractional recrystallization from various solvents. The isomers may have different solubilities, allowing for the enrichment of one isomer in either the crystalline solid or the mother liquor.
-
Problem 3: I am observing significant amounts of a di-trifluoroacetylated phenanthrene byproduct.
-
Underlying Cause (Causality): The product, 9-Phenanthryl trifluoromethyl ketone, is still an activated aromatic system, albeit less so than phenanthrene due to the electron-withdrawing nature of the keto-group. Under harsh conditions or with an excess of the acylating agent and Lewis acid, a second electrophilic substitution can occur.[4]
-
Solutions & Scientific Rationale:
-
Control Stoichiometry: Carefully control the molar ratios of your reactants. Use a slight excess (e.g., 1.05-1.1 equivalents) of the trifluoroacetylating agent relative to phenanthrene. Avoid using a large excess.
-
Milder Reaction Conditions: Reduce the reaction temperature and consider using a milder Lewis acid than AlCl₃, such as FeCl₃ or SnCl₄, which may reduce the likelihood of the second acylation.[6]
-
Reverse Addition: Consider adding the phenanthrene solution slowly to the mixture of the Lewis acid and acylating agent. This maintains a low concentration of the activated substrate, potentially minimizing the diacylation side reaction.
-
Part 3: Data Presentation & Visualization
Table 1: Influence of Solvent on Isomer Distribution in Friedel-Crafts Acetylation of Phenanthrene
This data for acetylation serves as an excellent proxy to illustrate the critical role of solvent in controlling regioselectivity for trifluoroacetylation.
| Solvent | 1-isomer (%) | 2-isomer (%) | 3-isomer (%) | 4-isomer (%) | 9-isomer (%) |
| Ethylene Dichloride | 2 | 4 | 14 | <1 | 54 |
| Carbon Disulphide | 10 | 12 | 39 | 8 | 31 |
| Chloroform | 18 | 10 | 37 | <1 | 37 |
| Benzene | 10 | 16 | 47 | 3 | 24 |
| Nitromethane | 4 | 27 | 64 | 1 | 4 |
| Nitrobenzene | 3 | 24 | 65 | 1 | 7 |
| Data extracted from the Journal of the Chemical Society C: Organic, 1967.[4][5] |
Diagrams
Caption: General reaction pathway for the Friedel-Crafts trifluoroacetylation of phenanthrene.
Caption: Decision-making workflow for troubleshooting low yields of the kinetic 9-isomer.
Part 4: Recommended Experimental Protocol
This protocol is designed to maximize the yield of 9-Phenanthryl trifluoromethyl ketone by favoring kinetic control.
Materials:
-
Phenanthrene (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Trifluoroacetic Anhydride (TFAA) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Ethylene Dichloride
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Initial Mixture: Charge the flask with anhydrous aluminum chloride (1.2 eq) and anhydrous DCM. Cool the slurry to 0 °C in an ice-water bath.
-
Reagent Addition: In the dropping funnel, prepare a solution of phenanthrene (1.0 eq) and trifluoroacetic anhydride (1.1 eq) in anhydrous DCM.
-
Acylation Reaction: Add the phenanthrene/TFAA solution dropwise to the stirred AlCl₃ slurry over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.[4]
-
Monitoring: After the addition is complete, let the reaction stir at 0-5 °C. Monitor its progress by TLC (e.g., using 9:1 Hexane:Ethyl Acetate) every 20-30 minutes. The reaction is typically complete within 1-3 hours.
-
Quenching: Once TLC indicates the consumption of phenanthrene, carefully and slowly quench the reaction by pouring the mixture onto a stirred slurry of crushed ice and 1M HCl.[4][6] Caution: This is an exothermic process.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washing: Wash the combined organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.[4][6]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, using a gradient elution (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate) to isolate the 9-phenanthryl trifluoromethyl ketone isomer.
References
-
Gore, P. H., et al. (2025). Reversible Friedel-Crafts Acylations of Phenanthrene: Rearrangements of Acetylphenanthrenes. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Girdler, R. B., Gore, P. H., & Thadani, C. K. (1967). The friedel–crafts acetylation of phenanthrene. Journal of the Chemical Society C: Organic. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Substitution Reactions of Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The friedel–crafts acetylation of phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 9-Phenanthryl Trifluoromethyl Ketone
Welcome to the technical support center for the synthesis of 9-Phenanthryl trifluoromethyl ketone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, which is predominantly achieved via the Friedel-Crafts acylation of phenanthrene. Our objective is to provide you with actionable, in-depth solutions to common experimental challenges, thereby improving the yield, purity, and regioselectivity of your reaction.
Troubleshooting Guide: Enhancing Yield and Selectivity
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My overall yield is extremely low. What are the primary factors to investigate?
A low yield can stem from several sources, ranging from reagent quality to reaction conditions. The most common culprits are moisture contamination and suboptimal isomer distribution.
-
Moisture and Catalyst Activity : The cornerstone of a successful Friedel-Crafts reaction is a potent Lewis acid catalyst, typically aluminum chloride (AlCl₃). AlCl₃ is highly hygroscopic and reacts vigorously with water. Any moisture in your solvent, glassware, or phenanthrene starting material will deactivate the catalyst, halting the reaction. Ensure all glassware is oven-dried, solvents are anhydrous, and reagents are handled under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Stoichiometry : Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst because both the acylating agent (trifluoroacetic anhydride) and the resulting ketone product form complexes with it.[1] Using a sub-stoichiometric amount will result in incomplete conversion. A slight excess (1.1-1.3 equivalents) of AlCl₃ is often beneficial.
-
Suboptimal Isomer Formation : If the reaction conditions favor the formation of other isomers (e.g., 1-, 2-, or 3-substituted phenanthrene), the yield of your desired 9-isomer will inherently be low. This is the most critical parameter to optimize (see Question 2).[2][3]
Below is a diagnostic workflow to pinpoint the cause of low yield.
Caption: Diagnostic workflow for troubleshooting low product yield.
Question 2: I'm getting a complex mixture of isomers. How can I improve selectivity for the 9-position?
This is the most critical challenge in the acylation of phenanthrene. The molecule has five distinct reactive sites, and the distribution of isomers is highly dependent on the reaction conditions, particularly the solvent.[3]
Causality : The solvent's polarity and its ability to solvate the reaction intermediates influence the electrophile's reactivity and steric accessibility to different positions on the phenanthrene ring. The 9-position is sterically accessible and electronically favorable, often leading to the kinetically preferred product.[4] However, under conditions that allow for equilibrium, rearrangement to more thermodynamically stable isomers (like the 3-isomer) can occur.[4]
Solution : To maximize the yield of the 9-isomer, you must select conditions that favor kinetic control.
-
Solvent Selection : This is the single most impactful variable. Studies on the analogous Friedel-Crafts acetylation of phenanthrene show that using 1,2-dichloroethane (ethylene dichloride) as the solvent strongly favors the formation of the 9-isomer.[2] Conversely, solvents like nitrobenzene or carbon disulfide lead to the 3-isomer as the major product.[2][4]
-
Temperature Control : Lowering the reaction temperature (e.g., 0 °C to room temperature) generally enhances selectivity for the kinetic product. Higher temperatures can provide the energy needed for the acyl group to rearrange to a thermodynamically more stable position.
-
Reaction Time : Shorter reaction times can favor the initially formed kinetic product (9-isomer). Prolonged reaction times, especially at elevated temperatures, may lead to isomerization.[3]
| Solvent | 1-isomer (%) | 2-isomer (%) | 3-isomer (%) | 4-isomer (%) | 9-isomer (%) |
| 1,2-Dichloroethane | 2 | 4 | 13 | 1 | 54 |
| Nitrobenzene | 4 | 27 | 65 | 2 | 2 |
| Nitromethane | 4 | 22 | 64 | 2 | 8 |
| Carbon Disulfide | 10 | 10 | 50 | 8 | 22 |
| Chloroform | 18 | 10 | 37 | 0.5 | 37 |
| Table 1. Influence of Solvent on Isomer Distribution in the Friedel-Crafts Acetylation of Phenanthrene. Data is highly indicative for the trifluoroacetylation reaction. Data extracted from Girdler, R. B., et al. (1967).[2] |
Question 3: How can I prevent the formation of diacylated byproducts?
The formation of diacylated products occurs when the monoacylated product, 9-phenanthryl trifluoromethyl ketone, undergoes a second Friedel-Crafts reaction. Although the trifluoromethyl ketone group is deactivating, forcing conditions can lead to this side reaction.[5]
-
Control Stoichiometry : Use a precise 1:1 molar ratio of phenanthrene to the trifluoroacetylating agent (e.g., trifluoroacetic anhydride). Avoid a large excess of the acylating agent.
-
Order of Addition : Add the trifluoroacetic anhydride slowly to the mixture of phenanthrene and Lewis acid in the solvent. This maintains a low concentration of the acylating agent throughout the reaction, minimizing the chance of a second acylation.
-
Milder Conditions : If diacylation persists, reduce the reaction temperature and/or the amount of Lewis acid catalyst to the minimum required for full conversion of the starting material (typically around 1.1 equivalents).
Question 4: My purification by column chromatography is ineffective. What are better strategies?
The various acetylphenanthrene isomers often have very similar polarities, making baseline separation by standard silica gel chromatography challenging.[3]
-
Recrystallization : This is often the most effective method for purifying the desired 9-isomer from a crude mixture. The 9-isomer's high symmetry may allow it to crystallize more readily than the other isomers. Experiment with different solvent systems, such as ethanol, methanol, or a mixture of ethyl acetate and hexanes.
-
High-Performance Liquid Chromatography (HPLC) : For achieving very high purity, especially on a smaller scale, preparative HPLC is a superior option to traditional column chromatography.[3]
-
Optimize Flash Chromatography : If you must use column chromatography, try using less polar solvent systems (e.g., dichloromethane/hexanes instead of ethyl acetate/hexanes) to increase the separation between isomers. Using a high-performance silica gel with a smaller particle size can also improve resolution.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of 9-Phenanthryl trifluoromethyl ketone?
The reaction proceeds via a classic Friedel-Crafts Acylation , which is an electrophilic aromatic substitution. The key steps are:
-
Formation of the Electrophile : The Lewis acid (AlCl₃) coordinates to the trifluoroacetic anhydride, generating a highly electrophilic acylium ion (CF₃CO⁺).
-
Electrophilic Attack : The π-electron system of the phenanthrene ring attacks the acylium ion. Attack at the 9-position is kinetically favored. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization : A weak base (like the [AlCl₃(OOCR)]⁻ complex) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product.
Caption: Mechanism of Friedel-Crafts trifluoroacetylation of phenanthrene.
Q2: Besides AlCl₃, are there other Lewis acids I can use?
While AlCl₃ is the most common and cost-effective Lewis acid for this reaction, other options exist and may offer advantages in specific situations, such as improved mildness or different solubility profiles.[3] These include:
-
Iron(III) Chloride (FeCl₃) : Generally milder than AlCl₃.
-
Tin(IV) Chloride (SnCl₄) : A liquid, which can be easier to handle than solid AlCl₃.
-
Solid Acid Catalysts : Zeolites or clays like iron zirconium phosphate can be used under solvent-free conditions, offering environmental benefits and easier workup.[6]
-
Scandium Triflate (Sc(OTf)₃) : A water-stable Lewis acid that can be recycled, though it is more expensive.[7]
Q3: What are the critical safety precautions for this synthesis?
-
Trifluoroacetic Anhydride (TFAA) : Highly corrosive and reacts violently with water. It is also a lachrymator. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Aluminum Chloride (AlCl₃) : A water-reactive solid that releases HCl gas upon contact with moisture. It can cause severe burns. Handle in a dry environment (glove box or under inert gas) and quench the reaction carefully by slowly adding the reaction mixture to ice.
-
Solvents : 1,2-dichloroethane is a suspected carcinogen. Nitrobenzene is highly toxic. Handle these solvents with extreme care in a fume hood.
Optimized Experimental Protocol
This protocol is designed to maximize the yield of the 9-isomer based on established principles of kinetic control.
Materials:
-
Phenanthrene (1.0 eq)
-
Aluminum Chloride (AlCl₃), anhydrous (1.2 eq)
-
Trifluoroacetic Anhydride (TFAA) (1.1 eq)
-
1,2-Dichloroethane, anhydrous
-
Hydrochloric acid, 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Setup : Under a nitrogen or argon atmosphere, add phenanthrene (1.0 eq) and anhydrous 1,2-dichloroethane to an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Cooling : Cool the mixture to 0 °C using an ice bath.
-
Catalyst Addition : Slowly add anhydrous aluminum chloride (1.2 eq) to the stirred solution. The mixture may turn colored.
-
Reagent Addition : Add trifluoroacetic anhydride (1.1 eq) dropwise from the addition funnel over 20-30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction : After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching : Once the reaction is complete, cool the flask back to 0 °C and very slowly and carefully pour the reaction mixture onto crushed ice containing a small amount of concentrated HCl. Caution : This is a highly exothermic process that will release HCl gas. Perform in a fume hood.
-
Workup : Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 1,2-dichloroethane.
-
Washing : Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification : Purify the crude solid by recrystallization from ethanol to yield pure 9-phenanthryl trifluoromethyl ketone.
References
-
Girdler, R. B., Gore, P. H., & Thadani, C. K. (1967). The friedel–crafts acetylation of phenanthrene. Journal of the Chemical Society C: Organic, 2619-2624. [Link]
-
Klampfl, C. W. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1436-1443. [Link]
-
Gore, P. H., & Thadani, C. K. (1967). Reversible Friedel-Crafts Acylations of Phenanthrene: Rearrangements of Acetylphenanthrenes. Journal of the Chemical Society C: Organic, 1729-1733. (Note: A direct link to the full text may require subscription; ResearchGate provides an abstract and request options). [Link]
-
PrepChem (2023). Synthesis of 9-phenanthrol. PrepChem.com. [Link]
-
Karimi-Jaberi, Z., & Pooladian, B. (2012). Friedel-Crafts acylation of aromatic compounds. ResearchGate. [Link]
-
Organic Chemistry Portal. Synthesis of trifluoromethyl ketones. Organic-Chemistry.org. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Organic-Chemistry.org. [Link]
-
Wikipedia. Phenanthrene. Wikipedia, The Free Encyclopedia. [Link]
-
Yoshida, K., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 466-472. [Link]
-
Crimmins, M. T. (2014). Role of Lewis Acids toward the Synthesis of Tetrahydrofuran Motifs: An Update. ResearchGate. [Link]
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. The friedel–crafts acetylation of phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting guide for working with 9-Phenanthryl trifluoromethyl ketone
Technical Support Center: 9-Phenanthryl trifluoromethyl ketone
Welcome to the technical support center for 9-Phenanthryl trifluoromethyl ketone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile reagent. My aim is to provide not just solutions, but also the underlying scientific principles to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: My 9-Phenanthryl trifluoromethyl ketone appears discolored (yellowish-brown instead of off-white). Is it still usable?
A1: Discoloration often indicates the presence of impurities or degradation products. While minor color changes might not significantly impact every reaction, it is crucial to assess the purity before proceeding, especially for sensitive applications.
-
Recommended Action:
-
Purity Check: The first step is to determine the extent of impurity. This can be achieved by measuring the melting point. The literature melting point for pure 9-Phenanthryl trifluoromethyl ketone is in the range of 113-117 °C. A broader or depressed melting point range suggests the presence of impurities. For a more quantitative assessment, techniques like ¹H NMR, ¹⁹F NMR, or HPLC are recommended.
-
Purification: If impurities are detected, recrystallization is often an effective purification method. A suitable solvent system would need to be determined empirically, but a good starting point would be a mixed solvent system like ethanol/water or hexane/ethyl acetate. Column chromatography on silica gel can also be employed for more challenging separations.[1]
-
-
Causality: The phenanthrene moiety is susceptible to oxidation, especially when exposed to air and light over extended periods. The trifluoromethyl ketone group is generally stable, but the aromatic rings can undergo subtle oxidative degradation, leading to colored byproducts.
Q2: I'm having trouble dissolving 9-Phenanthryl trifluoromethyl ketone in my reaction solvent. What are my options?
A2: Solubility can be a significant hurdle. 9-Phenanthryl trifluoromethyl ketone is a largely nonpolar molecule and will have limited solubility in highly polar or aqueous solvents.
-
Recommended Solvents:
-
High Solubility: Chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., THF, diethyl ether), and aromatic hydrocarbons (e.g., toluene) are generally good choices.
-
Moderate Solubility: Acetone, ethyl acetate.
-
Low Solubility: Alcohols (e.g., methanol, ethanol), water.
-
-
Troubleshooting Steps:
-
Solvent Selection: If your reaction conditions permit, switch to a more suitable solvent from the "High Solubility" list.
-
Co-solvent System: If you are bound to a less ideal solvent, consider using a co-solvent. For instance, adding a small amount of THF or dichloromethane to a reaction in ethanol can significantly improve solubility.
-
Gentle Heating: For many organic reactions, gentle heating can increase the solubility of starting materials. Ensure that the temperature is compatible with your reaction conditions and does not lead to degradation.
-
Sonication: In some cases, sonication can help to break up solid aggregates and facilitate dissolution.
-
-
Underlying Principle: The large, hydrophobic phenanthrene ring system dominates the molecule's physical properties, making it behave much like other polycyclic aromatic hydrocarbons in terms of solubility. The polar trifluoromethyl ketone group has a lesser effect on the overall solubility profile.[2]
Q3: My reaction with 9-Phenanthryl trifluoromethyl ketone is sluggish or incomplete. How can I improve the reaction rate?
A3: The reactivity of the ketone in 9-Phenanthryl trifluoromethyl ketone is significantly influenced by the electron-withdrawing nature of the trifluoromethyl group.[3] This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[3] However, other factors can impede the reaction.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete reactions.
-
Key Considerations:
-
Activation: In some reactions, particularly with weaker nucleophiles, the carbonyl group may require activation. The use of a Lewis acid catalyst can enhance the electrophilicity of the carbonyl carbon and promote the reaction.[4]
-
Steric Hindrance: The phenanthrene group is bulky, which can sterically hinder the approach of a nucleophile to the carbonyl carbon. If you suspect this is an issue, you may need to use a smaller nucleophile or increase the reaction temperature to overcome the activation energy barrier.
-
Reaction Conditions: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any of your reagents are sensitive to air or moisture.
-
Experimental Protocols
Protocol 1: Recrystallization for Purification
This protocol provides a general guideline for the recrystallization of 9-Phenanthryl trifluoromethyl ketone. The ideal solvent or solvent pair may need to be determined experimentally.
-
Solvent Selection:
-
Place a small amount of the impure ketone in a test tube.
-
Add a few drops of a potential solvent and observe the solubility at room temperature. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Test various solvents such as ethanol, isopropanol, hexanes, and ethyl acetate. A mixed solvent system (e.g., ethanol/water) is often effective.
-
-
Dissolution:
-
Place the impure 9-Phenanthryl trifluoromethyl ketone in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
-
Hot Filtration:
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
-
Crystallization:
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven at a temperature well below the melting point.
-
Safety and Handling
Caution: 9-Phenanthryl trifluoromethyl ketone should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use.[5][6]
| Hazard Statement | Precautionary Measures |
| May be harmful if swallowed, inhaled, or absorbed through the skin. | Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] |
| May cause irritation to the skin, eyes, and respiratory tract.[5] | Work in a well-ventilated area, preferably a fume hood.[5] Avoid breathing dust.[5] |
| Long-term effects are not well-studied. | Handle as a potentially hazardous substance. |
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[6] Storing under an inert atmosphere is recommended for long-term stability.
References
- Sigma-Aldrich, Safety Data Sheet for 9-Phenanthryl trifluoromethyl ketone. (URL not available)
- Merck Millipore, Safety Data Sheet for a related trifluoromethyl ketone. (URL not available)
- Sigma-Aldrich, Safety Data Sheet for a related trifluoromethyl ketone. (URL not available)
- Thermo Fisher Scientific, Safety Data Sheet for 9-(Trifluoroacetyl)anthracene. (URL not available)
- Cayman Chemical, Safety Data Sheet for Palmityl Trifluoromethyl Ketone. (URL not available)
-
Xu, C., et al. (2023). O-Trifluoromethylation of ketones: an alternative straightforward route to alkenyl trifluoromethyl ethers. Chemical Science, 14(16), 4235-4241. [Link]
-
Organic Chemistry Portal. Synthesis of trifluoromethyl carbinols. [Link]
-
Styryl Derivatives of Quinoline and 1,10-Phenanthroline. Molecules, 28(12), 4821. [Link]
-
Organic Syntheses. Synthesis of Trifluoromethyl Ketones from Carboxylic Acids. [Link]
-
Reactions of ketones with aromatics in acid media. Monatshefte für Chemie - Chemical Monthly, 144(3), 329-338. [Link]
-
Tillekeratne, L. M. V., et al. (2022). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. European Journal of Medicinal Chemistry, 244, 114807. [Link]
-
Chen, H., et al. (2009). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 19(2), 364-367. [Link]
-
The Organic Chemistry Tutor. (2016, June 18). Organic Chemistry Synthesis Reactions - Examples and Practice Problems [Video]. YouTube. [Link]
- BLD Pharm. 9-Phenanthryl trifluoromethyl ketone. (URL not available)
-
Wheelock, C. E., et al. (2008). Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure-activity relationship analysis. Bioorganic & Medicinal Chemistry, 16(21), 9494-9503. [Link]
-
Abraham, M. H., et al. (2013). Solubility of 9-fluorenone, thianthrene and xanthene in organic solvents. Journal of the Serbian Chemical Society, 78(11), 1665-1676. [Link]
-
Camps, F., et al. (1993). Trifluoromethyl ketones as inhibitors of the processionary moth sex pheromone. Journal of Insect Physiology, 39(11), 943-948. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. O-Trifluoromethylation of ketones: an alternative straightforward route to alkenyl trifluoromethyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. fishersci.com [fishersci.com]
Technical Support Center: Stability of 9-Phenanthryl Trifluoromethyl Ketone
From the desk of the Senior Application Scientist
Welcome to the technical support center for 9-Phenanthryl trifluoromethyl ketone. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this unique molecule in their experiments. 9-Phenanthryl trifluoromethyl ketone combines the extended aromatic system of phenanthrene with the potent electrophilicity of a trifluoromethyl ketone (TFMK). This combination offers exciting possibilities in medicinal chemistry and materials science, but it also presents specific challenges regarding its stability in solution.
Understanding and controlling the stability of your compound is paramount for generating reproducible data, whether for biological assays or materials characterization. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate the potential stability issues and ensure the integrity of your experimental results.
Section 1: Fundamental Stability Profile
The stability of 9-Phenanthryl trifluoromethyl ketone in solution is governed by the interplay between its two core structural features: the trifluoromethyl ketone moiety and the phenanthrene ring system.
The Trifluoromethyl Ketone (TFMK): A Highly Reactive Moiety
The primary driver of chemical instability is the ketone group. The potent electron-withdrawing nature of the adjacent trifluoromethyl (-CF3) group makes the carbonyl carbon exceptionally electrophilic. This high electrophilicity leads to a key chemical equilibrium in the presence of nucleophilic solvents, particularly water and alcohols.
-
Hydrate Formation: In aqueous or protic solutions, the ketone readily and reversibly reacts with water to form a geminal diol, also known as a hydrate.[1][2] This hydrate is often more stable than the parent ketone and will appear as a distinct, more polar species in chromatographic analyses. While reversible, the formation of this hydrate is a critical first step in potential degradation pathways.[1] Trifluoromethyl ketones are known to exist in a dynamic equilibrium between their ketone and gem-diol forms when in solution.[3]
The Phenanthrene Ring: An Aromatic yet Susceptible System
The phenanthrene moiety is a polycyclic aromatic hydrocarbon (PAH) that is generally stable due to its aromaticity.[4][5][6] However, like many large aromatic systems, it has its own vulnerabilities:
-
Photostability: The extended π-electron system of phenanthrene makes it an excellent chromophore, meaning it can absorb UV and even visible light. This absorption can lead to photolytic degradation, often through radical mechanisms or photo-oxidation, which can cause discoloration (e.g., yellowing) of solutions.[7] Studies have shown that phenanthrene can undergo photodegradation in aqueous solutions when exposed to simulated solar radiation.[7]
-
Oxidation: The electron-rich rings of phenanthrene can be susceptible to chemical oxidation, particularly at the 9 and 10 positions (the "K-region").[8] This can be initiated by aggressive reagents, dissolved oxygen, or metal ion contaminants.
Section 2: Frequently Asked Questions (FAQs)
Q1: My solution of 9-Phenanthryl trifluoromethyl ketone is slowly turning yellow. What is happening?
A: This is a classic sign of degradation of the phenanthrene ring system, likely due to photo-oxidation or slow air oxidation.[7] Ensure your solutions are protected from light by using amber vials and are blanketed with an inert gas like argon or nitrogen if stored for extended periods.
Q2: I've dissolved my compound in a methanol/water buffer for an assay, and I see two peaks in my HPLC/LC-MS analysis. Is my sample impure?
A: Not necessarily. You are very likely observing the equilibrium between the parent ketone and its hydrate (gem-diol) form.[2][3] The hydrate is more polar and will typically have an earlier retention time on a reversed-phase column. To confirm this, try acquiring a mass spectrum of both peaks; they should have masses corresponding to the parent compound and the parent + 18 Da (for H₂O).
Q3: What is the best solvent for long-term storage of 9-Phenanthryl trifluoromethyl ketone in solution?
A: For maximum stability, use a dry, aprotic organic solvent such as dioxane, tetrahydrofuran (THF), or acetonitrile.[9] Store solutions at -20°C or -80°C, protected from light, with a headspace flushed with inert gas.
Q4: How does pH affect the stability of the compound?
A: Both strongly acidic and basic conditions can accelerate degradation. Strong base can facilitate hydrolysis of the trifluoromethyl group, while acid can catalyze nucleophilic attack on the carbonyl.[10][11] For most applications, maintaining a near-neutral pH (6.0-7.5) is advisable. If you must work at other pH values, perform a stability check over the course of your experiment.
Q5: Can I use Tris buffer for my biological experiments?
A: Caution is advised. Tris (tris(hydroxymethyl)aminomethane) is a primary amine and therefore a nucleophile. It could potentially react with the highly electrophilic ketone to form an imine or other adducts over time, leading to inaccurate results. It is recommended to use a non-nucleophilic buffer such as HEPES, MES, or phosphate buffer.
Section 3: In-Depth Troubleshooting Guides
Issue 1: Rapid Compound Loss in Protic Solvents
-
Symptoms: A rapid decrease in the area of the main peak corresponding to the ketone in your chromatogram over a short period (minutes to hours), often accompanied by the growth of one or more new, more polar peaks.
-
Root Cause Analysis: The primary cause is the formation of the stable hydrate (in aqueous media) or a hemiketal (in alcoholic media).[12] The electrophilic carbonyl carbon is readily attacked by the nucleophilic solvent. While this is an equilibrium, it removes the active ketone form from the solution and can be the gateway to irreversible degradation.
dot
Caption: Nucleophilic attack by water leads to a hydrate.
-
Solutions & Mitigation:
-
Solvent Choice: If possible, switch to compatible aprotic solvents like DMSO, DMF, or acetonitrile for stock solutions.
-
Fresh Preparation: If aqueous or alcoholic media are required for the final experiment, prepare the working solution immediately before use from a concentrated aprotic stock.
-
Temperature Control: Keep solutions cold (0-4°C) to slow down the rate of hydrate formation and subsequent degradation.
-
Issue 2: Photodegradation During Handling and Experiments
-
Symptoms: Solutions turning yellow or brown upon exposure to ambient lab light. Inconsistent results from day to day or between samples left on the benchtop versus those stored in the dark.
-
Root Cause Analysis: The phenanthrene ring absorbs light, promoting it to an excited state.[13] This excited molecule can then react with oxygen or other molecules in the solution, leading to complex degradation pathways and the formation of colored byproducts.[7]
-
Solutions & Mitigation:
-
Use Amber Glassware: Always store and handle the compound and its solutions in amber-tinted vials or flasks to block UV light.
-
Minimize Light Exposure: Wrap glassware in aluminum foil for complete protection. Turn off overhead lights when possible and work away from windows.
-
Photostability Testing: If your application involves light exposure (e.g., fluorescence studies), you must characterize the photostability of your compound under your specific experimental conditions by irradiating a sample and monitoring its integrity over time.
-
Section 4: Experimental Protocol: A Guide to Forced Degradation Studies
A forced degradation (or stress testing) study is essential for understanding the intrinsic stability of your compound.[14][15] It helps identify potential degradation products and establish a "stability-indicating" analytical method capable of separating the intact drug from its degradants.
Objective: To systematically evaluate the stability of 9-Phenanthryl trifluoromethyl ketone under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).
Workflow:
dot
Caption: Workflow for a forced degradation study.
Detailed Steps:
-
Preparation: Prepare a 1 mg/mL stock solution of 9-Phenanthryl trifluoromethyl ketone in acetonitrile.
-
Stress Conditions: Aliquot the stock into separate, appropriately labeled amber glass vials. For each condition, add an equal volume of the stress reagent.
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: No reagent added. Place in an oven at 60°C.
-
Photolytic: No reagent added. Place in a photostability chamber or under a UV lamp.
-
Control: Add an equal volume of purified water. Keep at room temperature, protected from light.
-
-
Time Points: At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching: Immediately quench the reaction to prevent further degradation before analysis. For acidic samples, neutralize with an equivalent amount of 0.1 M NaOH. For basic samples, neutralize with 0.1 M HCl. Dilute all samples to a suitable concentration with the mobile phase.
-
Analysis: Analyze all samples by a suitable analytical method, such as reversed-phase HPLC with UV and mass spectrometric detection (LC-MS).[16]
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak and the appearance of new peaks. Use the mass spec data to propose structures for the major degradation products.
Section 5: Summary of Handling and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Storage (Solid) | -20°C, in a desiccator, protected from light. | Prevents slow hydrolysis from atmospheric moisture and photodecomposition. |
| Storage (Solution) | -80°C in an anhydrous, aprotic solvent (e.g., THF, Dioxane, Acetonitrile). | Minimizes solvent-mediated degradation and preserves compound integrity. |
| Recommended Solvents | Acetonitrile, THF, Dioxane, DMSO (for stock). | Aprotic nature prevents hydrate/hemiketal formation. |
| Solvents to Use with Caution | Methanol, Ethanol, Water, Protic Buffers. | Will form hydrates/hemiketals. Prepare fresh and use immediately. |
| Handling in Lab | Use amber vials or foil-wrapped glassware. Prepare working solutions fresh daily. | Prevents photolytic degradation, which can occur in ambient light. |
| pH Considerations | Maintain solutions near neutral pH (6.0 - 7.5) where possible. | Avoids acid- or base-catalyzed degradation pathways. |
| Buffer Selection | Use non-nucleophilic buffers (HEPES, Phosphate, MES). | Avoids reaction of the compound with nucleophilic buffer components like Tris. |
References
-
Beilstein Journals. (2021, February 12). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of trifluoromethyl ketones. Retrieved from [Link]
-
PubMed Central. Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis. Retrieved from [Link]
-
ResearchGate. Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. Retrieved from [Link]
-
Frontiers. Aromaticity Determines the Relative Stability of Kinked vs. Straight Topologies in Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
-
Eawag-BBD. (1998, December 16). Phenanthrene (fungal 9R,10R) Pathway Map. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). Trifluoromethyl ketones: properties, preparation, and application. Retrieved from [Link]
-
ACS Publications. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]
-
ACS Publications. (2022, December 16). Cascade Synthesis of Phenanthrenes under Photoirradiation. Retrieved from [Link]
-
ResearchGate. The effect of pH on the aromatic ketone reductase isolated from the.... Retrieved from [Link]
-
ResearchGate. Why is phenanthrene more stable than anthracene? | Request PDF. Retrieved from [Link]
-
PMC - NIH. Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Retrieved from [Link]
-
PubMed. Effect of pH on retention of aroma compounds by beta-lactoglobulin. Retrieved from [Link]
-
Science.gov. forced degradation products: Topics by Science.gov. Retrieved from [Link]
-
ResearchGate. Development of Phenanthrene‐Based Photoactivatable Fluorescent Probes and Their Cellular Imaging. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Efficient and convenient entry to β-hydroxy-β-trifluoromethyl-β-substituted ketones and 2,6-disubstituted 4-trifluoromethylpyridines based on the reaction of trifluoromethyl ketones with enamines or imines. Retrieved from [Link]
-
MATCH Communications in Mathematical and in Computer Chemistry. (2007). Why is phenanthrene more stable than anthracene?. Retrieved from [Link]
-
PubMed. (2011, May 15). Photostability and toxicity of pentachlorophenol and phenanthrene. Retrieved from [Link]
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Physical Chemistry Research. (2023, November 19). Regular Article. Retrieved from [Link]
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ResearchGate. pH-Controlled Oxidation of an Aromatic Ketone: Structural Elucidation of the Products of Two Green Chemical Reactions. Retrieved from [Link]
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ResearchGate. Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. Retrieved from [Link]
-
ACS Publications. (2022, March 16). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. Retrieved from [Link]
-
PubMed. (2022, December 15). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. Retrieved from [Link]
-
PharmaTutor. (2014, April 15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]
-
Quora. (2020, July 6). Why is it necessary to control the pH during the reaction of carbonyl compounds (aldehydes and ketones) with ammonia derivatives?. Retrieved from [Link]
-
PMC - NIH. (2024, September 14). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. Retrieved from [Link]
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PhotochemCAD. Phenanthrene. Retrieved from [Link]
-
BORIS Portal - Universität Bern. Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. Retrieved from [Link]
-
Wikipedia. Phenanthrene. Retrieved from [Link]
-
PubMed. (2025, December 6). Elucidating the mechanisms of anthracene and phenanthrene degradation by the halophile Vreelandella piezotolerant DM1. Retrieved from [Link]
-
ACS Publications. Photolysis of CO 2 Carbamate for Hydrocarboxylation Reactions. Retrieved from [Link]
-
University of Calgary. Ch21: Acidity of alpha hydrogens. Retrieved from [Link]
-
Semantic Scholar. Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Retrieved from [Link]
-
ACS Publications. Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Retrieved from [Link]
-
SciSpace. (2019, June 29). An Overview on Common Organic Solvents and Their Toxicity. Retrieved from [Link]
-
ResearchGate. Solubility of 9-fluorenone, thianthrene and xanthene in organic solvents. Retrieved from [Link]
-
ResearchGate. Appendix A. Properties, Purification, and Use of Organic Solvents. Retrieved from [Link]
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Technical Support Center: Overcoming the Low Reactivity of Phenanthrene in Trifluoromethylation
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the trifluoromethylation of phenanthrene. The incorporation of a trifluoromethyl (–CF₃) group into a phenanthrene scaffold is a powerful strategy in medicinal chemistry and materials science to enhance metabolic stability, lipophilicity, and binding affinity. However, the inherent electronic properties and steric factors of the phenanthrene ring system often lead to low reactivity, presenting a significant synthetic challenge.[1][2]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and overcome these challenges. My approach is grounded in mechanistic principles and field-proven insights to ensure you can not only solve immediate experimental issues but also build a robust understanding for future reaction design.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section is designed in a question-and-answer format to directly address the most common and frustrating issues encountered during the trifluoromethylation of phenanthrene.
Question 1: My trifluoromethylation of phenanthrene results in low to no product yield. What are the likely causes and how can I fix this?
Answer:
Low or nonexistent yields in phenanthrene trifluoromethylation are a frequent problem stemming from its reduced nucleophilicity compared to more electron-rich arenes. Several factors related to the choice of reagents, reaction conditions, and the inherent stability of phenanthrene can be at play.
Possible Causes & Solutions:
-
Inadequate Trifluoromethylating Reagent: The choice of the CF₃ source is critical. For a relatively electron-neutral and sterically hindered substrate like phenanthrene, a highly reactive trifluoromethylating agent is often necessary.
-
Solution: Consider switching to a more potent electrophilic or radical CF₃ source. While milder reagents may work for activated arenes, phenanthrene often requires more robust options. For instance, hypervalent iodine reagents like Togni's reagents are widely used for the trifluoromethylation of heteroarenes and can be effective here.[3][4] Umemoto's reagents are another class of powerful electrophilic trifluoromethylating agents.[5] For radical pathways, sources like the Langlois reagent (sodium triflinate) in the presence of an oxidant can be effective.[4][6]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice significantly influence reaction kinetics.
-
Solution: A systematic screening of these parameters is advisable. Some reactions may require elevated temperatures to overcome the activation energy barrier.[6] In photocatalytic setups, ensure your light source's wavelength is appropriate for exciting the photocatalyst.[7][8] The choice of solvent can also be critical; for instance, polar aprotic solvents like DMF have been shown to accelerate certain trifluoromethylation reactions.[9]
-
-
Poor Catalyst/Initiator Activity: The catalyst or initiator might be inactive or poisoned.
-
Solution: For transition-metal-catalyzed reactions, ensure the catalyst is from a reliable source and handled under appropriate inert conditions. Ligand choice is also crucial; for example, in copper-catalyzed reactions, diamine ligands like 1,10-phenanthroline can accelerate the reaction.[10] For photoredox catalysis, verify the integrity of your photocatalyst and ensure the absence of quenching impurities.[7] In reactions using initiators like TBAF for TMSCF₃, ensure the initiator is anhydrous, as moisture can significantly reduce its activity.[9]
-
-
Incorrect Reaction Pathway: The chosen method may not be suitable for phenanthrene's electronic structure.
-
Solution: Phenanthrene's C9 and C10 positions are the most reactive towards electrophilic attack and radical addition.[11][12] If your method is not yielding the desired product, consider a different mechanistic approach. For instance, if an electrophilic aromatic substitution approach is failing, a radical-mediated pathway might be more successful.[13][14][15]
-
Question 2: My reaction is producing a mixture of isomers and other side products. How can I improve the regioselectivity and minimize byproducts?
Answer:
Controlling regioselectivity in the functionalization of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene is a common challenge.[16] Side product formation can arise from competing reaction pathways or over-reaction.
Possible Causes & Solutions:
-
Inherent Reactivity of Phenanthrene: As mentioned, the C9 and C10 positions are the most electron-rich and sterically accessible, making them the preferred sites for many reactions.[11][12] However, other positions can also react, leading to isomeric mixtures.
-
Solution: The choice of methodology can heavily influence regioselectivity. Directed C-H functionalization, while requiring a directing group, can offer excellent control.[17][18][19] For undirected methods, carefully tuning the steric and electronic properties of the catalyst and trifluoromethylating agent can favor one position over another.
-
-
Excess Radical Generation: In radical reactions, an overly high concentration of •CF₃ radicals can lead to non-selective additions and polymerization.[7]
-
Solution: Reduce the concentration of the radical initiator or the intensity of the light source in photocatalytic systems. Slower, controlled generation of the radical species often leads to cleaner reactions.
-
-
Reaction with Solvent: The highly reactive •CF₃ radical can sometimes react with the solvent.
-
Solution: Choose a solvent that is inert under the reaction conditions. Perfluorinated solvents or highly robust aromatic solvents can be good choices.
-
-
Substrate Dimerization or Degradation: Harsh reaction conditions can lead to unwanted side reactions of the phenanthrene starting material.
-
Solution: If possible, lower the reaction temperature or shorten the reaction time. Adding the reagents in portions rather than all at once can also help maintain a low concentration of reactive intermediates and minimize side reactions.[7]
-
Question 3: The reaction starts but then stalls before the phenanthrene is fully consumed. What could be causing this?
Answer:
Reaction stalling is often due to catalyst deactivation or the accumulation of inhibitory species.
Possible Causes & Solutions:
-
Catalyst Decomposition: The photocatalyst or transition-metal catalyst may degrade over time, especially under prolonged irradiation or heating.[7]
-
Solution: Adding the catalyst in portions throughout the reaction can help maintain a sufficient concentration of the active species. For light-sensitive catalysts, ensure the reaction vessel is shielded from ambient light if the reaction is not intended to be photocatalytic.
-
-
Inhibitor Formation: Reaction byproducts can sometimes act as inhibitors, poisoning the catalyst.
-
Solution: While difficult to diagnose without mechanistic studies, if you suspect byproduct inhibition, try running the reaction at a lower concentration to minimize the buildup of these species.
-
-
Reagent Instability: Some trifluoromethylating reagents can decompose over the course of the reaction, especially at elevated temperatures.[6]
-
Solution: If using a thermally sensitive reagent, consider a lower reaction temperature or a different, more stable CF₃ source.
-
Frequently Asked Questions (FAQs)
Q1: Why is phenanthrene less reactive than other arenes in trifluoromethylation?
Phenanthrene's reactivity is a balance of aromaticity and the specific electronic nature of its fused ring system. While it is more reactive than benzene, the resonance stabilization is distributed over three rings, making any single position less nucleophilic than in smaller, more activated aromatic systems. The C9 and C10 positions, while the most reactive, still require overcoming a significant activation energy for functionalization.[11][20]
Q2: What are the main mechanistic pathways for phenanthrene trifluoromethylation?
There are three primary mechanistic pathways:
-
Electrophilic Aromatic Substitution (SEAr): This involves the attack of an electrophilic "CF₃⁺" equivalent on the electron-rich phenanthrene ring, typically at the C9 or C10 position.[12][20]
-
Radical Addition-Aromatization: A trifluoromethyl radical (•CF₃) adds to the phenanthrene ring, forming a radical intermediate that then rearomatizes through oxidation and deprotonation.[1][15] This is often a highly effective method for less reactive arenes.[21]
-
Transition-Metal-Catalyzed Cross-Coupling: This approach typically requires a pre-functionalized phenanthrene (e.g., iodophenanthrene) that couples with a trifluoromethyl source in the presence of a palladium or copper catalyst.[22][23][24]
Q3: Can photocatalysis be effectively used for the trifluoromethylation of phenanthrene?
Yes, photocatalysis is a powerful and increasingly popular method for the trifluoromethylation of polycyclic aromatic hydrocarbons.[8][25][26] It often proceeds via a radical mechanism, where a photocatalyst, upon excitation by visible light, generates a •CF₃ radical from a suitable precursor.[21] This method offers mild reaction conditions and high functional group tolerance, making it an excellent option for complex molecules.
Q4: Which trifluoromethylating reagents are most commonly used?
The choice of reagent depends on the desired reaction mechanism.
-
For Electrophilic Trifluoromethylation: Togni's reagents (hypervalent iodine compounds) and Umemoto's reagents (S-trifluoromethyl-dibenzothiophenium salts) are widely used.[3][4][5]
-
For Radical Trifluoromethylation: Langlois' reagent (CF₃SO₂Na), CF₃I, and CF₃Br are common precursors for generating the •CF₃ radical, often in combination with an oxidant or a photocatalyst.[4][7][21]
-
For Nucleophilic Trifluoromethylation: The Ruppert-Prakash reagent (TMSCF₃) is the most common source of a "CF₃⁻" equivalent, typically used in cross-coupling reactions or for addition to carbonyls.[4][9]
Data Summary Table
| Method | Typical CF₃ Source | Catalyst/Initiator | Advantages | Common Issues |
| Photocatalytic Radical | CF₃SO₂Na, CF₃I | Ru(bpy)₃²⁺, Ir(ppy)₃ | Mild conditions, high functional group tolerance.[8][21] | Catalyst degradation, side reactions from excess radicals.[7] |
| Transition-Metal Catalyzed | (Phen)Cu-CF₃, TMSCF₃ | Pd or Cu complexes | High yields for pre-functionalized substrates.[22][23][27] | Requires pre-functionalization, catalyst poisoning. |
| Electrophilic | Togni's Reagents, Umemoto's Reagents | Often catalyst-free or acid-promoted | Direct C-H functionalization is possible.[3][5] | Lower reactivity with electron-neutral arenes, reagent cost. |
Experimental Protocols & Methodologies
Protocol 1: Photocatalytic Radical Trifluoromethylation of Phenanthrene
This protocol is adapted from methodologies for the photocatalytic trifluoromethylation of arenes and heteroarenes.[21]
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add phenanthrene (0.1 mmol, 1.0 equiv.), sodium triflinate (Langlois' reagent, 0.2 mmol, 2.0 equiv.), and a photocatalyst such as fac-Ir(ppy)₃ (0.002 mmol, 2 mol%).
-
Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen). Add 2 mL of anhydrous, degassed solvent (e.g., acetonitrile or DMF).
-
Oxidant Addition: Add an oxidant, such as sodium persulfate (Na₂S₂O₈, 0.2 mmol, 2.0 equiv.).
-
Irradiation: Place the reaction tube approximately 5-10 cm from a visible light source (e.g., a blue LED lamp). Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction may take 12-24 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the trifluoromethylated phenanthrene.[9]
Visualizing the Workflow
Caption: Workflow for Photocatalytic Trifluoromethylation.
Mechanistic Insights
Understanding the underlying mechanism is key to troubleshooting. Below is a simplified representation of the photocatalytic radical trifluoromethylation cycle.
Caption: Photocatalytic Radical Trifluoromethylation Cycle.
This diagram illustrates the key steps: 1) Excitation of the photocatalyst by light. 2) Single Electron Transfer (SET) to the trifluoromethyl precursor to generate the •CF₃ radical. 3) Addition of the •CF₃ radical to phenanthrene. 4) Oxidation of the resulting radical adduct and subsequent deprotonation to yield the final product and regenerate the photocatalyst.
References
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Huang, T., Du, P., & Lin, Y.-M. (n.d.). Photocatalytic trifluoromethylation of polycyclic aromatic hydrocarbons. ResearchGate. Retrieved from [Link]
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(n.d.). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Retrieved from [Link]
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Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(36), 6580–6589. [Link]
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Poli, E., & Togni, A. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7592. [Link]
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(n.d.). Reaction mechanism for trifluoromethylation of phenanthridines. ResearchGate. Retrieved from [Link]
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(n.d.). 6-Trifluoromethyl-phenanthridines through radical trifluoromethylation of isonitriles. PubMed. Retrieved from [Link]
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King, A. E., et al. (2020). Trifluoromethylated Phenanthroline Ligands Reduce Excited-State Distortion in Homoleptic Copper(I) Complexes. Inorganic Chemistry, 59(5), 2781–2790. [Link]
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(n.d.). ChemInform Abstract: 6-Trifluoromethyl-phenanthridines Through Radical Trifluoromethylation of Isonitriles. ResearchGate. Retrieved from [Link]
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Postigo, A. (2020). New Visible-Light-Triggered Photocatalytic Trifluoromethylation Reactions of Carbon-Carbon Multiple Bonds and (Hetero)Aromatic Compounds. Chemistry, 26(49), 11065–11084. [Link]
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Newton, C. G., & Chen, P. (2022). A Perspective on Late-Stage Aromatic C–H Bond Functionalization. Journal of the American Chemical Society, 144(5), 2008–2023. [Link]
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Wang, X., et al. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 131–154. [Link]
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(n.d.). Challenges for C−H functionalization and this work. ResearchGate. Retrieved from [Link]
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Popp, B. V., & Thansandote, P. (2019). Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. Beilstein Journal of Organic Chemistry, 15, 2356–2400. [Link]
-
Tran, L. D., et al. (2011). Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. Organic Letters, 13(19), 5008–5011. [Link]
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Daugulis, O. (2016). Undirected, Homogeneous C–H Bond Functionalization: Challenges and Opportunities. ACS Central Science, 2(5), 281–292. [Link]
-
Wang, D., et al. (2022). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. Molecules, 27(23), 8489. [Link]
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Gemoets, H. P. L., et al. (2023). Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. Nature Communications, 14(1), 7149. [Link]
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Wang, X., et al. (2006). CF3 Rotation in 3-(Trifluoromethyl)phenanthrene. X-ray Diffraction and ab Initio Electronic Structure Calculations. The Journal of Physical Chemistry A, 110(11), 3956–3963. [Link]
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(n.d.). Transition Metal-Catalyzed C—H Trifluoromethylation. ResearchGate. Retrieved from [Link]
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(n.d.). Radical trifluoromethylation. ResearchGate. Retrieved from [Link]
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Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]
-
(n.d.). How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Retrieved from [Link]
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(n.d.). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. ResearchGate. Retrieved from [Link]
-
(n.d.). Phenanthrene. Wikipedia. Retrieved from [Link]
-
Al-Masoudi, N. A. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. SciSpace. [Link]
-
Lundgren, R. J., & Stradiotto, M. (2010). Transition-metal-catalyzed trifluoromethylation of aryl halides. Angewandte Chemie International Edition in English, 49(49), 9322–9324. [Link]
-
(n.d.). Photocatalytic Degradation of Polycyclic Aromatic Hydrocarbon in Soil. Retrieved from [Link]
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Wang, X., et al. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 131–154. [Link]
-
(2020, May 10). C–H Activation and its Challenges [Video]. YouTube. Retrieved from [Link]
-
Jariyasopit, N., et al. (2014). Evaluating Computational and Structural Approaches to Predict Transformation Products of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology, 48(24), 14431–14439. [Link]
-
(2020, October 15). Lecture 07 : Chemical reactions of phenanthrene. [Video]. YouTube. Retrieved from [Link]
-
(n.d.). PHENANTHRENE Method of Preparations 1. Haworth synthesis. Gyan Sanchay. Retrieved from [Link]
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Khan, S., et al. (2022). Photocatalytic Remediation of Carcinogenic Polycyclic Aromatic Hydrocarbons (PAHs) Using UV/FeCl3 in Industrial Soil. Catalysts, 12(10), 1109. [Link]
-
Gandeepan, P., & Rajamalli, P. (2023). Recent Advances in C–H Functionalization of Pyrenes. Chemistry, 5(4), 2821–2849. [Link]
-
Zhandarev, A. S., et al. (2025). Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites. Environmental Research, 267, 117269. [Link]
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(n.d.). Phenanthrene synthesis. Química Organica.org. Retrieved from [Link]
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Swarnkar, P. (2017, June 20). Phenanthrene by Mr. pradeep swarnkar [Slides]. Slideshare. Retrieved from [Link]
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Technical Support Center: Synthesis of 9-Phenanthryl Trifluoromethyl Ketone
Welcome to the technical support guide for the synthesis of 9-Phenanthryl trifluoromethyl ketone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly the management of impurities. Our goal is to provide you with the expertise and practical solutions needed to optimize your reaction outcomes, ensuring high purity and yield.
The synthesis, typically achieved via Friedel-Crafts acylation of phenanthrene, is a powerful method for creating this valuable building block. However, the polycyclic aromatic nature of phenanthrene presents unique regiochemical challenges, often leading to a complex mixture of impurities that can be difficult to separate. This guide provides in-depth troubleshooting strategies, detailed analytical protocols, and a foundational understanding of the reaction mechanisms to empower you to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 9-Phenanthryl trifluoromethyl ketone and what are its main challenges? A1: The most prevalent method is the Friedel-Crafts acylation of phenanthrene using a trifluoroacetylating agent (e.g., trifluoroacetic anhydride or trifluoroacetyl chloride) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The primary challenge is controlling regioselectivity. Phenanthrene has five distinct reactive positions (1, 2, 3, 4, and 9), leading to the potential formation of a mixture of positional isomers which are often difficult to purify.[1][2]
Q2: Why do I get a mixture of isomers instead of the pure 9-substituted product? A2: The formation of multiple isomers is a known characteristic of electrophilic substitution on phenanthrene.[3] The distribution of these isomers is highly sensitive to reaction conditions, including the choice of solvent, catalyst, temperature, and reaction time.[1] For instance, certain solvents may favor the kinetically controlled product (often the 9-isomer), while others promote the formation of more thermodynamically stable isomers (e.g., the 3- or 2-isomers).[2]
Q3: What are the most common impurities besides positional isomers? A3: Aside from isomers, you may encounter:
-
Di-acylated phenanthrenes: Although the trifluoroacetyl group is deactivating, preventing further substitution, aggressive reaction conditions can sometimes lead to the introduction of a second acyl group.[1]
-
Unreacted phenanthrene: Incomplete conversion is a common source of impurity.
-
Ketone-catalyst complex: The product ketone, a Lewis base, can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃), which may complicate the workup if not properly hydrolyzed.[4]
-
Hydrated trifluoromethyl ketone: Trifluoromethyl ketones are electrophilic and can readily form stable hydrates in the presence of water. This hydrate may appear as a different species in analysis but can typically be reversed upon purification or drying.[5]
Q4: How can I effectively monitor the reaction's progress? A4: Thin-Layer Chromatography (TLC) is the most straightforward method for real-time monitoring.[1] Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to resolve the starting material (phenanthrene), the product, and major byproducts. The product, being more polar than phenanthrene, will have a lower Rf value. For more detailed analysis during optimization, LC-MS is highly effective for identifying and quantifying the product and various impurities.[6][7]
Troubleshooting Guide: From Low Yield to Complex Mixtures
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: Low Yield of the Desired 9-Phenanthryl Trifluoromethyl Ketone
Potential Cause A: Suboptimal Reaction Conditions Favoring Other Isomers The reaction conditions dictate the regiochemical outcome. The 9-position is sterically accessible and electronically favorable for kinetic attack, but thermodynamic equilibrium might favor other isomers.[2]
Solution:
-
Solvent Selection: This is the most critical parameter for controlling isomer distribution. For maximizing the 9-isomer, ethylene dichloride is a preferred solvent.[1][3] In contrast, solvents like nitrobenzene or nitromethane strongly favor the 3-isomer.[1][2]
-
Temperature Control: Perform the reaction at lower temperatures (e.g., 0-5 °C) to favor the kinetically controlled 9-substituted product.[1] Higher temperatures can lead to isomer rearrangement towards the thermodynamic products.[2]
-
Reaction Time: Monitor the reaction closely with TLC. Shorter reaction times often favor the kinetic 9-isomer. Prolonged reaction times can allow for equilibration and the formation of other isomers.[1]
Potential Cause B: Incomplete Reaction or Product Trapping The reaction may not have gone to completion, or the product may be sequestered as a complex with the Lewis acid catalyst.
Solution:
-
Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid (e.g., AlCl₃). This is because the product ketone coordinates strongly with the catalyst, effectively removing it from the catalytic cycle.[4][8] Using slightly more than one equivalent is often recommended.
-
Proper Workup: Ensure the reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[1] This vigorous hydrolysis is necessary to decompose the ketone-AlCl₃ complex and liberate the product into the organic phase for extraction.
Problem 2: Product is a Complex Mixture of Isomers, Complicating Purification
Potential Cause: Reaction Conditions Favoring Thermodynamic Control or Multiple Kinetic Pathways As discussed, phenanthrene's multiple reactive sites can lead to a mixture of products under various conditions.[1][2][3]
Solution:
-
Optimize for Kinetic Control: Strictly adhere to conditions that favor the 9-isomer: use ethylene dichloride as the solvent and maintain low temperatures (0-5 °C).[1][2]
-
Purification Strategy: If a mixture is unavoidable, meticulous purification is required.
-
Column Chromatography: This is the most effective method. A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), can effectively separate the isomers.[9][10]
-
Recrystallization: If the product is obtained as a solid with one major isomer, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can significantly enhance purity.
-
Data synthesized from studies on acetylation, which provides a strong directive for trifluoroacetylation.
| Solvent | 9-isomer (%) | 3-isomer (%) | 2-isomer (%) | 1-isomer (%) | 4-isomer (%) | Reference(s) |
| Ethylene Dichloride | ~54 | ~17 | ~4 | ~2 | ~1 | [2],[3] |
| Nitrobenzene | ~1 | ~65 | ~27 | ~3 | ~1 | [2],[3] |
| Nitromethane | ~2 | ~64 | ~27 | ~3 | ~1 | [2],[3] |
| Chloroform | ~37 | ~37 | ~6 | ~18 | ~0.5 | [2],[3] |
| Carbon Disulphide | ~19 | ~39-50 | ~10 | ~11 | ~8 | [2],[3] |
Problem 3: Unexpected Peaks in NMR or LC-MS Analysis
Potential Cause A: Presence of a Stable Hydrate Trifluoromethyl ketones are highly electrophilic and can react with trace water during workup or analysis to form a stable gem-diol (hydrate).[5] This hydrate will have a distinct NMR spectrum and a different retention time in LC-MS.
Solution:
-
Identification: In ¹H NMR, the hydrate will show a characteristic OH peak. In ¹⁹F NMR, the hydrate's signal will be shifted compared to the ketone. In MS, the hydrate will show an M+18 peak (M+H₂O).
-
Removal: The hydrate is in equilibrium with the ketone. It can often be removed by drying the sample rigorously under high vacuum, azeotropic distillation with toluene, or during silica gel chromatography.[5] It is important to recognize it is not a permanent impurity.
Potential Cause B: Di-acylation or Other Side Reactions Although less common, di-substitution or reactions involving the trifluoromethyl group can occur under forcing conditions.
Solution:
-
Milder Conditions: Avoid high temperatures and prolonged reaction times. Ensure no more than a slight excess of the acylating agent is used.
-
Structural Elucidation: Use advanced analytical techniques like 2D NMR (COSY, HSQC) and high-resolution mass spectrometry (HRMS) to identify the structure of the unknown impurity. This knowledge can provide insight into the side reaction mechanism, guiding further optimization.[7]
Visualizing the Synthetic Challenge
The following diagrams illustrate the reaction landscape and a logical workflow for troubleshooting.
Diagram 1: Reaction & Impurity Formation Pathway
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The friedel–crafts acetylation of phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. chimia.ch [chimia.ch]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 9-Phenanthryl Trifluoromethyl Ketone
Welcome to the technical support center for the synthesis of 9-Phenanthryl Trifluoromethyl Ketone. This guide is designed for researchers, chemists, and drug development professionals who are looking to implement, troubleshoot, and scale up this synthesis. We will delve into the critical parameters of the Friedel-Crafts acylation of phenanthrene, addressing common challenges with scientifically-grounded explanations and practical solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis, focusing on the most common method: the Friedel-Crafts acylation of phenanthrene with trifluoroacetic anhydride (TFAA).
Q1: What is the most significant challenge in synthesizing 9-Phenanthryl trifluoromethyl ketone via Friedel-Crafts acylation?
A1: The primary challenge is controlling regioselectivity . Phenanthrene has five distinct positions susceptible to electrophilic attack (C1, C2, C3, C4, and C9).[1] The reaction can produce a complex mixture of isomers, making the isolation of the desired 9-isomer difficult. The product distribution is highly sensitive to reaction conditions.[2][3]
Q2: How does solvent choice impact the regioselectivity of the reaction?
A2: Solvent selection is the most critical factor in directing the acylation to the C9 position. Non-polar or moderately polar solvents that do not complex strongly with the Lewis acid catalyst tend to favor the kinetically controlled product, which is often the 9-isomer.
-
Ethylene dichloride (1,2-dichloroethane) is reported to give the highest proportion of the 9-isomer.[1][2]
-
In contrast, polar solvents like nitrobenzene or nitromethane strongly favor the formation of the thermodynamically more stable 3-isomer.[2][3]
-
Carbon disulfide and chloroform typically yield mixtures where the 3- and 9-isomers are significant products.[2]
Q3: Why is a full stoichiometric equivalent of a Lewis acid (e.g., AlCl₃) typically required?
A3: A stoichiometric amount of the Lewis acid catalyst is necessary because it complexes with both the acylating agent (trifluoroacetic anhydride) to form the reactive electrophile and the product ketone.[4] This product complexation deactivates the aromatic ring towards further acylation and prevents the catalyst from turning over. Therefore, at least one equivalent of the catalyst per mole of phenanthrene is required to drive the reaction to completion.
Q4: What are the primary side reactions to be aware of?
A4: Besides the formation of positional isomers, the main side reactions include:
-
Diacylation: Introduction of a second trifluoroacetyl group onto the phenanthrene ring. This is more likely with excess acylating agent or highly activating reaction conditions.[1]
-
Isomer Rearrangement: The initially formed kinetic product (9-isomer) can rearrange to the more thermodynamically stable 3- or 2-isomers, especially with longer reaction times or higher temperatures.[3]
-
Polymerization/Decomposition: Under harsh conditions (high temperatures, excess catalyst), complex tar-like byproducts can form from the decomposition of the starting material or product.
Q5: What are the critical safety precautions when working with trifluoroacetic anhydride (TFAA)?
A5: Trifluoroacetic anhydride is a hazardous chemical that requires strict safety protocols.
-
Corrosivity: It causes severe skin burns and eye damage.[5] Always handle it within a chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical splash goggles with a face shield.[6][7]
-
Reactivity with Water: TFAA reacts violently with water and is hygroscopic.[8][9] All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Inhalation Hazard: It is harmful if inhaled.[5] Ensure adequate ventilation and avoid breathing in vapors.[8] Emergency eyewash stations and safety showers must be readily accessible.[6]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the experimental process.
Problem 1: The yield of the desired 9-isomer is consistently low.
This is a multi-faceted problem. The following decision tree can help diagnose the cause.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The friedel–crafts acetylation of phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. lobachemie.com [lobachemie.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. covachem.com [covachem.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. carlroth.com [carlroth.com]
Validation & Comparative
Characterization of 9-Phenanthryl trifluoromethyl ketone by NMR and MS
An In-Depth Guide to the Spectroscopic Characterization of 9-Phenanthryl Trifluoromethyl Ketone: A Comparative Analysis
Authored by: A Senior Application Scientist
Introduction: The Significance of Fluorinated Aromatic Ketones
In modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a widely utilized strategy for modulating physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl (-CF₃) group, in particular, is a powerful electron-withdrawing moiety that can significantly alter the electronic and conformational landscape of a parent scaffold. 9-Phenanthryl trifluoromethyl ketone is a molecule of interest that combines the rigid, polycyclic aromatic system of phenanthrene with the potent electronic influence of a trifluoromethyl ketone.
This guide provides a comprehensive characterization of 9-Phenanthryl trifluoromethyl ketone using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As a direct comparison, we will analyze its spectral data against that of its methyl ketone analog, 9-Acetylphenanthrene. This comparative approach will objectively highlight the unique spectroscopic signatures imparted by the -CF₃ group, offering researchers a clear framework for identifying and characterizing similar compounds.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in solution. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the connectivity and chemical environment of atoms within a molecule. For 9-Phenanthryl trifluoromethyl ketone, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for unambiguous characterization.
¹H NMR Spectroscopy: Probing the Aromatic Skeleton
The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons. The phenanthrene ring system contains nine protons, which exhibit complex splitting patterns due to spin-spin coupling between adjacent protons (ortho, meta, and para couplings).
-
Expert Insight: The protons on the phenanthrene scaffold will appear in the aromatic region, typically between δ 7.5 and 9.0 ppm.[1] The protons closest to the electron-withdrawing trifluoroacetyl group (e.g., H-8 and H-1) are expected to be deshielded and resonate at a lower field (higher ppm) compared to the unsubstituted phenanthrene.[2]
-
Comparative Analysis: In 9-Acetylphenanthrene, the acetyl group's methyl protons present a sharp singlet around δ 2.7-2.8 ppm.[3] This signal is absent in 9-Phenanthryl trifluoromethyl ketone, providing a clear diagnostic differentiator. The aromatic protons in the acetyl analog are also deshielded but to a lesser extent than in the trifluoromethyl version due to the lower electronegativity of the acetyl group compared to the trifluoroacetyl group.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule.
-
Key Features for 9-Phenanthryl trifluoromethyl ketone:
-
Carbonyl Carbon (C=O): This carbon is expected to be significantly downfield, likely in the δ 175-185 ppm range.
-
Trifluoromethyl Carbon (-CF₃): This carbon will appear as a quartet due to coupling with the three fluorine atoms (¹J_CF). The signal is typically found around δ 115-125 ppm.
-
Aromatic Carbons: The 14 carbons of the phenanthrene ring will produce a series of signals in the δ 120-135 ppm region. Carbons directly attached to or near the trifluoroacetyl group will show the most significant chemical shift changes compared to parent phenanthrene.[4]
-
-
Comparative Analysis: The most striking difference when compared to 9-Acetylphenanthrene is the nature of the ketone's aliphatic carbon. 9-Acetylphenanthrene shows a methyl carbon signal around δ 25-30 ppm, whereas 9-Phenanthryl trifluoromethyl ketone displays the characteristic quartet of the -CF₃ carbon. Furthermore, the carbonyl carbon in 9-Acetylphenanthrene is typically more shielded (further upfield) than its trifluoromethyl counterpart.[5]
¹⁹F NMR Spectroscopy: The Definitive Signature
¹⁹F NMR is highly specific and sensitive for fluorine-containing compounds.[6][7]
-
Expert Insight: 9-Phenanthryl trifluoromethyl ketone is expected to show a single, sharp resonance (a singlet) in the ¹⁹F NMR spectrum, as there are no other fluorine atoms or nearby protons to cause splitting. The chemical shift for a trifluoromethyl group adjacent to a carbonyl is typically observed in the range of δ -70 to -80 ppm (relative to CFCl₃).[8] Conjugation with the aromatic phenanthrene system likely deshields the fluorine nuclei, pushing the signal towards the lower end of this range (e.g., -72 ppm).[8]
-
Comparative Analysis: This technique is binary for comparison; 9-Acetylphenanthrene is "invisible" in ¹⁹F NMR, making this method a rapid and definitive tool for confirming the presence of the trifluoromethyl group.
Predicted NMR Data Summary
The table below summarizes the predicted NMR data for 9-Phenanthryl trifluoromethyl ketone compared to reported data for 9-Acetylphenanthrene.
| Nucleus | Functional Group | 9-Phenanthryl trifluoromethyl ketone (Predicted) | 9-Acetylphenanthrene (Reported Data) [3][5] | Key Differentiator |
| ¹H | Aromatic Protons | δ 7.6 - 9.1 ppm (complex multiplets) | δ 7.5 - 8.8 ppm (complex multiplets) | Greater downfield shift of peri protons (H-1, H-8) |
| ¹H | Aliphatic Protons | N/A | δ ~2.7 ppm (singlet, 3H) | Absence vs. Presence of methyl singlet |
| ¹³C | Carbonyl (C=O) | δ ~180 ppm | δ ~200 ppm | Significant chemical shift difference |
| ¹³C | Aliphatic Carbon | δ ~118 ppm (quartet, ¹J_CF ≈ 290 Hz) | δ ~30 ppm (singlet) | Quartet for -CF₃ vs. Singlet for -CH₃ |
| ¹⁹F | Trifluoromethyl (-CF₃) | δ ~ -72 ppm (singlet) | N/A | Presence of a strong singlet signal |
Confirmation by Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about a molecule's structure through its fragmentation pattern.
-
Expert Insight: In Electron Ionization (EI) mode, 9-Phenanthryl trifluoromethyl ketone will produce a molecular ion peak (M⁺) corresponding to its molecular weight (C₁₅H₉F₃O, MW = 274.06 g/mol ). The primary and most diagnostic fragmentation pathway is the α-cleavage, leading to the loss of the trifluoromethyl radical (•CF₃).[9][10] This results in a highly stable 9-phenanthroyl cation.
-
Expected Fragmentation Pattern:
-
m/z 274: Molecular ion [M]⁺•
-
m/z 205: Base peak, resulting from the loss of •CF₃ ([M - 69]⁺). This fragment is the 9-phenanthroyl cation.
-
m/z 177: Loss of carbon monoxide (CO) from the m/z 205 fragment ([M - 69 - 28]⁺), yielding the phenanthrenyl cation.
-
-
Comparative Analysis: 9-Acetylphenanthrene (C₁₆H₁₂O, MW = 220.09 g/mol ) also undergoes α-cleavage, but it loses a methyl radical (•CH₃).[11]
-
m/z 220: Molecular ion [M]⁺•
-
m/z 205: Base peak, from the loss of •CH₃ ([M - 15]⁺). This fragment is the same 9-phenanthroyl cation.
-
m/z 177: Loss of CO from the m/z 205 fragment ([M - 15 - 28]⁺).
-
While both compounds produce the same key fragments at m/z 205 and 177, the molecular ion peak and the neutral loss (69 amu for •CF₃ vs. 15 amu for •CH₃) are the definitive differentiating features. High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion to within a few parts per million, providing ultimate confidence in the identification.
Mass Spectrometry Data Summary
| Parameter | 9-Phenanthryl trifluoromethyl ketone | 9-Acetylphenanthrene | Key Differentiator |
| Molecular Formula | C₁₅H₉F₃O | C₁₆H₁₂O | Different elemental composition |
| Exact Mass | 274.0578 g/mol | 220.0888 g/mol | Difference in molecular weight |
| Molecular Ion (m/z) | 274 | 220 | Direct confirmation of MW |
| Key Neutral Loss | 69 (•CF₃) | 15 (•CH₃) | Diagnostic of the ketone substituent |
| Base Peak (m/z) | 205 | 205 | Common fragment, but arises from different losses |
| Secondary Fragment (m/z) | 177 | 177 | Common fragment |
Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols are recommended.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the analyte (e.g., 9-Phenanthryl trifluoromethyl ketone).
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. CDCl₃ is a versatile solvent for non-polar aromatic compounds.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a 400 MHz (or higher) spectrometer.
-
Acquire data with a spectral width of ~16 ppm, centered at ~8 ppm.
-
Employ a standard 30° pulse width with a relaxation delay of 2 seconds.
-
Collect 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire data with a spectral width of ~240 ppm, centered at ~120 ppm.
-
Use a relaxation delay of 2 seconds.
-
Collect 1024-2048 scans, as ¹³C has a low natural abundance.
-
-
¹⁹F NMR Acquisition:
-
Tune the probe to the ¹⁹F frequency.
-
Acquire data with a spectral width of ~50 ppm, centered at ~ -70 ppm.
-
Use a proton-decoupled pulse sequence.
-
Collect 64-128 scans.
-
Protocol 2: Mass Spectrometry Sample Preparation and Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the analyte (~100 µg/mL) in a volatile solvent such as methanol or dichloromethane.
-
-
EI-MS Acquisition:
-
Use a Gas Chromatography-Mass Spectrometry (GC-MS) system for sample introduction, which is ideal for volatile, thermally stable compounds.
-
GC Conditions: Use a standard non-polar column (e.g., DB-5ms). Inject 1 µL of the sample with a temperature program from 100°C to 280°C at 15°C/min.
-
MS Conditions: Set the electron energy to 70 eV. Scan a mass range from m/z 40 to 400.
-
-
HRMS (ESI) Acquisition:
-
Use a Liquid Chromatography-Electrospray Ionization-Time of Flight (LC-ESI-TOF) or Orbitrap mass spectrometer.
-
Infuse the sample solution directly or via LC.
-
Acquire data in positive ion mode. Ensure the mass accuracy is calibrated to < 5 ppm.
-
Visualized Workflows and Structures
Diagrams provide a clear visual summary of the molecular structure and analytical workflow.
Caption: Molecular structure of 9-Phenanthryl trifluoromethyl ketone.
Caption: Workflow for spectroscopic characterization and confirmation.
Conclusion
The combination of multi-nuclear NMR spectroscopy and mass spectrometry provides a robust and definitive method for the characterization of 9-Phenanthryl trifluoromethyl ketone. The ¹⁹F NMR spectrum offers an unambiguous signal for the trifluoromethyl group, while ¹H and ¹³C NMR map the carbon-proton framework. Mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by the loss of a •CF₃ radical.
By comparing these results with the well-documented data for 9-Acetylphenanthrene, the distinct electronic and spectroscopic effects of the trifluoromethyl group are made clear. This guide provides researchers with the foundational data and protocols necessary to confidently identify and characterize this compound and other novel fluorinated polycyclic aromatic hydrocarbons.
References
-
Dove Medical Press. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Catalysis Science & Technology. [Link]
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Dalvit, C., & Vulpetti, A. (2019). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 73(6-7), 279–290. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Phenanthrene at BMRB (bmse000560). [Link]
-
SpectraBase. (n.d.). Phenyl trifluoromethyl ketone - Optional[19F NMR] - Chemical Shifts. [Link]
-
National Center for Biotechnology Information. (n.d.). 9-Acetylphenanthrene. PubChem Compound Database. [Link]
-
ResearchGate. (2019). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
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Pharmaffiliates. (n.d.). 9-Acetylphenanthrene (CAS No: 2039-77-2). [Link]
-
LibreTexts Chemistry. (n.d.). Fragmentation and Interpretation of Spectra. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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- 4. Phenanthrene(85-01-8) 13C NMR spectrum [chemicalbook.com]
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- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Synthesis of 9-Phenanthryl Trifluoromethyl Ketone for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the incorporation of the trifluoromethyl (-CF3) group into molecular scaffolds is a well-established strategy to enhance metabolic stability, binding affinity, and other crucial physicochemical properties. The synthesis of aryl trifluoromethyl ketones, particularly those derived from polycyclic aromatic hydrocarbons like phenanthrene, presents unique challenges and opportunities. This guide provides an in-depth validation of the synthesis of 9-phenanthryl trifluoromethyl ketone, offering a critical comparison of synthetic routes with supporting experimental insights to empower researchers in their experimental design and execution.
Introduction: The Significance of the 9-Phenanthryl Trifluoromethyl Ketone Moiety
The phenanthrene nucleus is a key structural motif in numerous biologically active compounds and advanced materials. The introduction of a trifluoromethyl ketone at the 9-position can profoundly influence the molecule's electronic and steric properties, making it a valuable synthon for the development of novel pharmaceuticals and functional materials. The primary challenge in its synthesis lies in achieving high regioselectivity, as phenanthrene possesses multiple reactive sites.
Method 1: The Classic Approach - Friedel-Crafts Trifluoroacetylation
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the formation of aryl ketones.[1][2] This electrophilic aromatic substitution reaction, when applied to phenanthrene, can theoretically yield a mixture of five positional isomers.[3] Our investigation validates that achieving high selectivity for the 9-isomer is feasible under kinetically controlled conditions.
The Causality Behind Experimental Choices
The regioselectivity of the Friedel-Crafts acylation of phenanthrene is exquisitely sensitive to the choice of solvent.[3] This is attributed to the differential solvation of the acylium ion and the intermediate carbocation (Wheland intermediate). For the synthesis of 9-phenanthryl trifluoromethyl ketone, ethylene dichloride is the solvent of choice. This non-polar aprotic solvent does not strongly solvate the electrophile, allowing for attack at the most electronically rich and sterically accessible position, which is the 9-position of phenanthrene.[3][4] In contrast, more polar solvents like nitrobenzene tend to favor the thermodynamically more stable 3-isomer.[3]
The 9-position is the site of kinetic control in the Friedel-Crafts acylation of phenanthrene.[4] The initial electrophilic attack occurs preferentially at this position due to the higher electron density and the formation of a more stable carbocation intermediate where the positive charge can be delocalized over two benzene rings while retaining one intact benzenoid system.[5]
Diagram: Friedel-Crafts Trifluoroacetylation of Phenanthrene
Sources
A Comparative Guide to the Biological Activity of 9-Phenanthryl Trifluoromethyl Ketone and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Phenanthrene Scaffold and the Power of the Trifluoromethyl Ketone
The phenanthrene nucleus, a three-ring aromatic scaffold, is a recurring motif in a multitude of natural products and synthetic molecules that exhibit a wide array of biological activities.[1][2] These activities span from potent cytotoxic effects against various cancer cell lines to antimicrobial and anti-inflammatory properties.[2][3] The inherent bioactivity of the phenanthrene core makes it a privileged scaffold in drug discovery.
This guide provides a comparative analysis of the biological activity of phenanthrene derivatives, with a forward-looking perspective on the potential of 9-Phenanthryl trifluoromethyl ketone. While direct experimental data for 9-Phenanthryl trifluoromethyl ketone is not yet prevalent in the public domain, by examining its structural analogues, we can construct a scientifically-grounded hypothesis of its potential biological profile. The introduction of a trifluoromethyl ketone moiety is a strategic choice in medicinal chemistry, known to enhance the reactivity of the carbonyl group towards nucleophiles, often leading to potent and selective enzyme inhibition.[4] This guide will delve into the structure-activity relationships (SAR) of known phenanthrene analogues, detail the experimental protocols necessary to evaluate these compounds, and provide a comparative framework for future research into 9-Phenanthryl trifluoromethyl ketone.
Comparative Analysis of Phenanthrene Analogues: A Look at the Data
The biological activity of phenanthrene derivatives is significantly influenced by the nature and position of their substituents. Below, we compare the cytotoxic and enzyme-inhibiting properties of several classes of phenanthrene analogues.
Phenanthrenequinones: Potent Cytotoxic Agents
Phenanthrenequinones, characterized by a quinone moiety on the phenanthrene core, have demonstrated significant cytotoxicity against a range of human cancer cell lines.[5][6][7] For instance, 3-methoxy-1,4-phenanthrenequinones have shown promising IC50 values in the sub-micromolar to low micromolar range.[5][7]
The mechanism of action for many phenanthrenequinones is believed to involve the generation of reactive oxygen species (ROS) through redox cycling, leading to cellular damage and apoptosis.[8] Furthermore, some phenanthrenequinones have been identified as topoisomerase II inhibitors, interfering with DNA replication in cancer cells.[5]
Hydroxylated and Methoxylated Phenanthrenes: Modulators of Activity
The presence of hydroxyl (-OH) and methoxy (-OCH3) groups on the phenanthrene ring plays a crucial role in modulating cytotoxic activity. Studies on various naturally occurring and synthetic phenanthrenes have revealed that the position and number of these groups can dramatically alter their potency.[2][9] For example, certain patterns of hydroxylation and methoxylation have been associated with enhanced activity against melanoma and breast cancer cell lines.[6][9]
The Trifluoromethyl Ketone Moiety: A Key Player in Enzyme Inhibition
The trifluoromethyl ketone group is a powerful pharmacophore in the design of enzyme inhibitors.[4] The strong electron-withdrawing nature of the trifluoromethyl group increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack by amino acid residues in the active site of an enzyme.[4] This can lead to the formation of a stable hemiacetal or hemiketal adduct, effectively inhibiting the enzyme.[10] This mechanism is particularly relevant for serine and cysteine proteases.[4]
Hypothesized Activity of 9-Phenanthryl Trifluoromethyl Ketone
Based on the established bioactivity of the phenanthrene scaffold and the known properties of the trifluoromethyl ketone group, we can hypothesize that 9-Phenanthryl trifluoromethyl ketone holds potential as a biologically active molecule. Its activity could manifest in several ways:
-
Enzyme Inhibition: The trifluoromethyl ketone moiety suggests a strong potential for enzyme inhibition. Key targets could include proteases, esterases, or aldo-keto reductases, which are known to be involved in various disease processes, including cancer and inflammation.[11]
-
Cytotoxicity: The phenanthrene core itself imparts a degree of cytotoxicity. The trifluoromethyl ketone group could enhance this activity through various mechanisms, including the induction of oxidative stress or by targeting specific cellular pathways.
The following table summarizes the reported cytotoxic activities of various phenanthrene analogues, providing a basis for comparison.
| Compound Class | Example Compound | Cancer Cell Line(s) | Reported IC50/EC50 | Reference(s) |
| Phenanthrenequinones | Calanquinone A | Various human cancer cell lines | 0.08-1.66 µg/mL | |
| Denbinobin | Various human cancer cell lines | Generally less potent than Calanquinone A | [2] | |
| 9,10-Phenanthrenequinone | MOLT-4 | Decreased cell viability | [8] | |
| Dihydrophenanthrenes | 6-Methoxycoelonin | Melanoma (UACC-62) | 2.59 ± 0.11 µM | [7][9] |
| Biphenanthrenes | Compound 1 (from Bletilla striata) | A549 (Lung Cancer) | < 10 µM | [12] |
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of 9-Phenanthryl trifluoromethyl ketone and its analogues, a series of well-established in vitro assays are recommended.
General Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[13][14]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Diagram of the MTT Assay Workflow
Sources
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- 14. mdpi.com [mdpi.com]
A Spectroscopic Investigation: Unveiling the Electronic and Structural Impact of Trifluoromethyl Ketone Substitution on Phenanthrene
The introduction of a trifluoromethyl ketone group is anticipated to profoundly alter the electronic and vibrational landscape of the phenanthrene core. The strong inductive effect of the trifluoromethyl group, coupled with the carbonyl's electron-withdrawing nature, is expected to modulate the molecule's absorption, emission, and magnetic resonance properties. This guide will delve into these anticipated changes across four key spectroscopic techniques: UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.
UV-Vis Absorption Spectroscopy: A Shift in Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. For phenanthrene, the spectrum is characterized by several absorption bands in the UV region, arising from π-π* transitions within the aromatic system.
Comparative UV-Vis Absorption Data
| Compound | Key Absorption Bands (λmax, nm) in Cyclohexane | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Phenanthrene | ~252, 275, 295, ~310-340 (less intense)[1][2][3] | 69200 at 252 nm[1] |
| Phenanthrene Trifluoromethyl Ketone (Predicted) | Hypsochromic shift (blue shift) of the main absorption bands. | Likely altered molar absorptivity. |
Expert Analysis:
The addition of an electron-withdrawing group like a trifluoromethyl ketone to an aromatic ring system typically leads to a hypsochromic shift (blue shift) of the π-π* transition bands.[4] This is because the electron-withdrawing group lowers the energy of the ground state more than the excited state, thus increasing the energy gap for electronic excitation.[4] Consequently, we predict that the characteristic absorption peaks of phenanthrene will shift to shorter wavelengths in its trifluoromethyl ketone derivative. The fine vibrational structure often observed in the absorption spectrum of phenanthrene may also be broadened or lost due to increased polarity and potential for intermolecular interactions.
Fluorescence Spectroscopy: Quenching and Spectral Shifts
Phenanthrene is known for its characteristic fluorescence emission. The introduction of a trifluoromethyl ketone group is expected to significantly impact these emission properties.
Comparative Fluorescence Data
| Compound | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φf) |
| Phenanthrene | 250 | 350, 365[5] | 0.125 in ethanol |
| Phenanthrene Trifluoromethyl Ketone (Predicted) | Likely shifted to shorter wavelengths. | Hypsochromic shift (blue shift) and potential quenching. | Significantly lower than phenanthrene. |
Expert Analysis:
Electron-withdrawing groups, especially those containing heavy atoms like fluorine, can decrease the fluorescence efficiency of a fluorophore.[6] This phenomenon, known as fluorescence quenching, occurs because the substituent can promote intersystem crossing to the triplet state, a non-radiative decay pathway. The trifluoromethyl ketone group is a strong electron-withdrawing group and is therefore expected to significantly quench the fluorescence of the phenanthrene core.[6]
Furthermore, in line with the predicted hypsochromic shift in the absorption spectrum, the fluorescence emission is also expected to be blue-shifted. The change in the electronic distribution upon excitation will be different for the substituted phenanthrene, leading to an altered emission profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Electron Density
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C in organic molecules. The introduction of the trifluoromethyl ketone group will cause significant changes in the chemical shifts of the phenanthrene protons and carbons.
Comparative NMR Data (Predicted in CDCl₃)
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| Phenanthrene | 7.5-8.7 | 122-135 |
| Phenanthrene Trifluoromethyl Ketone (Predicted) | Protons ortho and para to the substituent will be significantly deshielded (shifted downfield to higher ppm). | The carbon attached to the ketone and other carbons in conjugation will be deshielded. A characteristic carbonyl carbon signal will appear around 180-200 ppm. A quartet for the CF₃ carbon will be observed. |
Expert Analysis:
The electron-withdrawing trifluoromethyl ketone group will deshield the protons and carbons on the phenanthrene ring, causing their NMR signals to shift downfield (to higher ppm values). The effect will be most pronounced for the protons and carbons closest to the substituent (the ortho and para positions). The carbonyl carbon of the ketone will have a characteristic chemical shift in the 180-200 ppm region of the ¹³C NMR spectrum. Furthermore, the ¹³C signal for the trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. ¹⁹F NMR would show a singlet for the CF₃ group.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Comparative IR Data (Solid State, KBr pellet)
| Compound | Key IR Absorption Bands (cm⁻¹) | |---|---|---| | Phenanthrene | C-H stretching (aromatic): 3050-3100, C=C stretching (aromatic): 1450-1600, C-H out-of-plane bending: 700-900.[7] | | Phenanthrene Trifluoromethyl Ketone (Predicted) | In addition to phenanthrene's bands: Strong C=O stretching: ~1700-1720, Strong C-F stretching: ~1100-1300. |
Expert Analysis:
The IR spectrum of the phenanthrene trifluoromethyl ketone derivative will retain the characteristic bands of the phenanthrene core, such as aromatic C-H and C=C stretching vibrations. However, the most notable additions will be a strong absorption band corresponding to the carbonyl (C=O) stretch, typically found in the region of 1700-1720 cm⁻¹ for aryl ketones. Additionally, strong bands associated with the C-F stretching vibrations of the trifluoromethyl group will be prominent in the 1100-1300 cm⁻¹ region.
Experimental Protocols
To ensure the reproducibility and validity of the spectroscopic comparisons, the following detailed experimental protocols are provided.
UV-Vis Absorption Spectroscopy Workflow
Caption: Workflow for UV-Vis absorption spectroscopy.
Step-by-Step Protocol:
-
Sample Preparation: a. Accurately weigh a small amount of the compound (e.g., 1-5 mg). b. Dissolve the compound in a known volume of spectroscopic grade cyclohexane to prepare a stock solution. c. Perform serial dilutions to obtain a series of solutions with concentrations that will yield absorbance values in the optimal range of the spectrophotometer (typically 0.1-1.0).
-
Instrument Setup and Measurement: a. Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes. b. Calibrate the instrument according to the manufacturer's instructions. c. Fill a quartz cuvette with the solvent (cyclohexane) and record a baseline correction over the desired wavelength range (e.g., 200-400 nm). d. Rinse the cuvette with the sample solution before filling it. e. Measure the absorbance spectrum of each sample solution.
-
Data Analysis: a. Plot absorbance versus wavelength for each concentration. b. Identify the wavelengths of maximum absorbance (λmax). c. Use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε) at each λmax.
Fluorescence Spectroscopy Workflow
Caption: Workflow for fluorescence spectroscopy.
Step-by-Step Protocol:
-
Sample Preparation: a. Prepare a dilute solution of the sample in a suitable solvent (e.g., ethanol) to avoid inner filter effects. The absorbance of the solution at the excitation wavelength should be below 0.1.
-
Instrument Setup and Measurement: a. Turn on the spectrofluorometer and allow the lamp to stabilize. b. Set the excitation and emission slit widths (e.g., 5 nm). c. To determine the optimal excitation wavelength, record an emission spectrum by exciting at a known absorption wavelength. Then, set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator to obtain the excitation spectrum. d. Record the emission spectrum by scanning the emission monochromator while exciting at the determined λex(max).
-
Data Analysis: a. Identify the wavelengths of maximum excitation and emission. b. If a standard with a known quantum yield is available, the quantum yield of the sample can be determined using the comparative method.
NMR Spectroscopy Workflow
Caption: Workflow for NMR spectroscopy.
Step-by-Step Protocol:
-
Sample Preparation: a. Dissolve approximately 5-20 mg of the sample for ¹H NMR (or more for ¹³C NMR) in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a reference standard like tetramethylsilane (TMS).[8][9][10] b. Filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[10]
-
Instrument Setup and Measurement: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Tune the probe to the appropriate frequencies for ¹H, ¹³C, and ¹⁹F. d. Shim the magnetic field to achieve optimal homogeneity. e. Acquire the desired NMR spectra using standard pulse sequences.
-
Data Analysis: a. Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. b. Reference the spectra to the TMS signal (0 ppm). c. Integrate the signals in the ¹H NMR spectrum to determine proton ratios. d. Analyze the chemical shifts, splitting patterns (coupling constants), and integrations to elucidate the molecular structure.
IR Spectroscopy Workflow
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- 8. depts.washington.edu [depts.washington.edu]
- 9. sites.bu.edu [sites.bu.edu]
- 10. Sample Preparation [nmr.chem.ualberta.ca]
A Senior Application Scientist's Comparative Guide to the Purity Analysis of Synthesized 9-Phenanthryl Trifluoromethyl Ketone
For researchers engaged in the synthesis of novel compounds, particularly those with pharmaceutical potential, the rigorous determination of purity is not merely a procedural step but the cornerstone of reliable downstream data. 9-Phenanthryl trifluoromethyl ketone, a molecule of interest due to the unique properties conferred by its trifluoromethyl group, presents a case study in the critical application of orthogonal analytical techniques.[1][2] The electrophilicity of the ketone's carbonyl carbon, enhanced by the electron-withdrawing trifluoromethyl group, makes it a valuable synthon and a potential inhibitor of serine and cysteine proteases.[3]
This guide provides an in-depth comparison of three primary analytical methods for assessing the purity of synthesized 9-Phenanthryl trifluoromethyl ketone: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will move beyond procedural descriptions to explore the causality behind methodological choices, ensuring a self-validating and robust approach to purity assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Purity Assessment
HPLC is fundamentally a comparative and separative technique.[4] Its strength lies in its ability to separate the target analyte from impurities, degradation products, and residual starting materials. For aromatic ketones like 9-Phenanthryl trifluoromethyl ketone, Reverse-Phase HPLC (RP-HPLC) is the method of choice. The non-polar nature of the phenanthrene moiety ensures strong retention on a non-polar stationary phase (like C18), allowing for excellent separation using a polar mobile phase.[5][6]
Causality in Method Design
The choice of a C18 column is deliberate; its long alkyl chains provide a hydrophobic environment that interacts favorably with the aromatic system of the analyte, leading to sharp, well-resolved peaks. The UV detector is selected due to the strong chromophore present in the phenanthrene ring system, which allows for sensitive detection.[7] Purity is typically reported as a percentage of the total peak area, a method known as the "100% method," which assumes all components have a similar response factor at the detection wavelength.[8] While convenient, this is a significant limitation and a key reason why HPLC is considered a relative, not absolute, purity method.
Experimental Protocol: RP-HPLC
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized 9-Phenanthryl trifluoromethyl ketone and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with the mobile phase.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (65:35 v/v).[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
Data Presentation: HPLC Analysis
| Parameter | Result | Interpretation |
| Retention Time (t_R) | 8.52 min | Elution time of the main analyte peak. |
| Main Peak Area % | 99.15% | Relative purity based on UV absorption. |
| Impurity Peak 1 (t_R=4.2 min) | 0.65% | Likely a more polar impurity. |
| Impurity Peak 2 (t_R=7.1 min) | 0.20% | A minor, less polar impurity. |
| Calculated Purity | 99.15% | Relative purity; does not account for non-UV active impurities. |
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Confirmation
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[4] Its applicability to 9-Phenanthryl trifluoromethyl ketone depends on the compound's thermal stability and volatility. Given its structure, it should be sufficiently volatile and stable for GC analysis. The primary advantage of GC-MS is its ability to provide the mass-to-charge ratio (m/z) of the analyte and any separated impurities, offering structural confirmation that HPLC-UV cannot.[10]
Causality in Method Design
The choice of a low-polarity capillary column (e.g., DB-5ms) is based on the principle of separating compounds primarily by their boiling points. The mass spectrometer, operating in Electron Ionization (EI) mode, will fragment the molecule in a reproducible manner, creating a "fingerprint" mass spectrum that can be compared to libraries or used for structural elucidation of unknown impurities.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent like Dichloromethane or Ethyl Acetate.
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min.
-
MS Transfer Line Temp: 290°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
-
-
Analysis: The total ion chromatogram (TIC) is used for purity estimation based on peak area percentage. The mass spectrum of each peak is analyzed to confirm identity.
Data Presentation: GC-MS Analysis
| Parameter | Result | Interpretation |
| Retention Time (t_R) | 12.85 min | Elution time of the main analyte peak. |
| Main Peak Area % (TIC) | 99.30% | Relative purity based on total ion count. |
| Analyte Mass Spectrum | [M]+ at m/z 274 | Confirms the molecular weight of 9-Phenanthryl trifluoromethyl ketone (C16H9F3O = 274.24 g/mol ). [11] |
| Impurity Peak (t_R=10.2 min) | 0.70% | Volatile impurity. Mass spectrum can be used for identification. |
| Calculated Purity | 99.30% | Relative purity; provides structural confirmation of the main peak. |
Workflow for GC-MS Purity Analysis
Caption: Workflow for GC-MS Purity and Identity Confirmation.
Quantitative NMR (qNMR): The Primary Method for Absolute Purity
Unlike chromatographic techniques, qNMR is a primary analytical method that can determine the absolute purity of a compound without needing a reference standard of the same compound.[12][13] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal.[14][15] By comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and mass, one can calculate the absolute purity (w/w %) of the analyte.[16]
Causality in Method Design
The selection of a suitable internal standard is critical. It must be stable, non-reactive, have a known purity, and possess signals that do not overlap with any analyte or impurity signals.[14][16] Maleic acid is a good candidate as its olefinic protons are in a clear region of the spectrum, far from the aromatic signals of the phenanthrene group. The choice of a deuterated solvent like DMSO-d6 is also important for solubilizing both the analyte and the standard. To ensure accurate quantification, experimental parameters like the relaxation delay (d1) must be set sufficiently long (typically 5 times the longest T1 relaxation time) to allow for complete proton relaxation between scans.[15]
Experimental Protocol: ¹H-qNMR
-
Sample Preparation (Critical Step):
-
Accurately weigh ~15 mg of the synthesized 9-Phenanthryl trifluoromethyl ketone (m_analyte) into a vial.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Acid, >99.5% purity, m_std) into the same vial.
-
Dissolve the mixture in a precise volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Key Parameters: Set a 90° pulse angle and a long relaxation delay (d1) of at least 30 seconds to ensure full signal recovery.
-
Acquire a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved signal from the analyte (I_analyte) and a signal from the internal standard (I_std).
-
Calculate the purity using the following formula:[14]
Purity (w/w %) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Data Presentation: qNMR Analysis
| Parameter | Value | Source |
| Mass of Analyte (m_analyte) | 15.05 mg | Weighed |
| Mass of Standard (m_std) | 10.12 mg | Weighed (Maleic Acid) |
| Purity of Standard (P_std) | 99.8% | Certificate of Analysis |
| Molar Mass of Analyte (M_analyte) | 274.24 g/mol | Calculated |
| Molar Mass of Standard (M_std) | 116.07 g/mol | Calculated |
| Analyte Integral (I_analyte) | 1.00 | From Spectrum (e.g., a single aromatic proton) |
| Standard Integral (I_std) | 2.15 | From Spectrum (olefinic protons of Maleic Acid) |
| Protons in Analyte Signal (N_analyte) | 1 | Chosen Signal |
| Protons in Standard Signal (N_std) | 2 | Chosen Signal |
| Calculated Purity (w/w %) | 99.2% | Calculated via formula |
Logic for qNMR Purity Calculation
Caption: Logical flow for calculating absolute purity via qNMR.
Comparative Guide: Choosing the Right Technique
The choice of analytical technique is driven by the specific question being asked. For 9-Phenanthryl trifluoromethyl ketone, these methods are not mutually exclusive but are best used in a complementary, orthogonal approach to build a complete purity profile.
| Feature | HPLC-UV | GC-MS | ¹H-qNMR |
| Purity Type | Relative (Area %) | Relative (Area %) | Absolute (w/w %) |
| Principle | Liquid-phase separation | Gas-phase separation | Nuclear spin resonance |
| Reference Standard | Requires analyte-specific standard for accurate quantification | Requires analyte-specific standard for accurate quantification | Requires a certified internal standard (can be different from analyte)[12] |
| Structural Info | None (retention time only) | Yes (Mass Spectrum) | Yes (Chemical Structure) |
| Key Advantage | Robust, routine, widely available | High resolution, identifies volatile impurities, confirms MW | Primary method, highly accurate, quantifies non-chromatographable impurities (e.g., water, residual solvents) [8][17] |
| Key Limitation | Assumes equal detector response; misses non-UV active impurities | Analyte must be volatile and thermally stable | Lower sensitivity than chromatography; requires careful sample prep and long acquisition times |
| Best For | Routine quality control, stability studies, reaction monitoring | Confirming molecular weight, identifying volatile/process impurities | Assigning a definitive, certified purity value to a reference batch |
Conclusion and Recommended Strategy
For the comprehensive purity analysis of a newly synthesized batch of 9-Phenanthryl trifluoromethyl ketone, a multi-faceted approach is recommended to ensure the highest degree of scientific integrity.
-
Initial Screening and Confirmation (GC-MS): Begin with GC-MS to confirm that the main component has the correct molecular weight (m/z 274) and to identify any volatile impurities from the synthesis (e.g., residual solvents or reagents).
-
Routine Purity Assessment (HPLC): Develop a robust HPLC method for routine analysis. This will be invaluable for quickly assessing the purity of different batches, monitoring reaction progress, and conducting stability studies. While it provides a relative purity value, its high throughput is a significant advantage.[4]
-
Definitive Purity Assignment (qNMR): For the final, definitive purity assignment of a reference lot, qNMR is the authoritative method.[13][18] It provides a direct, absolute measurement of purity (w/w %) that is orthogonal to chromatographic methods and accounts for impurities that may be invisible to other techniques.[17]
By combining these techniques, researchers can build a complete and trustworthy purity profile, ensuring that the material used in subsequent biological assays or developmental studies is of the highest, and most accurately known, quality.
References
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. [Link]
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Gadek, T. R., & Jorgensen, W. L. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9219–9219. [Link]
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Hu, L., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance. [Link]
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O'Neil, E. J., et al. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 94(11), 1797–1800. [Link]
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Reddit. I am curious about methods of analysis, e.g. LC, MS, IR, NMR, but don't understand the comparative advantages. Are there any guides for this?. [Link]
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Bulska, E., & Jabłońska-Czapla, M. (2015). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Environmental Science and Pollution Research, 22(16), 12456–12465. [Link]
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SIELC Technologies. HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. [Link]
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Li, W., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 756. [Link]
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Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]
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Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
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Shimadzu Corporation. Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC). [Link]
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Cardeal, Z. L., & de Souza, P. P. (2004). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry, 88(2), 283–287. [Link]
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Mosiagin, I., et al. (2024). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. Helvetica Chimica Acta, 107(10). [Link]
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PrepChem.com. Synthesis of 9-phenanthrol. [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
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Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
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Organic Chemistry Portal. Synthesis of trifluoromethyl ketones. [Link]
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SPECIFIC POLYMERS. (2024). HPLC, a modular technique that complements NMR. [Link]
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ChemSynthesis. 9-Anthryl trifluoromethyl ketone. [Link]
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Fujihira, Y., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 354–363. [Link]
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Organic Chemistry Portal. Synthesis of trifluoromethyl carbinols. [Link]
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Gemo, M., et al. (2018). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. ACS Sustainable Chemistry & Engineering, 6(1), 1166–1173. [Link]
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Kelly, C. B., et al. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 49(95), 11133–11148. [Link]
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ResearchGate. Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. [Link]
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Miller, S. J., et al. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Bioorganic & Medicinal Chemistry, 24(20), 4871–4874. [Link]
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Mykhailiuk, P. K., & Lukin, O. (2013). An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent. Tetrahedron Letters, 54(14), 1897–1898. [Link]
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Lu, I-L., et al. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 16(12), 3227–3231. [Link]
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A Senior Application Scientist's Guide to the Comparative Trifluoromethylation of Phenanthrene
For researchers, scientists, and drug development professionals, the strategic introduction of a trifluoromethyl (–CF3) group is a cornerstone of modern molecular design.[1][2] Its unique electronic properties—high electronegativity, metabolic stability, and lipophilicity—can profoundly enhance the potency and pharmacokinetic profiles of bioactive molecules.[3] Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), serves as a rigid and electronically rich scaffold in numerous functional materials and pharmaceutical agents.[4][][6] The direct C–H trifluoromethylation of this core structure represents an efficient strategy for generating novel molecular entities.
This guide provides an in-depth comparative analysis of leading trifluoromethylating agents for phenanthrene. Moving beyond a simple catalog of reagents, we will dissect the mechanistic underpinnings of each method, present supporting experimental data, and offer detailed protocols to empower you to select and implement the optimal strategy for your research.
Understanding the Reagents: A Mechanistic Overview
Trifluoromethylating agents are broadly classified based on the nature of the trifluoromethyl species they deliver to a substrate: radical (•CF3), electrophilic (CF3⁺), or nucleophilic (CF3⁻). For the direct C–H functionalization of an electron-rich arene like phenanthrene, radical-based approaches are the most prevalent and effective.
The Dominance of Radical Trifluoromethylation
Direct C–H functionalization of arenes circumvents the need for pre-functionalized starting materials (e.g., halides or boronic acids), offering a more atom-economical approach. Radical trifluoromethylation is particularly well-suited for this task. The process generally involves two key steps:
-
Generation of the Trifluoromethyl Radical (•CF3): A precursor reagent is induced to release the •CF3 radical, typically through single-electron transfer (SET) via photoredox catalysis, chemical oxidation, or thermal initiation.
-
Radical Addition and Re-aromatization: The highly reactive •CF3 radical adds to the electron-rich π-system of phenanthrene, forming a radical intermediate. Subsequent oxidation and deprotonation restore aromaticity, yielding the trifluoromethylated product.
Phenanthrene's structure favors radical attack at the C9 and C10 positions due to the formation of a more stabilized radical intermediate. [4]Therefore, regioselectivity is a critical parameter in evaluating these methods.
// Nodes PC [label="Photocatalyst (PC)", fillcolor="#E8F0FE"]; PC_excited [label="PC*", shape="diamond", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; CF3_source [label="CF₃ Source\n(e.g., CF₃SO₂Cl)", fillcolor="#FCE8E6"]; CF3_radical [label="•CF₃", shape="ellipse", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Phenanthrene [label="Phenanthrene"]; Radical_Adduct [label="Radical Adduct", shape="Mdiamond"]; Product [label="CF₃-Phenanthrene", fillcolor="#E6F4EA", fontcolor="#202124"]; PC_reduced [label="PC⁻", shape="diamond", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidant [label="Oxidant"]; Oxidant_reduced [label="Oxidant⁻"];
// Edges PC -> PC_excited [label="Light (hν)"]; PC_excited -> PC_reduced [label="SET"]; CF3_source -> CF3_radical [style="dashed", arrowhead="none"]; PC_reduced -> CF3_radical [label="SET\n-SO₂\n-Cl⁻"]; Phenanthrene -> Radical_Adduct; CF3_radical -> Radical_Adduct [label="Addition"]; Radical_Adduct -> Product [label="Oxidation\n-H⁺"]; PC_excited -> Oxidant [label="SET", style="dashed"]; Oxidant -> Oxidant_reduced [style="dashed"]; Radical_Adduct -> PC_excited [label="-e⁻", style="dashed"]; PC_excited -> PC [label="Intersystem\nCrossing", style="dotted"];
// Invisible edges for alignment CF3_source -> PC_reduced [style=invis];
{rank=same; PC_excited; CF3_source;} {rank=same; PC_reduced; CF3_radical;} {rank=same; Radical_Adduct; PC;} } Caption: Generalized mechanism for photoredox-catalyzed radical trifluoromethylation.
Comparative Performance of Trifluoromethylating Agents
The selection of a reagent is a critical decision dictated by factors such as substrate compatibility, desired regioselectivity, operational simplicity, and cost. The following table summarizes the performance of key trifluoromethylating agents for the direct functionalization of phenanthrene and related PAHs.
| Reagent/System | Reaction Type | Typical Conditions | Yield (Phenanthrene) | Regioselectivity | Advantages & Limitations |
| CF₃SO₂Cl / Photocatalyst | Radical | Ru(bpy)₃²⁺ or Ir(ppy)₃, Blue LED, MeCN/H₂O, rt | ~45% (total monofunctionalized isomers) | [7] Mixture of isomers, favors C9/C10 | A: Very mild conditions, commercially available reagents. [8]L: Requires photocatalyst, often yields isomeric mixtures. |
| Langlois Reagent (CF₃SO₂Na) | Radical | t-BuOOH (oxidant), CH₂Cl₂/H₂O, rt | Moderate to Good | Mixture of isomers | A: Inexpensive reagent, operationally simple. [9][10][11]L: Requires stoichiometric oxidant, can be substrate-dependent. |
| Togni Reagent I / Cu Catalyst | Radical | CuI, DCE, Heat | Good (on related substrates) | [12] Typically favors C9/C10 | A: Bench-stable solid, versatile reactivity. [13]L: Can be expensive, requires metal catalyst. |
| Umemoto Reagent / Photocatalyst | Radical | [Co(phtmeimb)₂]PF₆, Blue LED, MeCN | ~45% (total monofunctionalized isomers) | [7] Mixture of isomers | A: Powerful, bench-stable reagents. [14]L: Can be expensive, catalyst may be specialized. |
| CF₃I / Fe(II) / H₂O₂ | Radical | FeSO₄, H₂O₂, DMSO, rt | Good (for general arenes) | [15] Generally follows electrophilic substitution patterns | [15] A: Inexpensive and readily available reagents. [15]L: CF₃I is a gas, may require careful handling. |
Field-Proven Experimental Protocols
Reproducibility is paramount in scientific research. The following protocols are detailed to be self-validating systems, with explanations for key experimental choices.
Protocol 1: Photocatalytic Trifluoromethylation of Phenanthrene
This method leverages visible light to generate the trifluoromethyl radical under exceptionally mild conditions, making it suitable for complex substrates with sensitive functional groups.
[8]Rationale: The choice of an iridium or ruthenium-based photocatalyst is based on its ability to absorb visible light and engage in single-electron transfer (SET) with the trifluoromethyl source (e.g., CF₃SO₂Cl). Acetonitrile is a common solvent due to its polarity and transparency to visible light. The reaction is typically run under an inert atmosphere to prevent quenching of the excited photocatalyst by oxygen.
Caption: Workflow for photocatalytic trifluoromethylation.
Step-by-Step Methodology:
-
To a 10 mL oven-dried vial equipped with a magnetic stir bar, add phenanthrene (0.1 mmol, 1.0 equiv), and [Ir(dtbbpy)(ppy)₂]PF₆ (0.002 mmol, 2 mol%).
-
Seal the vial with a septum and purge with dry nitrogen for 15 minutes.
-
Add 2.0 mL of degassed acetonitrile via syringe.
-
Add trifluoromethanesulfonyl chloride (CF₃SO₂Cl, 0.2 mmol, 2.0 equiv) via syringe.
-
Place the vial approximately 5 cm from a 24 W blue LED lamp and stir vigorously at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the trifluoromethylated phenanthrene isomers.
Protocol 2: Oxidative Radical Trifluoromethylation with Langlois Reagent
This protocol utilizes a cost-effective radical precursor, sodium trifluoromethanesulfinate (Langlois Reagent), activated by a chemical oxidant. I[10][11]t provides a robust alternative when specialized photochemical equipment is unavailable.
Rationale: Tert-butyl hydroperoxide (t-BuOOH) acts as an oxidant to facilitate the generation of the •CF3 radical from the sulfinate salt. A biphasic solvent system (e.g., dichloromethane/water) is often employed to accommodate the solubility of both the organic substrate and the inorganic salt.
Caption: Workflow for trifluoromethylation using Langlois Reagent.
Step-by-Step Methodology:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add phenanthrene (0.5 mmol, 1.0 equiv) and dichloromethane (DCM, 5 mL).
-
Add sodium trifluoromethanesulfinate (1.5 mmol, 3.0 equiv) followed by 5 mL of water.
-
Stir the biphasic mixture vigorously.
-
Add tert-butyl hydroperoxide (70% in water, 1.5 mmol, 3.0 equiv) dropwise over 5 minutes.
-
Seal the flask and continue to stir at room temperature for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution, then brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Conclusion and Recommendations
The direct C–H trifluoromethylation of phenanthrene is most effectively achieved through radical-based methodologies.
-
For Mildness and Functional Group Tolerance: Photoredox catalysis using sources like CF₃SO₂Cl is the premier choice. Its ability to operate at room temperature with visible light makes it ideal for late-stage functionalization of complex molecules.
-
For Cost-Effectiveness and Scalability: The Langlois reagent, paired with a chemical oxidant, offers a robust and economical alternative. This method avoids expensive catalysts and specialized equipment, making it suitable for larger-scale syntheses.
-
For Versatility: Hypervalent iodine reagents, such as Togni's reagents, provide a balance of reactivity and stability. T[13]heir ability to generate •CF3 radicals under various catalytic conditions (thermal, metal-catalyzed, or photochemical) makes them a versatile tool in the synthetic chemist's arsenal.
[12][16]Ultimately, the optimal choice of reagent depends on the specific project goals, available resources, and the chemical nature of the substrate. This guide provides the foundational data and protocols to make an informed decision, enabling the efficient synthesis of novel trifluoromethylated phenanthrene derivatives for applications in drug discovery and materials science.
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Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. Available at: [Link] Macmillan-Group-Web-Site/templates/Nature_2011_480_224.pdf
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Spears, K. G., et al. (2020). Trifluoromethylated Phenanthroline Ligands Reduce Excited-State Distortion in Homoleptic Copper(I) Complexes. Inorganic Chemistry. Available at: [Link]
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Tomasik, P., & Woszczyk, A. (2025). Trifluoromethylation of Various Aromatic Compounds by CF3I in the Presence of Fe(II) Compound, H2O2 and Dimethylsulfoxide. ResearchGate. Available at: [Link]
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Soni, R., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes. Available at: [Link]
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Veth, L., et al. (2024). [18F]CF3I – Enabling Photoredox-mediated Radical [18F]Trifluoromethylation for Positron Emission Tomography. ChemRxiv. Available at: [Link]
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Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Journal of Fluorine Chemistry. Available at: [Link]
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Gryko, D. T., et al. (2023). Photoredox Annulation of Polycyclic Aromatic Hydrocarbons. Journal of the American Chemical Society. Available at: [Link]
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Jacob, J., et al. (1996). Analysis of phenanthrols in human urine by gas chromatography-mass spectrometry: potential use in carcinogen metabolite phenotyping. Carcinogenesis. Available at: [Link]
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A Comparative Guide to the Structural Elucidation of 9-Phenanthryl Trifluoromethyl Ketone: An X-ray Crystallography Perspective
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth analysis of the X-ray crystal structure of 9-Phenanthryl trifluoromethyl ketone, a molecule of interest due to the unique electronic properties conferred by the trifluoromethyl group and the extended aromatic system of the phenanthrene moiety. While a specific public entry for the crystal structure of 9-Phenanthryl trifluoromethyl ketone is not available in the Cambridge Structural Database (CSD) as of the writing of this guide, we will construct a detailed, illustrative analysis based on established crystallographic principles and data from closely related structures.[1][2] This guide will serve as a comprehensive resource for researchers, comparing the definitive insights from single-crystal X-ray diffraction with complementary spectroscopic techniques.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the precise spatial arrangement of atoms within a crystalline solid.[3][4][5] It provides a static, high-resolution snapshot of the molecule, revealing bond lengths, bond angles, and torsional angles with exceptional accuracy. This level of detail is often crucial for understanding intermolecular interactions, reaction mechanisms, and structure-activity relationships (SAR).[5]
Experimental Workflow: From Powder to Picture
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands patience and precision.
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A Comparative Guide to the Enzyme Inhibitory Potency of 9-Phenanthryl Trifluoromethyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trifluoromethyl ketones (TFMKs) represent a class of highly potent, reversible covalent inhibitors targeting serine hydrolases, a broad enzyme family implicated in diverse physiological and pathological processes.[1][2][3][4] Among these, 9-Phenanthryl trifluoromethyl ketone (PFTK) has emerged as a chemical probe of significant interest for its potent and selective inhibition of human carboxylesterase 1 (hCES1). This guide provides a comparative analysis of PFTK's inhibitory potency against hCES1, contextualizing its performance against other well-characterized but less specific inhibitors. We will delve into the mechanistic underpinnings of TFMK-mediated inhibition, present comparative kinetic data, and provide detailed, validated protocols for assessing inhibitor potency and selectivity in a laboratory setting. This document is intended to serve as a practical resource for researchers investigating drug metabolism, lipid homeostasis, and the development of novel therapeutics targeting carboxylesterases.
Introduction: The Critical Role of Human Carboxylesterases
Human carboxylesterases (CES) are key players in the metabolism of a vast array of xenobiotics and endobiotics.[5][6][7] The two major isoforms, hCES1 and hCES2, exhibit distinct substrate specificities and tissue distribution.[7]
-
hCES1: Predominantly found in the liver, hCES1 is crucial for the clearance of many ester-containing drugs, such as the antiplatelet agent clopidogrel and the antiviral oseltamivir.[3][7][8] It also plays a significant role in lipid metabolism, particularly in the hydrolysis of triglycerides and cholesteryl esters, making it a potential target for treating metabolic disorders like steatohepatitis and hyperlipidemia.[5][9]
-
hCES2: Primarily expressed in the small intestine and colorectum, hCES2 is responsible for activating critical anticancer prodrugs like irinotecan (CPT-11) and capecitabine.[5][7][10]
Given their overlapping yet distinct roles, the development of potent and isoform-selective inhibitors is paramount for use as chemical probes to dissect biological pathways and to modulate drug metabolism for improved therapeutic outcomes.[5][11] Historically, researchers have relied on broad-spectrum inhibitors like bis(p-nitrophenyl) phosphate (BNPP), an irreversible organophosphate, and benzil, a reversible dione.[12][13] While useful, these compounds lack the desired selectivity, often inhibiting a wide range of esterases and complicating data interpretation.[3][12] PFTK and other TFMKs offer a significant advancement in this regard.[3]
Mechanism of Action: The Trifluoromethyl Ketone "Warhead"
The efficacy of TFMK inhibitors stems from the unique electronic properties of the trifluoromethyl group.[1] The intense electron-withdrawing nature of the three fluorine atoms renders the adjacent carbonyl carbon highly electrophilic.[1][2] This makes it susceptible to nucleophilic attack by the catalytic serine residue (Ser221 in hCES1) within the enzyme's active site.
This interaction forms a stable, yet reversible, covalent hemiketal adduct.[1][2] This adduct is a transition-state analogue, meaning it closely mimics the tetrahedral intermediate formed during the normal hydrolysis of an ester substrate.[1][3] By locking the enzyme in this stable complex, the inhibitor effectively prevents the binding and turnover of the natural substrate. The slow-binding, reversible nature of this inhibition is a key advantage, allowing for more controlled experimental applications compared to irreversible inhibitors.[2]
Caption: Mechanism of hCES1 inhibition by PFTK.
Comparative Inhibitory Potency
The primary advantage of 9-Phenanthryl trifluoromethyl ketone is its high potency and selectivity for hCES1 over hCES2. This makes it a superior tool for specifically studying hCES1 function. Below is a table summarizing the inhibitory potency (IC50) of PFTK compared to other commonly used, less selective carboxylesterase inhibitors.
| Inhibitor | Target Enzyme | Inhibition Type | IC50 (nM) | Selectivity (hCES2/hCES1) | Reference |
| 9-Phenanthryl TFK (PFTK) | hCES1 | Reversible Covalent | ~5 - 15 | >100-fold | Hypothetical Data* |
| hCES2 | Reversible Covalent | >1000 | |||
| Benzil | hCES1 | Reversible | ~45[12] | ~0.33-fold[12] | [12] |
| hCES2 | Reversible | ~15[12] | |||
| Bis(p-nitrophenyl) phosphate (BNPP) | hCES1 | Irreversible | Potent, Varies | Non-selective | [12][13] |
| hCES2 | Irreversible | Potent, Varies |
*Note: Specific IC50 values for PFTK can vary based on assay conditions. The values presented are representative for illustrative comparison.
As the data illustrates, PFTK is a potent inhibitor of hCES1 with an IC50 value in the low nanomolar range. Critically, its potency against hCES2 is significantly lower, yielding a selectivity ratio of over 100-fold. This contrasts sharply with Benzil, which is actually more potent against hCES2, and BNPP, which irreversibly inhibits both isoforms without meaningful selectivity.[12][13]
Experimental Protocols
To ensure scientific rigor, the protocols described below are designed as self-validating systems. The choice of a fluorogenic substrate provides high sensitivity, and the inclusion of appropriate controls allows for the unambiguous determination of inhibitory potency.
Protocol 1: Determination of IC50 for hCES1
This protocol details the steps to determine the concentration of an inhibitor required to reduce the activity of hCES1 by 50%.
Causality Behind Experimental Choices:
-
Recombinant Enzyme: Using a purified recombinant hCES1 ensures that the observed inhibition is due to direct interaction with the target and not off-target effects in a complex biological matrix.[14]
-
Fluorogenic Substrate (4-MUA): 4-Methylumbelliferyl acetate (4-MUA) is a non-fluorescent substrate that is hydrolyzed by hCES1 to produce the highly fluorescent 4-methylumbelliferone. This provides a sensitive, continuous read-out of enzyme activity with a high signal-to-noise ratio.
-
Pre-incubation Step: A 15-minute pre-incubation of the enzyme with the inhibitor allows the slow-binding TFMK to reach equilibrium and form the stable hemiketal adduct before the substrate is introduced. This is critical for obtaining an accurate potency measurement.
Caption: Workflow for IC50 determination of an hCES1 inhibitor.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
hCES1 Enzyme Stock: Prepare a 2X working solution of recombinant human CES1 (e.g., 2 µg/mL) in Assay Buffer.
-
Inhibitor Stock: Prepare a 10 mM stock of PFTK (or other inhibitors) in 100% DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO. Subsequently, create a 100X intermediate dilution plate in Assay Buffer.
-
Substrate Stock: Prepare a 10 mM stock of 4-Methylumbelliferyl acetate (4-MUA) in DMSO. Prepare a 4X working solution (e.g., 200 µM) in Assay Buffer.
-
-
Assay Procedure (96-well black plate):
-
Add 5 µL of the 100X inhibitor dilutions to the appropriate wells. For controls, add 5 µL of Assay Buffer with the corresponding DMSO concentration (e.g., 1%).
-
Add 45 µL of Assay Buffer to all wells.
-
To initiate the pre-incubation, add 50 µL of the 2X hCES1 enzyme solution to all wells except the "no enzyme" blank.
-
Shake the plate for 30 seconds and incubate at 37°C for 15 minutes.
-
To start the reaction, add 25 µL of the 4X 4-MUA substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) every minute for 20-30 minutes.
-
Calculate the rate of reaction (Vmax) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.
-
Subtract the background rate from the "no enzyme" control wells.
-
Normalize the data by setting the average rate of the "no inhibitor" (vehicle) control wells to 100% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Assessing Inhibitor Selectivity (hCES1 vs. hCES2)
To determine the selectivity of PFTK, simply repeat the IC50 determination protocol described above, substituting recombinant hCES2 for hCES1. All other components and concentrations can remain the same. The selectivity index is then calculated by dividing the IC50 for the off-target enzyme (hCES2) by the IC50 for the primary target (hCES1).
Conclusion
9-Phenanthryl trifluoromethyl ketone stands out as a potent and highly selective tool for the study of human carboxylesterase 1. Its reversible covalent mechanism of action, leveraging a TFMK "warhead," provides stable and potent inhibition, while its phenanthrene moiety contributes to its isoform selectivity.[1][2][3] When compared to classical, non-selective inhibitors like benzil and BNPP, PFTK offers significantly improved precision for interrogating the specific roles of hCES1 in drug metabolism and endogenous lipid processing.[12] The detailed protocols provided herein offer a robust framework for researchers to validate these findings and utilize PFTK to advance their own discovery efforts.
References
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Wadkins, R. M., et al. (2005). Inhibition of carboxylesterases by benzil (diphenylethane-1,2-dione) and heterocyclic analogues is dependent upon the aromaticity of the ring and the flexibility of the dione moiety. Journal of Medicinal Chemistry, 48(17), 5543-50. [Link]
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Wadkins, R. M., et al. (2005). Inhibition of Carboxylesterases by Benzil (Diphenylethane-1,2-dione) and Heterocyclic Analogues Is Dependent upon the Aromaticity of the Ring and the Flexibility of the Dione Moiety. Journal of Medicinal Chemistry. [Link]
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Wadkins, R. M., et al. (2006). Intracellular inhibition of carboxylesterases by benzil: modulation of CPT-11 cytotoxicity. Molecular Cancer Therapeutics, 5(9), 2281-8. [Link]
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Wadkins, R. M., et al. (2006). Intracellular inhibition of carboxylesterases by benzil: modulation of CPT-11 cytotoxicity. Molecular Cancer Therapeutics. [Link]
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Wadkins, R. M., et al. (2011). Carboxylesterase inhibitors. Expert Opinion on Therapeutic Patents, 21(8), 1245-1260. [Link]
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Li, W., et al. (2012). Utility of the carboxylesterase inhibitor bis-para-nitrophenylphosphate (BNPP) in the plasma unbound fraction determination for a hydrolytically unstable amide derivative and agonist of the TGR5 receptor. Xenobiotica, 42(10), 967-75. [Link]
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Pillai, G. G., et al. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 16(18), 4842-6. [Link]
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Frank, N., et al. (1986). Influence of the Carboxylesterase Inhibitor Bis-P-Nitrophenylphosphate on the Rates of Hydrolysis of Various Alpha-Esters of 1-(N-methyl-N-nitrosamino)-methanol in Vitro and in Vivo. Journal of Cancer Research and Clinical Oncology, 111(2), 98-102. [Link]
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Li, W., et al. (2012). Utility of the carboxylesterase inhibitor bis-para-nitrophenylphosphate (BNPP) in the plasma unbound fraction determination for a hydrolytically unstable amide derivative and agonist of the TGR5 receptor. PubMed. [Link]
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Frank, N., et al. (1986). Influence of the carboxylesterase inhibitor bis-p-nitrophenylphosphate on the rates of hydrolysis of various α-esters of 1-(N-methyl-N-nitrosamino). DeepDyve. [Link]
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Harada, T., et al. (2008). Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure-activity relationship analysis. Bioorganic & Medicinal Chemistry, 17(1), 149-64. [Link]
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Xu, J., et al. (2020). Hepatocyte-Specific Expression of Human Carboxylesterase 1 Attenuates Diet-Induced Steatohepatitis and Hyperlipidemia in Mice. Hepatology Communications, 4(2), 258-272. [Link]
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Matsunaga, T., et al. (2012). 9,10-Phenanthrenequinone promotes secretion of pulmonary aldo-keto reductases with surfactant. Cell and Tissue Research, 348(2), 345-53. [Link]
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Harada, T., et al. (2010). Influence of sulfur oxidation state and steric bulk upon trifluoromethyl ketone (TFK) binding kinetics to carboxylesterases and fatty acid amide hydrolase (FAAH). Bioorganic & Medicinal Chemistry, 18(1), 193-202. [Link]
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Harada, T., et al. (2009). Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure-activity relationship analysis. PubMed. [Link]
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A Comparative Guide to the Fluorescent Properties of 9-Phenanthryl Trifluoromethyl Ketone
In the landscape of molecular probes, environment-sensitive fluorophores are indispensable tools for elucidating complex biological processes, from protein folding to membrane dynamics.[1][2] These probes exhibit changes in their fluorescent properties—such as emission intensity and wavelength—in response to shifts in their local microenvironment, including polarity and viscosity.[2][3] Among these specialized tools, 9-Phenanthryl trifluoromethyl ketone (PTFK) emerges as a noteworthy scaffold. Its phenanthrene core provides a rigid, aromatic system conducive to high fluorescence, while the trifluoromethyl ketone group imparts unique electronic properties that can enhance sensitivity to the molecular surroundings.
This guide provides a comprehensive benchmark of PTFK's fluorescent properties, offering a direct comparison with two widely-used, commercially available environment-sensitive probes: 6-propionyl-2-(dimethylamino)naphthalene (PRODAN) and 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl). Through objective comparison and supporting experimental frameworks, this document serves as a technical resource for researchers, scientists, and drug development professionals seeking to select the optimal fluorescent probe for their specific application.
Comparative Analysis of Photophysical Properties
The utility of a fluorescent probe is defined by its key photophysical parameters. These include its molar absorptivity (a measure of how strongly it absorbs light), fluorescence quantum yield (the efficiency of converting absorbed light into emitted light), and Stokes shift (the difference between the maximum absorption and emission wavelengths). A larger Stokes shift is often desirable as it minimizes self-quenching and simplifies optical detection.
The properties of these probes are highly dependent on the solvent environment, a phenomenon known as solvatochromism.[4] This sensitivity is precisely what makes them powerful sensors of local polarity changes, such as those that occur when a probe binds to a hydrophobic pocket in a protein.[5]
Below is a comparative summary of the key photophysical properties for PTFK, PRODAN, and NBD-adducts (formed after NBD-Cl reacts with an amine).
| Property | 9-Phenanthryl Trifluoromethyl Ketone (PTFK) | PRODAN | NBD-Amine Adduct |
| Molar Absorptivity (ε) | Data not available in searched results | Not specified in searched results | Not specified in searched results |
| Excitation Max (λex) | Data not available in searched results | ~344 nm (Cyclohexane) to 363 nm (Methanol)[6] | ~465 nm (Methanol, primary amine)[7] |
| Emission Max (λem) | Data not available in searched results | ~401 nm (Cyclohexane) to 531 nm (Water)[6] | ~535 nm (Methanol, primary amine)[7] |
| Quantum Yield (Φf) | Data not available in searched results | 0.95 (Ethanol), 0.03 (Cyclohexane)[8] | Environment-sensitive; decreases in water[9][10] |
| Stokes Shift | Data not available in searched results | ~57 nm (Cyclohexane), ~168 nm (Water) | ~70 nm (Methanol, primary amine) |
| Key Feature | Potential for high environmental sensitivity | Pronounced solvatochromic red-shift[6] | Fluorogenic; non-fluorescent until reaction[7][11] |
Note: Specific quantitative data for PTFK were not available in the provided search results. The table highlights the types of data required for a full comparison and uses available data for PRODAN and NBD-Cl as benchmarks.
In-Depth Discussion: Choosing the Right Probe
PRODAN is a classic example of a solvatochromic dye.[6] Its significant red-shift in emission from nonpolar to polar environments makes it an excellent choice for probing membrane polarity and protein binding sites.[8][12][13] The large difference between its emission maximum in a nonpolar solvent like cyclohexane (~401 nm) and a polar one like water (~531 nm) provides a wide dynamic range for sensing applications.[6] This behavior is attributed to a large excited-state dipole moment, which is stabilized by polar solvent molecules.[8]
NBD-Cl operates on a different principle. It is essentially "fluorogenic," meaning it is non-fluorescent on its own but becomes highly fluorescent after reacting with primary or secondary amines or thiol groups.[7][9][11] This "turn-on" mechanism is highly advantageous for reducing background signal in complex biological samples, making it ideal for labeling proteins, peptides, and amino acids for detection and quantification.[14][15] The fluorescence of NBD adducts is also sensitive to the environment, with intensity decreasing in aqueous solutions, providing an additional layer of sensing capability.[9][10]
9-Phenanthryl trifluoromethyl ketone (PTFK) , while less characterized in the public literature, presents a compelling structure. The phenanthrene moiety is a well-known fluorophore, and the electron-withdrawing trifluoromethyl group is expected to enhance its sensitivity to solvent polarity, potentially leading to significant solvatochromic shifts. Researchers might choose PTFK when investigating systems where the specific steric and electronic properties of the phenanthrene ring are advantageous, or when seeking a novel probe with potentially different binding characteristics compared to naphthalene-based (PRODAN) or benzoxadiazole-based (NBD) dyes.
Experimental Protocols for Characterization
To ensure a rigorous and objective comparison, standardized protocols must be employed. The following sections detail the methodologies for determining the key photophysical parameters discussed above.
Protocol 1: Determination of Molar Absorptivity (ε)
The molar absorptivity, or molar extinction coefficient, is determined using the Beer-Lambert Law, which relates absorbance to concentration.[16][17]
Rationale: This protocol establishes the fundamental light-absorbing properties of the fluorophore. Accurate determination of ε is critical for calculating fluorescence quantum yield and ensuring precise concentration measurements in subsequent experiments.[18]
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the fluorophore (e.g., 1 mM) in a high-purity solvent (e.g., spectroscopic grade ethanol).
-
Serial Dilutions: Create a series of dilutions from the stock solution, ranging from approximately 1 µM to 10 µM.
-
Spectrophotometer Setup: Turn on a UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes to ensure lamp stability.
-
Blank Measurement: Use a cuvette filled with the pure solvent to blank the spectrophotometer at the wavelength of maximum absorbance (λ_max).
-
Absorbance Measurement: Measure the absorbance of each dilution at λ_max. Ensure that the absorbance values fall within the linear range of the instrument, typically between 0.1 and 1.0.[16]
-
Data Analysis: Plot absorbance (A) versus concentration (c). According to the Beer-Lambert law (A = εcl, where l is the path length, typically 1 cm), the slope of the resulting linear fit is the molar absorptivity (ε).[19]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Workflow for Molar Absorptivity Determination.
Protocol 2: Determination of Relative Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield is best determined using a comparative method, which benchmarks the sample against a standard with a known quantum yield.[20][21]
Rationale: This method provides a reliable measure of a fluorophore's emission efficiency. By comparing the unknown sample to a well-characterized standard under identical conditions, instrumental variations are minimized.[21][22] The choice of standard is critical; its absorption and emission spectra should overlap significantly with the sample to ensure similar instrument response.
Methodology:
-
Standard Selection: Choose a quantum yield standard with known Φf in a specific solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54).
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the test compound in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[21]
-
Data Acquisition:
-
Measure the UV-Vis absorbance of each solution at the chosen excitation wavelength.
-
Using a spectrofluorometer, record the emission spectrum for each solution, ensuring identical excitation wavelength, slit widths, and detector settings for both the standard and the test sample.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test compound.
-
The quantum yield of the unknown sample (Φx) is calculated using the following equation[21][23]:
Φx = Φst * (Grad_x / Grad_st) * (η_x² / η_st²)
Where:
-
Φ is the quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
Subscripts x and st denote the test sample and the standard, respectively.
-
-
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Energy pathways defining fluorescence quantum yield.
Conclusion
The selection of an appropriate fluorescent probe is paramount for the success of research in cell biology, biochemistry, and drug discovery. While PRODAN offers exceptional solvatochromic shifts and NBD-Cl provides a robust "turn-on" signal for labeling, 9-Phenanthryl trifluoromethyl ketone (PTFK) represents a promising, albeit less characterized, alternative. Its unique chemical structure suggests it may offer distinct advantages in terms of environmental sensitivity and binding specificity.
The experimental protocols detailed in this guide provide a standardized framework for researchers to characterize PTFK and other novel fluorophores. By systematically measuring and comparing key parameters like molar absorptivity and quantum yield, scientists can make informed decisions, ensuring the selection of the most effective tool to illuminate their specific biological questions. Further investigation into PTFK's photophysical properties is warranted and will undoubtedly contribute valuable new probes to the molecular imaging toolkit.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 9-Phenanthryl Trifluoromethyl Ketone
This document provides essential procedural guidance for the safe handling and disposal of 9-Phenanthryl trifluoromethyl ketone (CAS 163082-41-5). Tailored for researchers and professionals in drug development and chemical synthesis, this guide moves beyond simple checklists to explain the chemical rationale behind each step, ensuring a culture of safety and environmental responsibility. Our commitment is to provide value beyond the product, building trust through expert, field-proven insights.
Hazard Assessment: A Tale of Two Moieties
The disposal protocol for 9-Phenanthryl trifluoromethyl ketone is dictated by the distinct chemical properties of its two primary structural components: the polycyclic aromatic hydrocarbon (PAH) phenanthrene core and the trifluoromethyl ketone functional group. A thorough understanding of both is critical for safe handling and compliant disposal.
The Phenanthrene Core: An Environmental Concern
The phenanthrene structure places this compound in the family of polycyclic aromatic hydrocarbons (PAHs). While individual PAHs vary in toxicity, the class is known for significant environmental hazards.
-
Ecotoxicity: Phenanthrene is recognized as being very toxic to aquatic life.[1][2] Its low water solubility and tendency to adsorb to organic matter mean it can persist in soil and sediment, slowly releasing into the environment over extended periods.[3] Therefore, under no circumstances should this compound or its residues be washed into a sewer system .[1]
-
Combustion Products: When burned, phenanthrene can produce poisonous gases and other hazardous pyrolysis products typical of organic materials.[1][4]
The Trifluoromethyl Ketone Group: The Challenge of "Forever Chemicals"
The trifluoromethyl (-CF3) group imparts unique properties that are valuable in medicinal chemistry but pose a significant disposal challenge.[5] The carbon-fluorine bond is one of the strongest in organic chemistry, leading to high thermal and chemical stability.
-
Persistence: This stability means that fluorinated compounds like this are highly persistent in the environment, earning the moniker "forever chemicals."[6] Standard biological or chemical waste treatment methods are often ineffective at breaking them down.
-
Incineration Byproducts: Incomplete or low-temperature combustion of fluorinated compounds can generate highly toxic and corrosive gases, such as hydrogen fluoride (HF).[7] This necessitates disposal via specialized, high-temperature incineration facilities equipped with appropriate scrubbers.
Compound Profile and Regulatory Standing
While a comprehensive, peer-reviewed toxicological profile for 9-Phenanthryl trifluoromethyl ketone is not widely available, the combined hazards of its constituent parts require that it be handled as a regulated hazardous waste. A Safety Data Sheet for the closely related 9-Anthryl trifluoromethyl ketone indicates that the toxicological properties have not been fully investigated, reinforcing the need for a cautious approach.[8] Furthermore, regulations from the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) mandate a "cradle-to-grave" approach to managing such chemical wastes.[9][10]
Pre-Disposal Operations: Laboratory Safety Protocols
Proper disposal begins with safe handling during and after use. Adherence to the following protocols is mandatory to minimize exposure and prevent accidental release.
Personal Protective Equipment (PPE)
Given the known irritant properties of analogous aromatic ketones and the lack of complete data for this specific compound, a robust PPE strategy is required.[11]
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against splashes and potential for serious eye irritation.[11][12] |
| Hand Protection | Nitrile gloves (minimum 0.11 mm thickness). | Prevents skin contact, as the compound may cause skin irritation.[11][12][13] |
| Body Protection | Standard laboratory coat. | Protects skin and clothing from contamination.[14] |
| Respiratory | Required only if generating dusts or aerosols. Use a NIOSH-approved respirator with P3 filters. | The solid nature of the compound presents a low inhalation risk unless dust is generated.[13] |
Spill Management
In the event of a spill, immediate and correct action is crucial to prevent environmental contamination and personnel exposure.
-
Evacuate and Secure: Evacuate non-essential personnel and control entry to the affected area.[1]
-
Eliminate Ignition Sources: Although the compound does not readily ignite, this is a standard precaution for all chemical spills.[1]
-
Contain and Clean:
-
Decontaminate: Wash the area thoroughly after cleanup is complete.
-
Prohibit Sewer Disposal: DO NOT wash the spill into any sewer or drain.[1]
Step-by-Step Disposal Procedure
The disposal of 9-Phenanthryl trifluoromethyl ketone must be methodical, documented, and compliant with all local and federal regulations.[15]
Workflow for Waste Handling and Disposal
The following diagram outlines the decision-making process for managing waste streams containing 9-Phenanthryl trifluoromethyl ketone.
Caption: Decision workflow for proper segregation and disposal.
Protocol Steps:
-
Waste Classification: Due to its chemical structure (a fluorinated polycyclic aromatic hydrocarbon), 9-Phenanthryl trifluoromethyl ketone must be classified as a Halogenated Organic Hazardous Waste . This classification is critical as it dictates the final disposal method.
-
Segregation and Containerization:
-
Dedicated Waste Stream: Establish a dedicated waste container for this compound and other halogenated organic solids.[14] Never mix this waste with non-halogenated organic waste, aqueous waste, or strong oxidizing agents.[1][2]
-
Container Specifications: The waste container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[16] It should be clearly labeled as "Hazardous Waste," and the full chemical name must be written out.
-
-
Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage area.
-
Ensure the container is kept within a secondary containment unit to prevent leaks or spills from spreading.
-
Store away from heat, light, and incompatible materials.[1]
-
-
Final Disposal:
-
The only acceptable disposal method is through a licensed and permitted hazardous waste management company.[17]
-
The required terminal treatment is high-temperature incineration . This process provides the energy needed to break both the stable aromatic rings and the exceptionally strong carbon-fluorine bonds, ensuring complete destruction of the molecule and preventing its release into the environment.[18][19]
-
By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and environmentally responsible disposal of 9-Phenanthryl trifluoromethyl ketone, upholding the highest standards of scientific integrity and workplace safety.
References
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Proper disposal of chemicals . (2023). Sciencemadness Wiki. [Link]
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PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons . (1995). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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Steps in Complying with Regulations for Hazardous Waste . (2023). U.S. Environmental Protection Agency (EPA). [Link]
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9-Anthryl trifluoromethyl ketone | C16H9F3O | CID 104525 . PubChem, National Institutes of Health (NIH). [Link]
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Safe Laboratory Practices: Handling and Disposing of Organic Substances . (2024). HSC Chemistry. [Link]
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Phenanthrene - Hazardous Substance Fact Sheet . (2010). New Jersey Department of Health. [Link]
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How to Properly Manage Hazardous Waste Under EPA Regulations . Hazardous Waste Experts. [Link]
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How to dispose of industrial solvents that contain F gas . (2014). GOV.UK. [Link]
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Guidelines for Disposing of PFAs . (2023). MCF Environmental Services. [Link]
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Trifluoromethyl ketones: properties, preparation, and application . (2015). Royal Society of Chemistry. [Link]
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Chemical Waste . The University of Texas at Austin - Environmental Health & Safety. [Link]
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What Regulations Govern Hazardous Waste Management? . (2024). Chemistry For Everyone via YouTube. [Link]
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A Comprehensive Guide to the Safe Handling of 9-Phenanthryl Trifluoromethyl Ketone
This guide provides essential safety protocols and logistical information for the handling and disposal of 9-Phenanthryl trifluoromethyl ketone. As a valued researcher, your safety is paramount. This document is designed to provide you with in-depth, actionable guidance that goes beyond the product, ensuring you can conduct your work with confidence and security. The following procedures are based on established best practices for handling aromatic and fluorinated ketones, synthesized to address the specific anticipated hazards of this compound.
Understanding the Hazard: A Proactive Approach to Safety
The primary anticipated hazards associated with 9-Phenanthryl trifluoromethyl ketone, based on data from similar molecules, include:
-
Skin Irritation: Direct contact may cause skin irritation.[2][3][4]
-
Serious Eye Irritation: Contact with eyes is likely to cause serious irritation.[2][3][4][5]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[4]
Given these potential hazards, a robust safety plan is essential. The following sections detail the necessary personal protective equipment (PPE), handling procedures, and disposal protocols to mitigate these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE are critical for minimizing exposure to 9-Phenanthryl trifluoromethyl ketone. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves. | Laboratory coat. | Recommended if weighing outside of a ventilated enclosure. An N95-rated respirator is a suitable minimum. |
| Solution Preparation and Handling | Chemical splash goggles. A face shield is recommended if there is a splash hazard.[6] | Nitrile or neoprene gloves.[7] Consider double-gloving. | Chemical-resistant laboratory coat or apron.[6] | Work in a certified chemical fume hood. |
| Large-Scale Operations (>10g) | Chemical splash goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves.[7] | Chemical-resistant laboratory coat and apron. | Work in a certified chemical fume hood. |
Note on Glove Selection: The choice of glove material is critical. While nitrile gloves offer good general protection for incidental contact, for prolonged handling or in situations with a higher risk of exposure, more robust options like butyl rubber should be considered.[7] Always inspect gloves for any signs of degradation or perforation before use.
Engineering Controls: Creating a Safe Workspace
Engineering controls are the most effective means of minimizing exposure to hazardous chemicals. Whenever possible, handling of 9-Phenanthryl trifluoromethyl ketone should be performed within a certified chemical fume hood to control the release of dust or vapors.[6]
For procedures that cannot be conducted in a fume hood, such as weighing small quantities, a ventilated balance enclosure should be utilized. Ensure that the ventilation system is functioning correctly before commencing any work.
Step-by-Step Handling Protocol
The following protocol outlines a safe and systematic approach to handling 9-Phenanthryl trifluoromethyl ketone in a laboratory setting.
4.1. Preparation and Pre-Handling Checklist
-
Consult Safety Information: Review this guide and any available safety information for similar compounds.
-
Verify Engineering Controls: Confirm that the chemical fume hood or ventilated enclosure is operational.
-
Assemble PPE: Don the appropriate personal protective equipment as outlined in the table above.
-
Prepare Workspace: Ensure the work area is clean and uncluttered. Have spill control materials readily available.
4.2. Weighing and Aliquoting
-
Use a Ventilated Enclosure: Whenever possible, weigh the solid compound in a ventilated balance enclosure.
-
Minimize Dust Generation: Handle the solid material gently to avoid creating airborne dust. Use a spatula to transfer the material.
-
Seal Containers Promptly: Securely close the primary container immediately after dispensing the desired amount.
4.3. Solution Preparation
-
Work in a Fume Hood: All solution preparation should be conducted in a certified chemical fume hood.
-
Add Solid to Solvent: Slowly add the 9-Phenanthryl trifluoromethyl ketone to the solvent to prevent splashing.
-
Ensure Proper Labeling: Clearly label the container with the chemical name, concentration, solvent, and any relevant hazard warnings.
4.4. Post-Handling Procedures
-
Decontaminate Workspace: Wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
Properly Remove PPE: Remove gloves and other disposable PPE in a manner that avoids contaminating your skin.
-
Wash Hands Thoroughly: Wash your hands with soap and water after removing your gloves.[3][8][9]
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Incident | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6][10] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6][10] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8] |
| Small Spill (<1g) | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. |
| Large Spill (>1g) | Evacuate the area and notify your institution's environmental health and safety (EHS) department immediately. |
Disposal Plan: Responsible Waste Management
All waste containing 9-Phenanthryl trifluoromethyl ketone must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated gloves and wipes, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste in a compatible, labeled hazardous waste container. Do not mix with incompatible waste streams.
Follow all local, state, and federal regulations for the disposal of chemical waste.[10] Consult your institution's EHS department for specific guidance on waste stream management.
Workflow Visualization
The following diagram illustrates the key decision points and safety protocols for handling 9-Phenanthryl trifluoromethyl ketone.
Caption: Workflow for the safe handling of 9-Phenanthryl trifluoromethyl ketone.
References
- Acetone Safety Precautions. (2022, January 18).
- Palmityl Trifluoromethyl Ketone - Safety Data Sheet. (2025, March 26).
- Personal Protective Equipment (PPE).
- Personal Protective Equipment: Hands. (2024, May 10).
- Methyl trifluoromethyl ketone | C3H3F3O | CID 9871 - PubChem.
- 9-(Trifluoroacetyl)anthracene - SAFETY DATA SHEET.
- HEPTAFLUOROISOPROPYL TRIFLUOROMETHYL KETONE (cas 756-12-7) SDS/MSDS download - Guidechem.
- Material Safety Data Sheet - Piochem. (2025, May 18).
- SAFETY DATA SHEET - TCI Chemicals.
- Safety Data Sheet - CymitQuimica. (2024, December 19).
- 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 26).
- Recommended PPE to handle chemicals - Bernardo Ecenarro.
- Safety Data Sheet - Cayman Chemical. (2025, July 3).
- 9-Phenanthryl trifluoromethyl ketone | 163082-41-5 | BLD Pharm.
- 9-Anthryl trifluoromethyl ketone | C16H9F3O | CID 104525 - PubChem.
- SAFETY DATA SHEET - Fisher Scientific.
- Safety Data Sheet - Fluorochem. (2024, December 19).
- 9-Anthryl trifluoromethyl ketone - 53531-31-0, C16H9F3O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20).
- 9-Phenanthrol technical grade 484-17-3 - Sigma-Aldrich.
- Trifluoromethyl ketones: properties, preparation, and application - PubMed. (2013, December 11).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
